Tert-butyl 3-chloropropanoate
Description
The exact mass of the compound Tert-butyl 3-chloropropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 3-chloropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-chloropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGULCJLBEJUCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335206 | |
| Record name | tert-butyl 3-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55710-80-0 | |
| Record name | tert-butyl 3-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-chloropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 3-chloropropanoate (CAS: 55710-80-0) for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl 3-chloropropanoate, a seemingly simple bifunctional molecule, represents a powerful tool for the discerning chemist. Its unique combination of a sterically hindered ester and a reactive primary alkyl chloride offers a nuanced reactivity profile that can be exploited to introduce valuable propanoate synthons in a controlled manner. This guide, intended for the practicing researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of the synthesis, characterization, and strategic application of this important chemical intermediate. We will explore the causality behind synthetic choices, delve into the intricacies of its reactivity, and present detailed protocols to empower its effective use in the laboratory.
Section 1: Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its safe and effective use. Tert-butyl 3-chloropropanoate is a clear liquid under standard conditions, possessing a molecular architecture that dictates its reactivity and handling requirements.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 55710-80-0 | [1] |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| IUPAC Name | tert-butyl 3-chloropropanoate | [1] |
| SMILES | CC(C)(C)OC(=O)CCCl | [1] |
| Boiling Point | ~196.3°C at 760 mmHg (for butyl 3-chloropropanoate) | [2] |
| Density | ~1.035 g/cm³ (for butyl 3-chloropropanoate) | [2] |
Note: Experimental data for the tert-butyl ester is limited in some public sources; data for the closely related n-butyl ester is provided for approximation.
Safety and Handling
As a halogenated organic compound, tert-butyl 3-chloropropanoate requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Section 2: Synthesis of Tert-butyl 3-chloropropanoate
The synthesis of tert-butyl 3-chloropropanoate can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity. Two prevalent methods are the esterification of 3-chloropropanoic acid with isobutylene and the reaction of 3-chloropropionyl chloride with tert-butanol.
Method 1: Acid-Catalyzed Esterification of 3-Chloropropanoic Acid with Isobutylene
This method is analogous to the industrial preparation of other tert-butyl esters, such as tert-butyl chloroacetate, and offers a direct route from the parent carboxylic acid.[3] The reaction proceeds via the formation of a stable tert-butyl cation from isobutylene under acidic conditions, which is then trapped by the carboxylic acid.
Caption: Synthesis of Tert-butyl 3-chloropropanoate via Isobutylene Esterification.
-
Reaction Setup: To a cooled (-15 °C to -20 °C), stirred solution of 3-chloropropanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of a strong acid like trifluoromethanesulfonic acid (triflic acid).[4]
-
Addition of Isobutylene: Slowly bubble condensed isobutylene (1.5-2.0 eq) into the reaction mixture, maintaining the low temperature. For larger scales, the reaction can be performed in a sealed pressure vessel.[3]
-
Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by the slow addition of a weak base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, until the acidic catalyst is neutralized.[4] Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure tert-butyl 3-chloropropanoate.
Causality of Experimental Choices:
-
Low Temperature: The use of low temperatures is crucial to suppress the polymerization of isobutylene, a common side reaction under acidic conditions.
-
Strong Acid Catalyst: A strong acid is required to protonate isobutylene and generate the tert-butyl cation, which is the reactive electrophile in this esterification.
-
Neutralization before Distillation: For acid-sensitive compounds, neutralization before heating during distillation is important to prevent decomposition or reversion to starting materials.
Method 2: Acylation of Tert-butanol with 3-Chloropropionyl Chloride
This method involves the reaction of a stable alcohol with a more reactive acyl chloride. It is often suitable for smaller-scale laboratory preparations.
Caption: Synthesis of Tert-butyl 3-chloropropanoate via Acylation.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add 3-chloropropionyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains low.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.
Section 3: Spectroscopic Characterization
Accurate characterization of the synthesized product is essential for its use in subsequent reactions. The following are the expected spectroscopic signatures for tert-butyl 3-chloropropanoate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
A singlet at ~1.45 ppm: Integrating to 9 protons, this signal corresponds to the chemically equivalent methyl groups of the tert-butyl ester. This upfield, high-integration singlet is a characteristic feature of tert-butyl groups.[5]
-
A triplet at ~2.8 ppm: Integrating to 2 protons, this signal is from the methylene group adjacent to the carbonyl (C(O)CH₂).
-
A triplet at ~3.7 ppm: Integrating to 2 protons, this downfield triplet corresponds to the methylene group attached to the chlorine atom (CH₂Cl). The deshielding effect of the electronegative chlorine atom shifts this signal further downfield compared to the other methylene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display the following key resonances:
-
~28 ppm: A strong signal corresponding to the three equivalent methyl carbons of the tert-butyl group.
-
~38 ppm: The carbon of the methylene group attached to the chlorine (CH₂Cl).
-
~41 ppm: The carbon of the methylene group adjacent to the carbonyl (C(O)CH₂).
-
~81 ppm: The quaternary carbon of the tert-butyl group (C(CH₃)₃).
-
~170 ppm: The carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the functional groups:
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of the ester carbonyl group.
-
~1150 cm⁻¹: A strong C-O stretching vibration of the ester linkage.
-
~750-650 cm⁻¹: A C-Cl stretching vibration.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 164 may be weak or absent due to the facile fragmentation of the tert-butyl group. The most prominent peak (base peak) is expected at m/z 57 , corresponding to the highly stable tert-butyl cation, [(CH₃)₃C]⁺.[6] Another significant fragmentation pathway involves the loss of isobutylene (56 Da) to give a fragment at m/z 108. The presence of chlorine will also be indicated by an M+2 isotope peak for chlorine-containing fragments, with an intensity approximately one-third that of the M peak for that fragment.[7]
Section 4: Applications in Pharmaceutical Synthesis
Tert-butyl 3-chloropropanoate is a valuable building block for introducing a three-carbon chain, often as a precursor to a γ-aminobutyric acid (GABA) backbone or other functionalized propyl moieties.
Synthesis of β-Amino Acids and GABA Analogues
A primary application of this reagent is in the synthesis of protected β-amino acids. The primary chloride can be displaced by a nitrogen nucleophile, such as an azide or a protected amine, in an Sₙ2 reaction. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be cleaved under acidic conditions in a later step.
Caption: General workflow for the synthesis of β-amino acids using Tert-butyl 3-chloropropanoate.
This strategy is particularly useful in the synthesis of GABA analogues, which are an important class of neuromodulatory agents.[8][9] For instance, the displacement of the chloride with sodium azide, followed by reduction of the azide and deprotection of the ester, provides a straightforward route to GABA. More complex nitrogen nucleophiles can be used to generate a wide variety of substituted GABA derivatives for structure-activity relationship (SAR) studies.[10]
Use as a Michael Acceptor Precursor
In the presence of a non-nucleophilic base, tert-butyl 3-chloropropanoate can undergo elimination to form tert-butyl acrylate in situ. This allows it to be used as a precursor for Michael additions, where a soft nucleophile adds to the β-carbon of the newly formed α,β-unsaturated ester.
Alkylation of Carbon Nucleophiles
The electrophilic nature of the carbon bearing the chlorine atom allows for the alkylation of various carbon nucleophiles, such as enolates or organometallic reagents. This C-C bond-forming reaction provides access to a range of substituted tert-butyl esters, which are versatile intermediates for further synthetic transformations.
Section 5: Conclusion and Future Outlook
Tert-butyl 3-chloropropanoate is a bifunctional reagent whose value lies in its predictable reactivity and the orthogonal nature of its two functional groups. The tert-butyl ester provides robust protection under a variety of conditions, while the primary chloride offers a reliable handle for nucleophilic substitution and other transformations. For the medicinal chemist, it provides a direct and efficient means to incorporate a protected β-amino acid precursor, a motif of significant interest in the development of neurologically active agents and peptidomimetics. As the demand for more complex and diverse molecular scaffolds continues to grow, the strategic application of such well-defined and versatile building blocks will remain a cornerstone of successful drug discovery and development programs.
References
- Supporting Information for a scientific article.
-
MDPI. (n.d.). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanochemical Synthesis of α‐halo Alkylboronic Esters. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]
- Interpretation of mass spectra.
- Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol.
-
ResearchGate. (2008). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. Retrieved from [Link]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Source not further specified, likely a reference guide for NMR spectroscopy).
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 3-chloropropanoate. PubChem. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
- Google Patents. (n.d.). Gaba esters and gaba analogue esters.
-
National Center for Biotechnology Information. (n.d.). 1-(Tert-butylamino)-3-chloropropan-2-ol. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 12.3: Interpreting Mass Spectra. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing tert.-butyl chloroacetate.
-
YouTube. (2024, January 25). How to Interpret Mass Spectra | Organic Chemistry Lab Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural analogues of ZAPA as GABAA agonists. PubMed. Retrieved from [Link]
-
MyStudies. (2025, December 8). Tert-Butyl Chloride Lab Synthesis: Yield & Purification Methods. Retrieved from [Link]
-
YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 15). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Method for making tertiary butyl esters.
-
National Center for Biotechnology Information. (n.d.). Isobutyl 3-chloropropionate. PubChem. Retrieved from [Link]
-
Semantic Scholar. (1960, July 1). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, February). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Retrieved from [Link]
-
Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl ester.
-
MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]
- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
Sources
- 1. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl 3-chloropropanoate (27387-79-7) for sale [vulcanchem.com]
- 3. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 4. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 5. acdlabs.com [acdlabs.com]
- 6. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analogues of ZAPA as GABAA agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of tert-butyl 3-chloropropanoate
An In-depth Technical Guide to the Properties and Applications of tert-Butyl 3-Chloropropanoate
Introduction: A Versatile Bifunctional Building Block
Tert-butyl 3-chloropropanoate (CAS No. 55710-80-0) is a valuable bifunctional molecule in the synthetic chemist's toolbox.[1] Structurally, it combines a primary alkyl chloride with a sterically hindered tert-butyl ester. This unique combination allows for selective chemical transformations at either functional group, making it a strategic intermediate in the synthesis of more complex molecules. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a variety of nucleophilic and basic conditions, yet readily removable under acidic conditions. Simultaneously, the primary chloride provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-butyl 3-chloropropanoate, its synthesis and purification, key reactivity patterns, and its applications as a versatile intermediate for researchers in organic synthesis and drug development.
Physicochemical Properties
The accurate characterization of a chemical's physical properties is foundational to its application in a laboratory setting. While extensive experimental data for tert-butyl 3-chloropropanoate is not widely published, a combination of computed data and comparison with its isomers allows for a reliable profile.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-chloropropanoate | [1] |
| CAS Number | 55710-80-0 | [1] |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | No experimental data available. Estimated to be lower than its n-butyl isomer (196.3°C) due to increased branching. | [2] |
| Density | No experimental data available. The n-butyl isomer has a density of 1.035 g/cm³. | [2] |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Sparingly soluble in water. | |
| XLogP3-AA (Computed) | 1.6 | [1] |
Synthesis and Purification
The synthesis of tert-butyl 3-chloropropanoate is most reliably achieved via the esterification of a 3-chloropropanoic acid derivative with tert-butanol. The use of the acid chloride is preferred as it provides a strong electrophile for reaction with the sterically hindered and relatively poor nucleophile, tert-butanol. This method avoids the harsh acidic conditions of a direct Fischer esterification, which could lead to side reactions involving the tert-butyl group (e.g., elimination to isobutylene).
Experimental Protocol: Synthesis via Acid Chloride
This protocol describes a robust method for preparing tert-butyl 3-chloropropanoate from 3-chloropropanoyl chloride and tert-butanol.
Materials:
-
3-Chloropropanoyl chloride
-
tert-Butanol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acid Chloride: Add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching & Workup: Cool the mixture again to 0 °C and slowly add 5% HCl to quench the reaction and dissolve the pyridinium salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% HCl, saturated sodium bicarbonate solution, and finally with brine. Caution: CO₂ evolution may occur during the bicarbonate wash. Vent the separatory funnel frequently.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure tert-butyl 3-chloropropanoate.
Caption: Workflow for the synthesis of tert-butyl 3-chloropropanoate.
Chemical Reactivity and Mechanistic Insights
The utility of tert-butyl 3-chloropropanoate stems from its two distinct reactive sites. The choice of reagents and conditions allows for selective manipulation of either the alkyl chloride or the ester functionality.
Nucleophilic Substitution at the C-Cl Bond
The primary alkyl chloride is susceptible to Sₙ2 reactions with a variety of soft and hard nucleophiles. This allows for the introduction of nitrogen, oxygen, sulfur, and carbon-based functional groups.
-
With Amines: Reaction with primary or secondary amines yields the corresponding β-amino esters, which are precursors to valuable β-amino acids.
-
With Azide: Sodium azide readily displaces the chloride to form tert-butyl 3-azidopropanoate, a versatile intermediate for synthesizing triazoles via "click" chemistry or for reduction to the corresponding β-amino ester.
-
With Cyanide: Nucleophilic attack by cyanide anion (e.g., from NaCN) produces tert-butyl 3-cyanopropanoate, which can be hydrolyzed to a dicarboxylic acid derivative.
Under strongly basic conditions, particularly with hindered bases, the competing E2 elimination reaction can occur, leading to the formation of tert-butyl acrylate.
Caption: Generalized Sₙ2 reaction pathway at the C-Cl bond.
Reactions of the tert-Butyl Ester
The tert-butyl ester is a valuable protecting group due to its stability under many reaction conditions, including those that would cleave methyl or ethyl esters (e.g., saponification with aqueous base at room temperature).
-
Acid-Catalyzed Hydrolysis: The ester is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield 3-chloropropanoic acid and isobutylene gas. The mechanism proceeds via a stable tert-butyl carbocation intermediate. This selective deprotection is a cornerstone of its use in multi-step synthesis.
Analytical Characterization (Predicted)
No definitive, published experimental spectra were identified. The following data is predicted based on the known spectroscopic properties of the constituent functional groups.
| Technique | Predicted Data |
| ¹H NMR | δ ~3.7 ppm (t, 2H, -CH₂Cl) δ ~2.7 ppm (t, 2H, -CH₂CO₂-) δ ~1.45 ppm (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ ~170 ppm (C=O) δ ~82 ppm (-C(CH₃)₃) δ ~42 ppm (-CH₂CO₂-) δ ~38 ppm (-CH₂Cl) δ ~28 ppm (-C(CH₃)₃) |
| IR Spectroscopy | ~1735 cm⁻¹ (C=O stretch, ester) ~1250 & 1150 cm⁻¹ (C-O stretch) ~750 cm⁻¹ (C-Cl stretch) |
| Mass Spec (EI) | M⁺˙: m/z 164/166 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) Base Peak: m/z 57 ([C(CH₃)₃]⁺) Other Fragments: m/z 109/111 (loss of tert-butyl), m/z 129 (loss of Cl) |
Applications in Synthesis and Drug Development
While not frequently cited as a direct intermediate in the synthesis of blockbuster drugs, tert-butyl 3-chloropropanoate is a quintessential building block for introducing a three-carbon chain with a protected carboxylic acid. This "C3 synthon" is invaluable in medicinal chemistry for several reasons:
-
Scaffold Elaboration: It can be used to lengthen existing molecular scaffolds, providing a handle for further functionalization.
-
Synthesis of γ-Amino Acids: As shown in the representative scheme below, it is an ideal starting material for the synthesis of protected γ-amino acid derivatives. These motifs are present in numerous bioactive compounds, including drugs like Gabapentin and Pregabalin (though they are synthesized via different routes). The scheme illustrates a common sequence used in drug discovery programs.
Representative Scheme: Synthesis of a Protected γ-Amino Ester
This sequence demonstrates how the molecule can be used to couple with a primary amine via Sₙ2 reaction. The resulting product contains the stable tert-butyl ester, which can be carried through several synthetic steps before a final deprotection under acidic conditions reveals the desired carboxylic acid.
Safety and Handling
Tert-butyl 3-chloropropanoate is classified as a hazardous substance and must be handled with appropriate precautions.
| Hazard Type | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory | H335: May cause respiratory irritation |
(Source: PubChem CID 523716)[1]
Handling:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
References
-
AccelaChem. (n.d.). 55710-80-0, tert-Butyl 3-Chloropropanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347117, N-tert-butyl-3-chloropropanamide. Retrieved from [Link]
-
AccelaChem. (n.d.). 1260682-15-2, 2,4,6-Trichloro-5-(hydroxymethyl)pyrimidine. Retrieved from [Link]
-
Norris, J. F., & Olmsted, A. W. (1941). tert.-BUTYL CHLORIDE. Organic Syntheses, Coll. Vol. 1, p. 144. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Penhoat, M., et al. (2018). Exploring (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate: A Key Intermediate in Lacosamide Synthesis. Pharmaceutical Technology.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
PubChemLite. (n.d.). Tert-butyl 3-chloropropanoate (C7H13ClO2). Retrieved from [Link]
-
Chemical Shifts. (n.d.). TERT.-BUTYL-3-CHLOROBUT-2-ENOATE - [13C NMR]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523716, tert-Butyl 3-chloropropanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523713, tert-Butyl 2-chloropropanoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]
- Wright, S. W., Hageman, D. L., & McClure, L. D. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters, 38(43), 7345-7346.
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 55710-82-2 | Product Name: Deltamethric Acid Chloride. Retrieved from [Link]
-
University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15458, tert-Butyl acrylate. Retrieved from [Link]
-
OC-Praktikum. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Retrieved from [Link]
-
European Patent Office. (2020). PYRROLE AMIDE COMPOUND AND USE THEREOF - EP 3950674 A1. Retrieved from [Link]
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797.
-
Cheméo. (n.d.). tert-Butyl acrylate. Retrieved from [Link]
- Google Patents. (1997). US5591888A - Process for producing tert.-butyl chloroacetate.
- MDPI. (2010). Tetrabutylammonium Bromide Media Aza-Michael Addition. Molecules, 15(1), 409-422.
-
YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]
-
ResearchGate. (2017). Volatile organic compounds associated with postharvest fungi detected in stored wheat grain. Retrieved from [Link]
- Google Patents. (1956). US2774785A - Addition of hydrogen chloride or hydrogen bromide to maleic, fumaric, or acrylic acids or their esters.
-
Wikipedia. (n.d.). tert-Butyl chloride. Retrieved from [Link]
-
The Aquila Digital Community. (2010). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]
- PubMed. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 191(4), 1276-1303.
Sources
An In-depth Technical Guide to tert-Butyl 3-Chloropropanoate
This guide provides a comprehensive technical overview of tert-butyl 3-chloropropanoate, a valuable bifunctional building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectral characterization, reactivity, and applications of this versatile reagent. The content herein is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible application in a laboratory setting.
Core Molecular and Physical Properties
Tert-butyl 3-chloropropanoate is a halogenated aliphatic ester. The presence of a reactive terminal chloride and a sterically hindered tert-butyl ester group makes it a strategic component for sequential chemical modifications. The bulky tert-butyl group provides steric protection and can be selectively removed under acidic conditions, a feature highly prized in multi-step synthesis.
Key Identifiers and Physicochemical Data
A summary of the fundamental properties of tert-butyl 3-chloropropanoate is presented below. This data is essential for its identification, handling, and use in quantitative experimental design.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 3-chloropropanoate | [PubChem][1] |
| Synonyms | t-Butyl 3-chloropropanoate, Propanoic acid, 3-chloro-, 1,1-dimethylethyl ester | [PubChem][1] |
| CAS Number | 55710-80-0 | [ChemScene][2] |
| Molecular Formula | C₇H₁₃ClO₂ | [PubChem][1] |
| Molecular Weight | 164.63 g/mol | [PubChem, BLD Pharm][1][3] |
| SMILES | CC(C)(C)OC(=O)CCCl | [ChemScene][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [BLD Pharm][3] |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 3-chloropropanoate is most commonly achieved via the esterification of a 3-chloropropanoic acid derivative with tert-butanol. The choice of method hinges on balancing reactivity with the inherent instability of the tert-butyl cation, which is prone to elimination (forming isobutylene) under harsh acidic conditions.
Primary Synthetic Route: Acyl Chloride Esterification
The most reliable and high-yielding laboratory method involves the reaction of 3-chloropropionyl chloride with tert-butanol in the presence of a non-nucleophilic base, such as pyridine or triethylamine.
Reaction: (CH₂)₂ClC(O)Cl + (CH₃)₃COH → (CH₂)₂ClC(O)OC(CH₃)₃ + HCl
Causality of Experimental Choices:
-
Starting Material : 3-chloropropionyl chloride is used instead of 3-chloropropanoic acid because the acyl chloride is significantly more electrophilic, allowing the reaction to proceed under milder conditions. This is crucial for avoiding the acid-catalyzed dehydration of tert-butanol.
-
Solvent : An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is preferred to prevent side reactions with the solvent.
-
Base : A tertiary amine base (e.g., pyridine) is added to scavenge the hydrochloric acid (HCl) byproduct. This prevents the HCl from protonating the tert-butanol, which would initiate its decomposition to isobutylene, and also drives the reaction equilibrium toward the product side.
-
Temperature : The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control its exothermicity and minimize side reactions.
Detailed Experimental Protocol
This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions. A thorough risk assessment is required before execution.
-
Reactor Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an argon inlet to maintain an inert atmosphere.
-
Reagent Charging : The flask is charged with tert-butanol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane). A stoichiometric amount of pyridine (1.1 eq.) is added.
-
Cooling : The reaction mixture is cooled to 0 °C using an ice-water bath.
-
Acyl Chloride Addition : 3-chloropropionyl chloride (1.0 eq.), dissolved in a small amount of the anhydrous solvent, is added dropwise to the stirred solution via the dropping funnel over 30-60 minutes.
-
Reaction : The mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, the reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Isolation : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield pure tert-butyl 3-chloropropanoate.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of tert-butyl 3-chloropropanoate.
Spectroscopic Characterization
| Technique | Expected Data / Key Features |
| ¹H NMR | ~1.45 ppm (singlet, 9H, -C(CH₃)₃)~2.75 ppm (triplet, 2H, -C(O)CH₂-)~3.70 ppm (triplet, 2H, -CH₂Cl) |
| ¹³C NMR | ~28 ppm (-C(CH₃)₃)~40 ppm (-CH₂Cl)~41 ppm (-C(O)CH₂-)~81 ppm (-OC(CH₃)₃)~170 ppm (C=O, ester) |
| FT-IR | ~2980 cm⁻¹ (C-H stretch, sp³)~1735 cm⁻¹ (strong C=O stretch, ester)~1150 cm⁻¹ (strong C-O stretch, ester)~750 cm⁻¹ (C-Cl stretch) |
Note: These are predicted chemical shifts (in CDCl₃) and frequencies. Actual experimental values may vary slightly.
Reactivity and Applications in Drug Development
Tert-butyl 3-chloropropanoate serves as a versatile C3 building block. Its utility stems from the orthogonal reactivity of its two functional groups.
-
Nucleophilic Substitution : The primary chloride is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions). This allows for the facile introduction of the propanoate scaffold into larger molecules.
-
Ester Hydrolysis : The tert-butyl ester is stable to many basic and nucleophilic conditions but can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid) to unmask a carboxylic acid.
This dual functionality makes it an ideal starting material for the synthesis of complex molecules where sequential reaction at different sites is required.
Exemplary Application: Synthesis of β-Amino Acids
A primary application of this reagent is in the synthesis of protected β-amino acids, which are critical components of various pharmaceuticals, including peptide mimics and enzyme inhibitors.
Workflow:
-
Azide Formation : The chloride is first converted to an azide via nucleophilic substitution with sodium azide (NaN₃). This introduces a nitrogen functionality in a protected form.
-
Reduction : The azide is then reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).
-
Protection/Deprotection : The resulting amine can be protected with a suitable group (e.g., Boc, Cbz), followed by the selective acidic cleavage of the tert-butyl ester to reveal the carboxylic acid, yielding a fully functionalized β-amino acid building block.
The tert-butyl group is particularly useful as it is often employed in molecules that also contain other acid-labile groups, allowing for strategic deprotection schemes. Its role as a bioisostere for other groups is also an area of active research in medicinal chemistry.[4]
Safety and Handling
As a laboratory chemical, tert-butyl 3-chloropropanoate must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Statement | Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| STOT SE 3 | May cause respiratory irritation | H335 |
(Source: [PubChem][1])
Handling Recommendations:
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.[3]
-
Incompatibilities : Avoid contact with strong acids, strong bases, and strong oxidizing agents.
References
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 523716, Tert-butyl 3-chloropropanoate. [Link]
-
PubChemLite . Tert-butyl 3-chloropropanoate (C7H13ClO2). [Link]
-
Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 55710-80-0|tert-Butyl 3-chloropropanoate|BLD Pharm [bldpharm.com]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 3-chloropropanoate: A Strategic Guide to a Versatile Synthetic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate chess game of synthetic chemistry, particularly within the high-stakes arena of drug discovery, the selection of foundational reagents is a critical opening move. Tert-butyl 3-chloropropanoate (CAS No. 55710-80-0) has emerged as a deceptively simple yet powerful C3 building block.[1] Its value lies in the chemically orthogonal nature of its two functional groups: a sterically hindered tert-butyl ester that provides robust protection against a wide range of nucleophiles and bases, and a primary alkyl chloride that serves as a reliable electrophilic handle for carbon-carbon and carbon-heteroatom bond formation. This guide offers a senior-level perspective on the commercial landscape, synthesis, quality control, and strategic application of this intermediate, providing field-proven insights for its effective deployment in complex synthetic campaigns.
Commercial Landscape: Sourcing and Supplier Vetting
Tert-butyl 3-chloropropanoate is a readily available commodity in the fine chemical market, offered by numerous suppliers catering to scales from discovery (milligrams) to process development (kilograms). The primary consideration for researchers is not merely availability but the assurance of purity and batch-to-batch consistency, as seemingly minor impurities can have cascading negative effects on multi-step syntheses.
Causality in Supplier Selection: A low-purity starting material often contains unreacted 3-chloropropionic acid or byproducts from the esterification process. The acidic impurity can interfere with base-sensitive reactions, while other ester-containing impurities can complicate purification and lead to erroneous analytical data in subsequent steps. Therefore, vetting a supplier requires scrutinizing the provided Certificate of Analysis (CoA) for purity (typically ≥95%) and the analytical methods used for its determination (GC, NMR).
Table 1: Representative Commercial Suppliers of Tert-butyl 3-chloropropanoate
| Supplier | CAS Number | Representative Purity | Key Offerings & Notes |
| BOC Sciences | 55710-80-0 | ≥95% | A useful research chemical for various applications.[] |
| ChemScene | 55710-80-0 | ≥95% | Offers custom synthesis and commercial production services.[3] |
| Key Organics | 55710-80-0 | N/A | Provides various quantities for research and development.[4] |
| BLD Pharm | 55710-80-0 | N/A | Offers detailed product documentation including NMR and HPLC data.[5] |
| Dayang Chem | N/A | N/A | A manufactory with experience in providing this chemical for several years.[6] |
Note: This table is not exhaustive. Researchers should always verify current specifications and availability directly with suppliers.
Synthesis, Mechanism, and Quality Control
A fundamental understanding of the synthetic route to tert-butyl 3-chloropropanoate is invaluable for anticipating potential impurities and troubleshooting downstream reactions. The most prevalent industrial method is the acid-catalyzed esterification of 3-chloropropionic acid with isobutylene.
Mechanism & Rationale: This reaction proceeds via the formation of a stable tert-butyl cation from isobutylene under strong acidic conditions (e.g., H₂SO₄ or a solid acid catalyst like an ion-exchange resin).[7] The carboxylic acid then acts as a nucleophile, attacking the carbocation to form the tert-butyl ester. The use of isobutylene is economically and atom-efficient, and the tert-butyl group's steric bulk prevents side reactions at the ester carbonyl, making this a highly selective transformation.
Caption: Industrial synthesis workflow for tert-butyl 3-chloropropanoate.
Self-Validating Laboratory Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis. Each step includes validation checks to ensure the reaction is proceeding as expected.
Materials:
-
3-Chloropropionic acid (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 equiv)
-
Isobutylene, condensed
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure-rated flask or Parr shaker
Procedure:
-
Reactor Charging: Dissolve 3-chloropropionic acid in anhydrous DCM in a pressure-rated flask under an inert atmosphere (e.g., Argon). Cool the solution to 0°C in an ice bath.
-
Causality: Using anhydrous solvent prevents water from competing with the carboxylic acid in attacking the tert-butyl cation, which would form tert-butanol as a byproduct.
-
-
Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise. The solution should remain clear.
-
Isobutylene Introduction: Carefully add condensed isobutylene (approx. 2-3 equiv) to the sealed reaction vessel.
-
Trustworthiness Check: The reaction is typically exothermic. A slight increase in temperature upon isobutylene addition is an indicator that the reaction has initiated.
-
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Validation: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (staining with KMnO₄) or GC-MS. The disappearance of the 3-chloropropionic acid spot/peak indicates completion.
-
-
Workup and Neutralization: Carefully vent the reactor and transfer the mixture to a separatory funnel. Wash cautiously with saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted starting material.
-
Trustworthiness Check: Test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ≥ 7).
-
-
Extraction & Drying: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate via rotary evaporation.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a colorless liquid.
-
Validation: The purity of the distilled product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.
-
Strategic Applications in Drug Development
The utility of tert-butyl 3-chloropropanoate lies in its ability to serve as a masked β-alanine equivalent, enabling the construction of more complex molecular architectures. Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom, highlighting the importance of chloro-functionalized building blocks.[8]
Core Synthetic Strategy: The primary application involves a two-stage process: (1) nucleophilic displacement of the chloride, followed by (2) acidic deprotection of the tert-butyl ester.
Caption: Core two-stage synthetic strategy using the title compound.
Example Application: Synthesis of a β-Substituted Amino Acid Derivative
-
Nucleophilic Substitution: The free primary amine of a molecule like tert-butyl (3-aminopropyl)carbamate can be used to displace the chloride from tert-butyl 3-chloropropanoate, forming a new C-N bond.[9] This reaction is typically performed in a polar aprotic solvent like DMF with a non-nucleophilic base (e.g., DIEA) to scavenge the HCl byproduct.
-
Deprotection: The resulting molecule, now containing two tert-butyl ester or carbamate groups, can be globally deprotected using a strong acid like trifluoroacetic acid (TFA) in DCM.[10] This step efficiently liberates the free carboxylic acid and amine, which can then be used in peptide couplings or other transformations.
Safety, Handling, and Storage
As a reactive chemical, proper handling of tert-butyl 3-chloropropanoate is essential for laboratory safety.
-
Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Safety data sheets from suppliers like TCI and Sigma-Aldrich provide comprehensive hazard information.[11]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
Tert-butyl 3-chloropropanoate is more than a simple reagent; it is a strategic tool that offers synthetic chemists a reliable and versatile method for introducing the propanoate scaffold. Its commercial availability, coupled with a straightforward and scalable synthesis, makes it an attractive choice for both academic research and industrial drug development. By understanding its synthesis, potential impurities, and the logic of its application, researchers can fully exploit its capabilities to build complex, biologically active molecules with greater efficiency and control.
References
-
PubChem, National Institutes of Health. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716.[Link]
-
PrepChem.com. Synthesis of t-butyl 5-chloro-3-oxopentanoate.[Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.[Link]
-
Organic Syntheses. tert.-BUTYL CHLORIDE.[Link]
-
The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.[Link]
-
PubMed Central, National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]
- Google Patents.
Sources
- 1. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 55710-80-0|tert-Butyl 3-chloropropanoate|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. tcichemicals.com [tcichemicals.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of Tert-butyl 3-chloropropanoate in Organic Solvents
Abstract
Tert-butyl 3-chloropropanoate is a pivotal building block in contemporary drug discovery and organic synthesis, valued for its unique combination of a reactive chloro-substituent and a sterically hindered tert-butyl ester. Its solubility profile across a diverse array of organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-chloropropanoate, moving beyond empirical observations to a predictive framework grounded in the principles of molecular interactions. We will explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for its empirical determination, and offer a predictive analysis based on Hansen Solubility Parameters (HSP). This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile reagent.
Introduction: The Molecular Architecture and Its Implications for Solubility
Tert-butyl 3-chloropropanoate, with the chemical formula C₇H₁₃ClO₂[1], possesses a molecular structure that intrinsically governs its interactions with solvent molecules. Understanding this architecture is the first step in predicting its solubility behavior.
The molecule can be deconstructed into three key functional regions:
-
The Tert-butyl Group: This bulky, nonpolar aliphatic group significantly contributes to the molecule's steric hindrance and lipophilicity.
-
The Ester Linkage: The carbonyl (C=O) and ether (-O-) functionalities of the ester group introduce polarity and the potential for dipole-dipole interactions.
-
The Chlorinated Alkyl Chain: The presence of a chlorine atom on the propyl chain introduces a polar C-Cl bond, further influencing the molecule's overall polarity and its ability to engage in specific interactions.
The interplay of these features—a nonpolar, sterically demanding headgroup and a more polar, reactive tail—results in a molecule of intermediate polarity. This duality is the primary determinant of its solubility across the spectrum of organic solvents. The general principle of "like dissolves like" serves as a foundational concept; the compound will exhibit greater solubility in solvents with similar polarity and intermolecular force characteristics.
Theoretical Framework: Predicting Solubility through Molecular Interactions
The dissolution of a solute in a solvent is an energetically driven process. For tert-butyl 3-chloropropanoate to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The Role of Polarity
The polarity of tert-butyl 3-chloropropanoate, arising from the ester and chloro functionalities, suggests that it will be more soluble in moderately polar solvents compared to highly nonpolar or highly polar solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. While the nonpolar tert-butyl group will interact favorably, the polar ester and chloro groups will be less effectively solvated, potentially limiting solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess significant dipole moments and can engage in favorable dipole-dipole interactions with the ester and C-Cl bonds of tert-butyl 3-chloropropanoate. This class of solvents is predicted to be effective at dissolving the compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to act as hydrogen bond donors. While the oxygen atoms of the ester group in tert-butyl 3-chloropropanoate can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. The strong hydrogen bonding network of the solvent itself must be disrupted, which may not be fully compensated by the new interactions, potentially leading to moderate solubility.
Hansen Solubility Parameters (HSP): A Quantitative Approach to Prediction
To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP is that substances with similar (δd, δp, δh) values are likely to be miscible. The "distance" (Ra) between the HSP values of the solute and solvent in "Hansen space" can be calculated using the following equation:
A smaller Ra value indicates a higher likelihood of solubility.
Molecular Breakdown for Group Contribution Analysis:
| Group | Number | Fd (J^0.5 cm^1.5 mol^-1) | Fp (J^0.5 cm^1.5 mol^-1) | Eh (J mol^-1) | V (cm^3 mol^-1) |
| -CH₃ | 4 | 820 | 0 | 0 | 67.2 |
| >C< (quaternary) | 1 | 120 | 0 | 0 | 4.5 |
| -COO- (ester) | 1 | 500 | 700 | 4000 | 21.0 |
| -CH₂- | 2 | 540 | 0 | 0 | 32.6 |
| -Cl (aliphatic) | 1 | 550 | 400 | 500 | 24.5 |
| Total | 3210 | 1100 | 4500 | 149.8 |
Calculation of HSP:
-
Molar Volume (V): ΣV = (4 * 16.8) + 4.5 + 21.0 + (2 * 16.3) + 24.5 = 149.8 cm³/mol
-
Dispersion Component (δd): ΣFd / V = 3210 / 149.8 = 21.4 MPa⁰.⁵
-
Polar Component (δp): √(ΣFp²) / V = √(1100²) / 149.8 = 7.3 MPa⁰.⁵
-
Hydrogen Bonding Component (δh): √(ΣEh / V) = √(4500 / 149.8) = 5.5 MPa⁰.⁵
Predicted Hansen Solubility Parameters for Tert-butyl 3-chloropropanoate:
| Parameter | Value (MPa⁰.⁵) |
| δd | 21.4 |
| δp | 7.3 |
| δh | 5.5 |
Using the estimated HSP values for tert-butyl 3-chloropropanoate, we can calculate the Ra distance to various common organic solvents and predict the relative solubility.
| Solvent | δd | δp | δh | Ra (Distance) | Predicted Solubility |
| Excellent Solvents (Low Ra) | |||||
| Dichloromethane | 18.2 | 6.3 | 6.1 | 6.7 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.5 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 12.2 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 11.5 | High |
| Good to Moderate Solvents | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 10.5 | Moderate |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 15.8 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 15.8 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 17.7 | Moderate to Low |
| Poor Solvents (High Ra) | |||||
| Hexane | 14.9 | 0.0 | 0.0 | 16.3 | Low |
| Methanol | 15.1 | 12.3 | 22.3 | 20.6 | Low |
| Water | 15.5 | 16.0 | 42.3 | 41.3 | Very Low/Insoluble |
This predictive table suggests that tert-butyl 3-chloropropanoate will be highly soluble in chlorinated solvents, ethers, ketones, and esters. Its solubility is expected to be moderate in aromatic hydrocarbons and some alcohols, and poor in highly nonpolar alkanes and highly polar, protic solvents like water and methanol.
Experimental Determination of Solubility: A Validating Protocol
While theoretical predictions provide a strong foundation, empirical determination of solubility is essential for process optimization and validation. The following protocol outlines a robust method for determining the solubility of tert-butyl 3-chloropropanoate in a given organic solvent.
Materials and Equipment
-
Tert-butyl 3-chloropropanoate (>98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or high-performance liquid chromatograph with a suitable detector (HPLC)
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Add an excess amount of tert-butyl 3-chloropropanoate to each vial to ensure that a saturated solution is formed and some solid remains undissolved.
-
Seal the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease stirring and allow the excess solid to settle for at least 2 hours at the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. The filtration step is critical to remove any undissolved microcrystals.
-
Determine the mass of the collected filtrate.
-
Prepare a series of dilutions of the filtrate for chromatographic analysis.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of tert-butyl 3-chloropropanoate of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated GC or HPLC method to generate a calibration curve.
-
Analyze the diluted filtrate samples under the same chromatographic conditions.
-
Using the calibration curve, determine the concentration of tert-butyl 3-chloropropanoate in the saturated solution.
-
-
Calculation of Solubility:
-
From the concentration determined in the previous step, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Self-Validation and Trustworthiness: The inclusion of a 24-48 hour equilibration period ensures that the system has reached a true thermodynamic equilibrium. The filtration step is a critical control to prevent the overestimation of solubility due to suspended solids. The use of a multi-point calibration curve for the analytical instrumentation ensures the accuracy and linearity of the quantitative measurement.
Practical Applications in Drug Development and Synthesis
A thorough understanding of the solubility of tert-butyl 3-chloropropanoate is paramount for its effective use.
-
Reaction Solvent Selection: Choosing a solvent in which both tert-butyl 3-chloropropanoate and other reactants are highly soluble can significantly enhance reaction rates and yields by ensuring a homogeneous reaction mixture. For example, its high predicted solubility in THF and dichloromethane makes these excellent choices for nucleophilic substitution reactions involving the chloro-group.
-
Crystallization and Purification: The differential solubility in various solvents is the basis for purification by crystallization. A solvent system can be designed where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for the isolation of pure crystals. The predicted poor solubility in hexane makes it a potential anti-solvent for crystallization from a more soluble medium like ethyl acetate.
-
Formulation Development: In the context of drug development, if a derivative of tert-butyl 3-chloropropanoate is the active pharmaceutical ingredient (API), its solubility in various pharmaceutically acceptable solvents will be a key factor in developing liquid formulations.
Safety and Handling Considerations
Based on available safety data, tert-butyl 3-chloropropanoate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The solubility of tert-butyl 3-chloropropanoate in organic solvents is a multifaceted property governed by its unique molecular structure. A predictive framework based on the "like dissolves like" principle and quantitatively refined by Hansen Solubility Parameters provides a powerful tool for solvent selection. This theoretical understanding, when coupled with rigorous experimental validation, empowers researchers to optimize synthetic routes, streamline purification processes, and accelerate the development of novel chemical entities. The data and methodologies presented in this guide offer a comprehensive resource for any scientist working with this important chemical intermediate.
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 523716, Tert-butyl 3-chloropropanoate. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
-
Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2020). Polymers, 12(11), 2530. [Link]
Sources
An In-Depth Technical Guide to tert-Butyl 3-Chloropropanoate: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 3-chloropropanoate, a valuable bifunctional building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthetic methodologies, chemical reactivity, and its strategic applications in the synthesis of pharmaceutical intermediates.
Molecular Structure and Physicochemical Properties
Tert-butyl 3-chloropropanoate is a carboxylic acid ester characterized by a propanoate backbone substituted with a chlorine atom at the C-3 position and a sterically bulky tert-butyl group forming the ester.
IUPAC Name: tert-butyl 3-chloropropanoate[1]
Synonyms: t-Butyl 3-chloropropanoate, 3-Chloropropanoic acid 1,1-dimethylethyl ester, tert-butyl beta-chloropropionate[1]
Chemical Formula: C₇H₁₃ClO₂[1]
Molecular Weight: 164.63 g/mol [1]
CAS Number: 55710-80-0[1]
The structure of tert-butyl 3-chloropropanoate features two key reactive sites: the electrophilic carbon of the ester carbonyl group and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution. The tert-butyl group provides significant steric hindrance, which influences the molecule's reactivity and stability. This steric shield makes the ester less susceptible to nucleophilic attack compared to less hindered esters like methyl or ethyl esters.
Table 1: Physicochemical Properties of tert-Butyl 3-Chloropropanoate
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClO₂ | PubChem[1] |
| Molecular Weight | 164.63 g/mol | PubChem[1] |
| CAS Number | 55710-80-0 | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 196.3 °C (Predicted for butyl 3-chloropropanoate) | Vulcanchem[2] |
| Density | 1.035 g/cm³ (Predicted for butyl 3-chloropropanoate) | Vulcanchem[2] |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4-1.5 ppm. Two triplets would be expected for the two methylene groups of the propanoate chain, one for the CH₂ group adjacent to the carbonyl (around 2.7-2.8 ppm) and another for the CH₂ group attached to the chlorine atom (around 3.7-3.8 ppm).
-
¹³C NMR: The spectrum would be expected to show a signal for the quaternary carbon of the tert-butyl group around 81 ppm and a signal for the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon would appear downfield, typically in the range of 170-172 ppm. The methylene carbons would be expected around 38 ppm (C-2) and 41 ppm (C-3).
Synthesis of tert-Butyl 3-Chloropropanoate
The synthesis of tert-butyl 3-chloropropanoate can be achieved through several established methods for tert-butyl ester formation. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Acid-Catalyzed Esterification of 3-Chloropropanoic Acid with Isobutylene
A common and industrially viable method for the synthesis of tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene. This reaction is typically carried out under pressure due to the gaseous nature of isobutylene.
Reaction Scheme:
Experimental Protocol:
A detailed protocol for a similar compound, tert-butyl chloroacetate, involves reacting chloroacetic acid with isobutylene in a pressure vessel at elevated temperatures (80-110 °C) for several hours.[3] A similar approach can be adapted for tert-butyl 3-chloropropanoate.
-
Charging the Reactor: A pressure reactor is charged with 3-chloropropanoic acid.
-
Addition of Isobutylene: The reactor is sealed and cooled, and liquefied isobutylene is introduced.
-
Reaction Conditions: The mixture is heated to a temperature between 80 °C and 110 °C. The reaction is allowed to proceed for 4 to 12 hours, during which the pressure will be in the range of 3 to 12 bar.
-
Work-up: After cooling the reactor, the crude product is collected.
-
Purification: The product is purified by distillation under reduced pressure to yield pure tert-butyl 3-chloropropanoate.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid or a solid acid resin, is used to protonate the isobutylene, generating a stable tert-butyl carbocation, which is then attacked by the carboxylic acid.
-
Pressure Vessel: The use of a pressure vessel is necessary to maintain a sufficient concentration of the gaseous isobutylene in the reaction mixture.
-
Temperature: The elevated temperature increases the reaction rate.
Workflow Diagram:
Caption: Workflow for the synthesis of tert-butyl 3-chloropropanoate.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of tert-butyl 3-chloropropanoate makes it a versatile intermediate in organic synthesis. The two primary sites of reactivity are the ester group and the carbon-chlorine bond.
Reactions at the Ester Group
The tert-butyl ester is relatively stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid. This property makes it an excellent protecting group for the carboxylic acid functionality.
Reactions at the Carbon-Chlorine Bond
The chlorine atom at the 3-position is a good leaving group and can be displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of a wide range of functional groups at this position.
Nucleophilic Substitution with Azide:
A key application of tert-butyl 3-chloropropanoate is its reaction with sodium azide to form tert-butyl 3-azidopropanoate. This azide intermediate is a precursor to β-alanine tert-butyl ester upon reduction.
Reaction Scheme:
Caption: Synthetic route to β-Alanine tert-butyl ester.
Precursor for β-Lactam Synthesis
β-Lactam antibiotics are a critically important class of antibacterial agents. The synthesis of novel β-lactam derivatives is an ongoing area of research in medicinal chemistry. Tert-butyl 3-chloropropanoate can serve as a precursor for the synthesis of the β-lactam ring. The ability to introduce various substituents at the 3-position via nucleophilic substitution allows for the creation of a library of β-lactam analogues for structure-activity relationship (SAR) studies. [4][5][6][7][8] General Strategy for β-Lactam Formation:
The synthesis typically involves the conversion of the chloro group to an amino group (via the azide), followed by cyclization to form the four-membered β-lactam ring. The tert-butyl ester can be maintained throughout the synthesis and deprotected in the final steps.
Conclusion
Tert-butyl 3-chloropropanoate is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery and development. Its bifunctional nature, coupled with the stability and facile removal of the tert-butyl ester protecting group, allows for the efficient synthesis of key intermediates such as β-alanine derivatives and precursors to β-lactam antibiotics. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists to leverage the potential of this important molecule in their synthetic endeavors.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523716, tert-Butyl 3-chloropropanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347117, N-tert-butyl-3-chloropropanamide. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Wang, J., Liu, H., & Zhang, X. (2021). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 9, 738602.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Li, G., et al. (2018). A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Tetrahedron Letters, 59(32), 3085-3088.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16218890, Tert-butyl 3-aminopropanoate hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4192171, tert-Butyl 3-aminopropanoate. Retrieved from [Link]
- Wang, C., et al. (2019). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction.
- Al-Zoubi, R. M. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 17(18), 1998–2029.
- CN106397189A - Synthesis method of tert-butyl chloroacet
- Royal Society of Chemistry. (2017). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- D'hooghe, M., & De Kimpe, N. (2006). β-Lactams. VII. The synthesis of 3-vinyl and 3-isopropenyl 4-substituted azetidinones. Arkivoc, 2006(5), 108–121.
- Wisthaler, A., et al. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 122(1), 244-256.
- Royal Society of Chemistry. (2016).
- Kumar, V., et al. (2017). tert Butyl N -chlorocyanamide: A Novel and Versatile Reagent in Organic Synthesis. Synlett, 28(11), 1269-1272.
- Singh, G. S., & D'hooghe, M. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 12(2), 97–117.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139540, tert-Butyl azide. Retrieved from [Link]
- Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1269.
- Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123423, Propanoic acid, 3-chloro-, butyl ester. Retrieved from [Link]
- Minsky, A., & Scheraga, H. A. (1981). The precursor of beta-lactamase: purification, properties and folding kinetics. Journal of Molecular Biology, 149(2), 201–217.
-
Hansen, M. R., & Kjaer, M. (2020). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bisd[9][10]ithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Molecules, 25(11), 2589.
- Raghu, A. V., et al. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 66(1), 102-111.
- De Luca, F., et al. (2021). N-Thio-β-lactams targeting L,D-transpeptidase-2, with activity against drug-resistant strains of Mycobacterium tuberculosis. Cell Chemical Biology, 28(6), 849–859.e6.
Sources
- 1. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl 3-chloropropanoate (27387-79-7) for sale [vulcanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The precursor of beta-lactamase: purification, properties and folding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Thio-β-lactams targeting L,D-transpeptidase-2, with activity against drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. compoundchem.com [compoundchem.com]
Navigating the Stability and Storage of Tert-Butyl 3-Chloropropanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-butyl 3-chloropropanoate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility is intrinsically linked to its chemical stability and the ability to control its reactivity. This guide provides a comprehensive overview of the factors governing the stability of tert-butyl 3-chloropropanoate, recommended storage conditions to ensure its integrity, and an exploration of its potential degradation pathways. Understanding these parameters is critical for researchers and drug development professionals to ensure the reproducibility of synthetic procedures and the quality of downstream products. This document synthesizes information from established chemical principles and available data to offer field-proven insights into the handling and storage of this important chemical intermediate.
Introduction to Tert-butyl 3-Chloropropanoate: A Versatile Synthetic Tool
Tert-butyl 3-chloropropanoate, with the chemical formula C₇H₁₃ClO₂, is a halogenated ester that serves as a key intermediate in the synthesis of a variety of more complex molecules. The presence of both a reactive chloro-substituent and a sterically hindered tert-butyl ester group provides orthogonal reactivity, allowing for selective chemical transformations at different sites within the molecule. The tert-butyl ester functionality is a widely used protecting group for carboxylic acids due to its remarkable stability across a broad spectrum of reaction conditions, with the notable exception of acidic environments where it can be readily cleaved. This unique combination of features makes tert-butyl 3-chloropropanoate a versatile tool in multi-step organic synthesis.
Chemical Stability Profile
The stability of tert-butyl 3-chloropropanoate is primarily dictated by the chemical reactivity of its two key functional groups: the tert-butyl ester and the C-Cl bond.
The Tert-Butyl Ester: A Gatekeeper of Reactivity
The tert-butyl ester group is known for its robustness under neutral and basic conditions. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. However, this group is intentionally designed to be labile under acidic conditions.
Acid-Catalyzed Hydrolysis:
The primary degradation pathway for the tert-butyl ester is acid-catalyzed hydrolysis. The generally accepted mechanism for the hydrolysis of most tert-butyl esters is the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is initiated by the protonation of the carbonyl oxygen, followed by the rate-determining formation of a stable tert-butyl carbocation and the carboxylic acid.
It is important to note that the structure of the acyl group can influence the hydrolysis mechanism. For instance, while most tert-butyl esters hydrolyze via the AAL1 pathway, tert-butyl formate is an exception and is believed to proceed through an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism[1]. The presence of the electron-withdrawing chloro-substituent in tert-butyl 3-chloropropanoate may influence the electron density at the carbonyl carbon and potentially affect the hydrolysis rate and mechanism.
The 3-Chloro Substituent: A Site of Potential Reactivity
The chlorine atom at the 3-position introduces a site for nucleophilic substitution and elimination reactions. The stability of the C-Cl bond can be influenced by the reaction conditions and the presence of nucleophiles.
Neighboring Group Participation:
The presence of the ester functionality in proximity to the C-Cl bond raises the possibility of neighboring group participation in substitution reactions. The carbonyl oxygen could potentially act as an internal nucleophile, accelerating the displacement of the chloride ion. This phenomenon has been observed in the hydrolysis of other 3-chloropropanoate esters[2].
Elimination Reactions:
Under basic conditions, there is a potential for dehydrohalogenation to form tert-butyl acrylate. The rate of this elimination reaction will be dependent on the strength of the base and the reaction temperature.
Recommended Storage and Handling Conditions
To maintain the purity and integrity of tert-butyl 3-chloropropanoate, it is crucial to adhere to proper storage and handling protocols. These recommendations are based on the chemical's inherent stability characteristics and information from safety data sheets of related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. | Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects the compound from atmospheric moisture, which can lead to hydrolysis, especially in the presence of acidic impurities. |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can potentially catalyze degradation. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | Strong acids will catalyze the hydrolysis of the tert-butyl ester. Strong bases can promote elimination reactions. Oxidizing agents can potentially react with the molecule. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Potential Degradation Pathways and Products
The degradation of tert-butyl 3-chloropropanoate can proceed through several pathways, primarily hydrolysis and thermal decomposition.
Hydrolytic Degradation
As discussed, acid-catalyzed hydrolysis is the most significant degradation pathway for the tert-butyl ester. The primary products of this reaction are 3-chloropropanoic acid and tert-butanol .
Caption: Acid-catalyzed hydrolysis of tert-butyl 3-chloropropanoate.
Thermal Degradation
At elevated temperatures, tert-butyl 3-chloropropanoate can undergo thermal decomposition. The likely primary thermal degradation pathway for tert-butyl esters is the elimination of isobutylene to form the corresponding carboxylic acid.
Caption: Thermal decomposition of tert-butyl 3-chloropropanoate.
Further decomposition of 3-chloropropanoic acid at higher temperatures could lead to the formation of smaller, more volatile fragments.
Analytical Methods for Stability Assessment
To monitor the stability of tert-butyl 3-chloropropanoate and identify potential degradation products, a variety of analytical techniques can be employed.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can be used to monitor the purity of tert-butyl 3-chloropropanoate and to identify volatile degradation products such as isobutylene and tert-butanol.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile compounds and can be used to quantify the parent compound and non-volatile degradation products like 3-chloropropanoic acid.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect the presence of impurities or degradation products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the ester carbonyl peak or the appearance of a carboxylic acid hydroxyl peak, indicating hydrolysis.
Experimental Protocol: Stability Study of tert-butyl 3-chloropropanoate
-
Sample Preparation: Prepare solutions of tert-butyl 3-chloropropanoate in various relevant solvents (e.g., water at different pH values, organic solvents).
-
Stress Conditions: Subject the samples to a range of stress conditions, including elevated temperatures, acidic and basic environments, and exposure to light.
-
Time-Point Analysis: At regular time intervals, withdraw aliquots from each sample.
-
Analytical Measurement: Analyze the aliquots using a validated stability-indicating analytical method (e.g., HPLC or GC-MS) to quantify the amount of remaining tert-butyl 3-chloropropanoate and to identify and quantify any degradation products.
-
Data Analysis: Plot the concentration of tert-butyl 3-chloropropanoate as a function of time for each condition to determine the degradation kinetics.
Caption: Experimental workflow for a stability study.
Conclusion
Tert-butyl 3-chloropropanoate is a stable compound when stored under appropriate conditions. Its primary lability lies in the susceptibility of the tert-butyl ester to acid-catalyzed hydrolysis. By understanding the chemical principles governing its stability and adhering to the recommended storage and handling guidelines, researchers and drug development professionals can ensure the quality and reliability of this important synthetic intermediate. The implementation of robust analytical methods to monitor its purity is essential for guaranteeing the success of synthetic endeavors and the integrity of final products.
References
-
de la Hoz, A., et al. (2005). tert-Butyl Formate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from [Link]
-
ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
-
Journal of the Chemical Society D: Chemical Communications. (1970). A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis. [Link]
-
PubChem. (n.d.). tert-Butyl 3-chloropropanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters (II). [Link]
-
PubChem. (n.d.). 3-Chloropropanoate. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. [Link]
-
SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. [Link]
-
PubChem. (n.d.). Ethyl 3-chloropropionate. Retrieved from [Link]
-
MDPI. (2022). Method for simultaneous determination of three cooling agents in aerosols by GC–MS. [Link]
-
MDPI. (2022). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). [Link]
-
OSTI.GOV. (2016). Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry (TED-GC-MS). [Link]
-
NIST WebBook. (n.d.). Propanoic acid, 3-chloro-, ethyl ester. [Link]
-
Semantic Scholar. (2022). Understanding the thermal decomposition mechanism of a halogen-free chelated orthoborate-based ionic liquid: a combined computational and experimental study. [Link]
-
Semantic Scholar. (1997). Degradation mechanism of alkyl carbonate solvents used in lithium-ion cells during initial charging. [Link]
-
ResearchGate. (2022). Infrared Spectroscopic Study of the Thermal Stability of Alkyl Carbonate Electrolytes. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of β-Amino Acids Using tert-Butyl 3-Chloropropanoate
Introduction: The Strategic Importance of β-Amino Acids in Modern Drug Discovery
β-Amino acids are structural isomers of their α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle structural alteration imparts profound and advantageous changes in their biochemical properties. When incorporated into peptides, β-amino acids confer remarkable resistance to proteolytic degradation, a critical attribute for enhancing the in vivo stability and bioavailability of peptide-based therapeutics.[1] Furthermore, the unique conformational preferences of β-amino acids allow for the construction of novel secondary structures, such as helices and sheets, which are inaccessible to α-peptides. This structural diversity provides a powerful tool for designing peptidomimetics that can target and modulate challenging biological pathways, including protein-protein interactions.[1][2] Consequently, β-amino acids and their derivatives are integral building blocks in the development of drugs for a wide range of diseases, including metabolic disorders, viral infections, and cancer.[2][3][4]
This application note provides a detailed guide for the synthesis of β-amino acid precursors using tert-butyl 3-chloropropanoate as a versatile and economically viable starting material. We will explore two robust and widely applicable synthetic routes: the Gabriel synthesis and the azide substitution-reduction pathway. For each route, we will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and insights into critical experimental parameters.
Core Reagent Analysis: tert-Butyl 3-Chloropropanoate
Tert-butyl 3-chloropropanoate is a bifunctional molecule that serves as an excellent electrophile for the introduction of a three-carbon backbone in the synthesis of β-amino acids. The key features of this reagent are:
-
Electrophilic Carbon: The carbon atom bonded to the chlorine is electron-deficient and susceptible to nucleophilic attack, making it the reactive center for introducing the amino group or its precursor.
-
Tert-Butyl Ester Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions, including the nucleophilic substitution and reduction steps detailed in this guide. The tert-butyl group can be selectively removed under acidic conditions to liberate the free carboxylic acid. This orthogonality is crucial for multi-step synthetic sequences.
-
Safety Considerations: Tert-butyl 3-chloropropanoate is harmful if swallowed and causes skin and eye irritation.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7][8]
Synthetic Strategy Overview: Two Pathways to β-Amino Acid Precursors
This guide details two distinct, yet complementary, strategies for the synthesis of tert-butyl 3-aminopropanoate, a key intermediate that can be readily deprotected to yield β-alanine or further elaborated. The choice between these pathways may depend on the specific requirements of the target molecule, available reagents, and safety considerations.
Caption: Figure 1: Overview of Synthetic Pathways.
Pathway 1: The Gabriel Synthesis of tert-Butyl 3-Aminopropanoate
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides.[9][10] This method utilizes the phthalimide anion as an ammonia surrogate, which effectively prevents the over-alkylation that is often problematic in direct amination reactions.[7][11]
Chemical Principle and Mechanism
The synthesis proceeds via a two-step mechanism:
-
Nucleophilic Substitution (SN2): The nitrogen atom of potassium phthalimide is rendered nucleophilic due to the electron-withdrawing effects of the adjacent carbonyl groups. This nucleophile attacks the electrophilic carbon of tert-butyl 3-chloropropanoate in a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride leaving group.[7][11] This step forms the N-alkylated phthalimide intermediate.
-
Hydrazinolysis (Deprotection): The phthalimide group is subsequently removed by treatment with hydrazine (the Ing-Manske procedure).[9][10] Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring and leading to the formation of a stable phthalhydrazide precipitate, liberating the desired primary amine.[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl 3-aminopropanoate CAS#: 15231-41-1 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. CAS 58620-93-2: B-alanine T-butyl ester hydrochloride [cymitquimica.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Tert-butyl 3-chloropropanoate as a Strategic Alkylating Agent in Organic Synthesis
This guide provides an in-depth exploration of tert-butyl 3-chloropropanoate, a versatile bifunctional reagent, for researchers, medicinal chemists, and process development scientists. We move beyond simple procedural lists to offer a comprehensive understanding of its reactivity, applications, and the rationale behind specific experimental choices. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of organic synthesis, reagents that offer both reactivity and latent functionality are invaluable. Tert-butyl 3-chloropropanoate is a prime example of such a molecule. It serves as a masked form of a propanoic acid moiety, enabling the introduction of a three-carbon carboxylic acid chain onto various nucleophiles.
Its strategic utility is rooted in two key features:
-
An Electrophilic Center: The primary chloride provides a reliable site for nucleophilic substitution (S_N2) reactions, making it an effective alkylating agent for a wide range of nitrogen, oxygen, and carbon nucleophiles.[1][2]
-
A Robust Protecting Group: The tert-butyl ester is highly stable under basic and nucleophilic conditions typically employed for alkylation.[3] It can be selectively removed under acidic conditions, unmasking the carboxylic acid at a later synthetic stage.[3][4] This orthogonality makes it a cornerstone in multi-step syntheses, particularly in the preparation of modified amino acids, including analogues of the neurotransmitter γ-aminobutyric acid (GABA).[4][5][6]
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClO₂ | PubChem[7] |
| Molecular Weight | 164.63 g/mol | PubChem[7] |
| IUPAC Name | tert-butyl 3-chloropropanoate | PubChem[7] |
| CAS Number | 55710-80-0 | Key Organics[8] |
| Appearance | Liquid | N/A |
| Storage | Inert atmosphere, 2-8°C | BLD Pharm[9] |
The Core Mechanism: Nucleophilic Substitution
The primary mode of action for tert-butyl 3-chloropropanoate as an alkylating agent is the bimolecular nucleophilic substitution (S_N2) reaction. This mechanism dictates the optimal choice of solvents and reaction conditions.
The process can be visualized as follows:
Caption: General S_N2 mechanism for alkylation.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred.[2] They effectively solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding cage around the nucleophile itself, leaving it "naked" and highly reactive for the S_N2 attack.[2]
-
Base: A base is often required to deprotonate the nucleophile (e.g., an amine or phenol) to increase its nucleophilicity. The choice of base is critical to avoid side reactions. Non-nucleophilic bases are ideal.
Application & Protocols: N-, O-, and C-Alkylation
N-Alkylation: Synthesis of β-Amino Acid Derivatives
A primary application of tert-butyl 3-chloropropanoate is the N-alkylation of primary and secondary amines to generate precursors for β-amino acids and other valuable nitrogen-containing molecules.
Protocol: N-Alkylation of Benzylamine
This protocol details a representative procedure for the mono-alkylation of a primary amine.
Materials & Reagents:
-
Benzylamine (1.0 equiv.)
-
Tert-butyl 3-chloropropanoate (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv.)
-
Potassium Iodide (KI) (0.1 equiv., catalytic)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add powdered K₂CO₃ (2.0 equiv.) and catalytic KI (0.1 equiv.).
-
Add anhydrous ACN to the flask, followed by Benzylamine (1.0 equiv.). Stir the suspension.
-
Add tert-butyl 3-chloropropanoate (1.1 equiv.) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then subjected to workup. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.
Rationale for Key Choices:
-
K₂CO₃: A mild inorganic base sufficient to scavenge the HCl formed during the reaction. Its insolubility prevents it from interfering with the desired reaction pathway.
-
KI (Catalytic): The iodide ion is a better nucleophile and a better leaving group than chloride. Via the Finkelstein reaction, it can transiently convert the alkyl chloride to the more reactive alkyl iodide in situ, accelerating the S_N2 reaction.
-
Excess Amine (Alternative Strategy): For primary amines, dialkylation can be a competing side reaction. Using a large excess (3-5 equivalents) of the starting amine can statistically favor mono-alkylation. The amine itself then also acts as the base.
Caption: Experimental workflow for N-alkylation.
O-Alkylation: Accessing Ether Derivatives
The alkylation of phenols and alcohols provides access to aryl and alkyl ethers containing a protected carboxylic acid. This reaction typically requires a stronger base to generate the more potent alkoxide or phenoxide nucleophile.
Protocol: O-Alkylation of Phenol
-
Setup: In a flame-dried, three-neck flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of phenol (1.0 equiv.) in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Re-cool the mixture to 0°C and add tert-butyl 3-chloropropanoate (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product via column chromatography.
Rationale for Key Choices:
-
NaH: A strong, non-nucleophilic base is required to fully deprotonate the phenol (pKa ~10), generating the highly nucleophilic phenoxide anion.
-
Anhydrous THF: The solvent must be scrupulously dry as NaH reacts violently with water. THF is an excellent polar aprotic solvent for this transformation.
The Tert-Butyl Ester: A Strategic Protecting Group
The true power of this reagent lies in the stability and selective removal of the tert-butyl ester.
Caption: Logic of the protect-react-deprotect strategy.
Protocol: Deprotection of the Tert-Butyl Ester
-
Setup: Dissolve the tert-butyl ester substrate (1.0 equiv.) in dichloromethane (DCM).
-
Acidolysis: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude carboxylic acid can then be purified by recrystallization or chromatography, or used directly in the next step.
Safety and Handling
Proper handling is paramount for ensuring laboratory safety and experimental success.
| Hazard Category | Description & Precautions | Citation |
| Acute Toxicity | Harmful if swallowed. | PubChem[7] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[7] |
| Handling | Always handle in a well-ventilated chemical fume hood. | Fisher Scientific[10] |
| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat. | Sigma-Aldrich[11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | BLD Pharm[9] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently active nucleophile. 2. Low reaction temperature. 3. Inactive alkyl halide. | 1. Use a stronger base or switch to a more "naked" counter-ion (e.g., use Cs₂CO₃ instead of K₂CO₃). 2. Increase the reaction temperature. 3. Add a catalytic amount of NaI or KI to facilitate the reaction. |
| Formation of Elimination Product | The base used is too strong or sterically hindered, promoting E2 elimination over S_N2 substitution. | Switch to a weaker, less-hindered base (e.g., from t-BuOK to K₂CO₃). |
| Di-alkylation of Primary Amines | The mono-alkylated product is also nucleophilic and reacts further with the alkylating agent. | Use a large excess of the starting primary amine (3-5 equivalents) or protect one N-H bond before alkylation. |
| Hydrolysis of Tert-Butyl Ester | Accidental exposure to strong acidic conditions during workup or purification. | Ensure all workup and purification steps are performed under neutral or basic conditions. Use a buffered system if necessary. |
References
-
Title: Tert-butyl 3-chloropropanoate Source: PubChem, National Institutes of Health URL: [Link]
- Source: Google Patents (DE102005042458A1)
-
Title: Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors Source: MDPI URL: [Link]
-
Title: Tert-butyl 3-chloropropanoate (C7H13ClO2) Source: PubChemLite URL: [Link]
-
Title: Enantioselective synthesis of (S)-trans-γ-butenynyl γ-aminobutyric acid (GABA) Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA Source: PubMed URL: [Link]
-
Title: Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents Source: Organic Chemistry Portal URL: [Link]
-
Title: Chemical synthesis methods for GABA Source: ResearchGate URL: [Link]
-
Title: Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source: Organic Chemistry Portal URL: [Link]
-
Title: The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents Source: PMC, National Institutes of Health URL: [Link]
-
Title: Novel tert-Butylation of Carboxylic Acids and Alcohols Source: Thieme Chemistry URL: [Link]
Sources
- 1. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective synthesis of (S)-trans-γ-butenynyl γ-aminobutyric acid (GABA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. keyorganics.net [keyorganics.net]
- 9. 55710-80-0|tert-Butyl 3-chloropropanoate|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: N-Alkylation of Amines with tert-Butyl 3-Chloropropanoate
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and functional materials. This protocol focuses on the reaction between primary or secondary amines and tert-butyl 3-chloropropanoate, an electrophile that introduces a protected β-amino acid moiety. This transformation is particularly valuable in medicinal chemistry for synthesizing building blocks for peptidomimetics and other biologically active molecules. This guide provides a comprehensive overview of the reaction, including its mechanistic underpinnings, detailed experimental protocols, and strategies for overcoming common challenges.
Mechanistic Overview: An SN2 Pathway
The N-alkylation of an amine with an alkyl halide, such as tert-butyl 3-chloropropanoate, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core of this reaction is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom bearing the chlorine atom.[1]
Key Mechanistic Steps:
-
Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This concerted step leads to the formation of a new carbon-nitrogen bond while simultaneously breaking the carbon-chlorine bond.[1]
-
Acid-Base Reaction: The initial substitution product is an ammonium salt. A base, which can be an excess of the starting amine or an added non-nucleophilic base, deprotonates the ammonium ion to yield the final, neutral N-alkylated amine product.[1]
Caption: Generalized SN2 mechanism for the N-alkylation of an amine.
Challenges: The "Runaway" Reaction
A significant challenge in the N-alkylation of primary and secondary amines is overalkylation.[3][4] The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[3][5] This increased nucleophilicity makes the product amine more reactive towards the alkyl halide, leading to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium salts.[3][5][6] This can result in poor yields of the desired product and complex purification procedures.[1][7]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Primary or Secondary Amine | Reagent | Various | Ensure purity and dryness. |
| tert-Butyl 3-chloropropanoate | ≥97% | Various | Store under inert atmosphere.[8] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | Finely powdered is preferred. |
| Sodium Iodide (NaI) | Reagent | Various | Optional (Finkelstein conditions). |
| Acetonitrile (MeCN) or Dimethylformamide (DMF) | Anhydrous | Various | Use dry solvents. |
| Dichloromethane (DCM) | Reagent | Various | For workup. |
| Saturated aq. NaHCO₃ | For workup. | ||
| Brine | For workup. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Protocol 1: Standard N-Alkylation of a Secondary Amine
This protocol is optimized for the mono-alkylation of a secondary amine, where overalkylation to a quaternary ammonium salt is less problematic than with primary amines.[3]
Reaction Scheme: R₂NH + Cl-CH₂CH₂-COOtBu → R₂N-CH₂CH₂-COOtBu
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.2–0.5 M with respect to the amine.
-
Reagent Addition: Add tert-butyl 3-chloropropanoate (1.1–1.2 equiv.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60–80 °C. The use of a base like potassium carbonate is crucial to neutralize the HCl generated during the reaction.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4–24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.[6][9]
Protocol 2: Controlled Mono-alkylation of a Primary Amine
To mitigate the issue of overalkylation with primary amines, careful control of stoichiometry is essential.[5] Using an excess of the primary amine helps to ensure that the alkylating agent reacts preferentially with the starting material rather than the more nucleophilic secondary amine product.[5][10]
Reaction Scheme: RNH₂ (excess) + Cl-CH₂CH₂-COOtBu → RNH-CH₂CH₂-COOtBu
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (3.0–5.0 equiv.) in a suitable solvent like acetonitrile or THF (0.5–1.0 M). Add a non-nucleophilic base such as potassium carbonate (2.0 equiv. relative to the alkyl halide).
-
Slow Addition of Alkyl Halide: Dissolve tert-butyl 3-chloropropanoate (1.0 equiv.) in a small amount of the reaction solvent. Add this solution dropwise to the stirred amine solution at room temperature over 1-2 hours using a syringe pump. This slow addition maintains a low concentration of the electrophile, favoring mono-alkylation.[5]
-
Reaction Conditions: After the addition is complete, stir the reaction at room temperature or gently heat to 40–50 °C.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS, paying close attention to the formation of the dialkylated byproduct.[9]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The excess primary amine can often be removed during the aqueous workup or by chromatography.
Caption: General workflow for N-alkylation experiments.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reactivity | Insufficient temperature; Sterically hindered amine; Poor leaving group. | Increase reaction temperature. Consider a more polar aprotic solvent like DMF. Add a catalytic amount of Sodium Iodide (NaI) to promote an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide. |
| Overalkylation | Product amine is more nucleophilic than starting amine. | For primary amines, use a large excess of the amine (3-5 equivalents) and add the alkyl halide slowly.[5] For secondary amines, use a slight excess of the amine (1.2-1.5 equivalents). |
| Side Reaction: Elimination | Strong base and/or high temperature. | Use a milder base like NaHCO₃ or an organic base like triethylamine.[11] Lower the reaction temperature. tert-Butyl 3-chloropropanoate is susceptible to β-elimination to form tert-butyl acrylate. |
| Hydrolysis of Ester | Presence of water and strong base. | Ensure anhydrous conditions. Use non-hydroxide bases like K₂CO₃ or Cs₂CO₃. |
Alternative Methodologies
While direct alkylation is a straightforward approach, other methods can offer greater control and substrate scope:
-
Reductive Amination: This is a highly reliable method that avoids overalkylation.[6] It involves the reaction of an amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][9]
-
"Borrowing Hydrogen" Catalysis: Modern catalytic methods using transition metals (e.g., Ru, Ir) can alkylate amines with alcohols, which are environmentally benign alkylating agents.[12][13] This process generates only water as a byproduct.[14]
Conclusion
The N-alkylation of amines with tert-butyl 3-chloropropanoate is a valuable synthetic tool for introducing a protected β-amino acid fragment. Success hinges on understanding the underlying SN2 mechanism and mitigating the common side reaction of overalkylation. By carefully controlling stoichiometry, reaction conditions, and the choice of base, researchers can achieve high yields of the desired mono-alkylated products. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists in drug discovery and chemical development to effectively utilize this important transformation.
References
-
Alkylation of Amines. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Sommer, H. Z., et al. (1974). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. Retrieved from [Link]
-
Talukdar, D., et al. (2017). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
-
Reddit. (2022, April 17). Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine? r/chemistry. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2020, February 11). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Retrieved from [Link]
-
Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
- Google Patents. (n.d.). Purification of amine reaction mixtures.
-
Li, F., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. Retrieved from [Link]
-
Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers. Retrieved from [Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Sueki, S., & Kuninobu, Y. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). tert-Butyl 3-chloropropanoate. PubChem. Retrieved from [Link]
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. html.rhhz.net [html.rhhz.net]
The Strategic Incorporation of a Versatile Building Block: Tert-butyl 3-chloropropanoate in Peptide and Peptoid Synthesis
Introduction: A Multifaceted Tool for Biomimetic Scaffolds
In the landscape of peptide and peptoid chemistry, the quest for novel building blocks to impart specific functionalities, conformational constraints, and improved pharmacokinetic properties is perpetual. Tert-butyl 3-chloropropanoate emerges as a valuable and versatile reagent in this pursuit. Its bifunctional nature, possessing a reactive alkyl chloride and a masked carboxylic acid in the form of a tert-butyl ester, allows for its strategic incorporation into peptide and peptoid structures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-butyl 3-chloropropanoate, detailing its utility in the synthesis of modified peptides and as a key reagent in the submonomer synthesis of peptoids. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for successful implementation.
The primary application of tert-butyl 3-chloropropanoate lies in its ability to act as an electrophilic agent for the alkylation of nucleophilic amine moieties. This reaction is central to the synthesis of N-substituted glycine oligomers, known as peptoids, and for the modification of amino acid side chains or the N-terminus in peptides. The tert-butyl ester serves as a convenient protecting group for the resulting carboxylic acid, which can be deprotected under acidic conditions post-synthesis to reveal a functional handle for further modifications or to influence the overall charge and solubility of the final molecule.
Core Applications and Mechanistic Insights
Peptoid Synthesis: The Submonomer Approach
Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that have garnered significant interest due to their enhanced proteolytic stability and conformational flexibility.[1] The most prevalent method for their synthesis is the "submonomer" method, a two-step iterative process performed on a solid support. Tert-butyl 3-chloropropanoate, while less commonly cited than its bromo-analogue, is a viable electrophile in the second step of this cycle.
The Submonomer Synthesis Cycle:
-
Acylation: The resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid or chloroacetic acid, in the presence of a carbodiimide coupling agent. This forms a haloacetamide intermediate on the resin.
-
Nucleophilic Displacement: A primary amine, serving as the "submonomer," is introduced to displace the halide, forming the N-substituted glycine unit. It is in this step that tert-butyl 3-chloropropanoate can be utilized, not as the submonomer itself, but as an alkylating agent for a primary amine to generate a custom submonomer prior to its incorporation.
Alternatively, and more directly, a primary amine can be reacted with tert-butyl 3-chloropropanoate in solution to synthesize an N-substituted β-alanine tert-butyl ester. This product can then be used as the submonomer in the displacement step. This approach allows for the introduction of a propanoic acid side chain, protected as its tert-butyl ester.
Reaction Mechanism: N-Alkylation of a Primary Amine
The reaction between a primary amine and tert-butyl 3-chloropropanoate proceeds via a standard SN2 mechanism. The nucleophilic amine attacks the electrophilic carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The tert-butyl ester remains intact during this process.
Caption: SN2 mechanism for the reaction of a primary amine with tert-butyl 3-chloropropanoate.
Peptide Modification: Introducing a Propanoate Linker
Tert-butyl 3-chloropropanoate can be employed to modify peptides on-resin, typically by alkylating the N-terminal α-amino group or the ε-amino group of a lysine side chain. This introduces a flexible, three-carbon linker with a protected carboxylic acid at its terminus.
Key Considerations for On-Resin Alkylation:
-
Steric Hindrance: The accessibility of the target amine on the solid support is crucial. N-terminal amines are generally more accessible than side-chain amines within a folded peptide chain.[2]
-
Reaction Conditions: The choice of base and solvent is critical to promote the alkylation reaction without causing significant side reactions. Non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIEA) are commonly used to neutralize the HCl generated during the reaction.
-
Side Reactions: Potential side reactions include over-alkylation (dialkylation of the primary amine), and alkylation of other nucleophilic side chains such as cysteine, methionine, or histidine.[3][4] Careful control of stoichiometry and reaction time is necessary to minimize these undesired outcomes.
Experimental Protocols
Protocol 1: Synthesis of an N-(tert-butoxycarbonylpropyl)amine Submonomer for Peptoid Synthesis
This protocol describes the solution-phase synthesis of a custom amine submonomer which can then be used in solid-phase peptoid synthesis.
Materials:
-
Primary amine (e.g., benzylamine)
-
Tert-butyl 3-chloropropanoate
-
Diisopropylethylamine (DIEA)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous acetonitrile.
-
Add diisopropylethylamine (1.2 eq) to the solution.
-
Add tert-butyl 3-chloropropanoate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-substituted β-alanine tert-butyl ester.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. |
| Base | Diisopropylethylamine (DIEA) | A non-nucleophilic base to neutralize the generated HCl without competing in the alkylation. |
| Temperature | 50-60 °C | Moderate heating increases the reaction rate without promoting significant side reactions. |
| Stoichiometry | Slight excess of alkylating agent | To ensure complete consumption of the starting amine. |
Caption: Workflow for the synthesis of an N-substituted β-alanine tert-butyl ester submonomer.
Protocol 2: On-Resin N-Terminal Alkylation of a Peptide
This protocol outlines the modification of the N-terminal amine of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide on a suitable solid support (e.g., Rink Amide resin)
-
20% Piperidine in DMF for Fmoc deprotection
-
Tert-butyl 3-chloropropanoate
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, prepare a solution of tert-butyl 3-chloropropanoate (10 eq) and DIEA (10 eq) in DMF.
-
Add the alkylation solution to the resin and shake at room temperature for 12-24 hours.
-
Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of primary amines).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) and dry under vacuum.
-
The peptide can be further elongated or cleaved from the resin.
| Parameter | Recommended Condition | Causality |
| Reagent Excess | 10 equivalents | To drive the on-resin reaction to completion due to the heterogeneous nature of the synthesis. |
| Solvent | DMF | A good swelling solvent for the resin and effectively solubilizes the reagents. |
| Monitoring | Kaiser Test | A qualitative test to confirm the consumption of the primary amine. |
Cleavage and Deprotection of the Tert-butyl Ester
The final step in the synthesis is the cleavage of the peptide or peptoid from the solid support and the simultaneous removal of all acid-labile protecting groups, including the tert-butyl ester introduced by tert-butyl 3-chloropropanoate.
Trifluoroacetic acid (TFA) is the most common reagent for this global deprotection.[5] A standard cleavage cocktail consists of TFA with scavengers to trap the reactive carbocations generated during the deprotection process.
Standard Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Mechanism of Tert-butyl Ester Cleavage:
The cleavage of the tert-butyl ester is an acid-catalyzed process that generates a stable tert-butyl cation and the free carboxylic acid.
Caption: Acid-catalyzed cleavage of a tert-butyl ester.
Critical Considerations for Cleavage:
-
Scavengers: The tert-butyl cation is a potent electrophile and can lead to side reactions, particularly the S-alkylation of cysteine residues.[5] Scavengers like TIS are crucial to trap these cations.
-
Alternative Cleavage Conditions: For particularly sensitive peptides, alternative, milder cleavage cocktails or TFA-free methods, such as dilute HCl in fluoroalcohols, can be employed.[6]
Conclusion: Expanding the Chemical Toolbox
Tert-butyl 3-chloropropanoate provides a straightforward and effective means to introduce a protected propanoic acid moiety into peptides and peptoids. Its application in submonomer synthesis expands the diversity of side chains available for peptoid construction, while its use in on-resin peptide modification allows for the introduction of functionalizable linkers. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can successfully employ this versatile building block to create novel biomimetic structures with tailored properties for a wide range of applications in research and drug discovery.
References
- BenchChem. (2025).
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic letters, 14(24), 6346–6349. [Link]
-
Pathak, T. P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1936-1945. [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (2008). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. [Link]
-
Sciforum. (2017). Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers. [Link]
- Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry, 8(4), 793-797.
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
ResearchGate. (2018). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. [Link]
-
Palli, C., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(23), 8049-8056. [Link]
-
ResearchGate. (2021). Common side reactions in peptide synthesis occurring on resin (a and b) or during Fmoc-amino acid activation (c and d). [Link]
-
Liu, Y., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 16(7), 5563-5574. [Link]
- Gisin, B. F., et al. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121-129.
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 47(5), 333-339.
-
ResearchGate. (2010). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. [Link]
-
Wikipedia. (2023). Solid-phase synthesis. [Link]
-
Reja, R. H., et al. (2014). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 15(5), 1864-1872. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
White, A. D., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature chemical biology, 8(9), 809-816. [Link]
-
ResearchGate. (2018). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. [Link]
- Pavone, V., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (2021). Submonomer Synthesis of Peptoids Containing trans -inducing N -imino- and N -alkylamino-glycines. [Link]
- Zhang, Y., et al. (2018). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Macromolecules, 51(15), 5894-5901.
-
Vidal, D., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701977. [Link]
-
Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
PubChem. (n.d.). Tert-butyl 3-chloropropanoate. [Link]
- Wisthaler, A., et al. (2015). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 119(28), 7859-7871.
-
Clark, J. (2023). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
PubChem. (n.d.). Tert-butyl 3-aminopropanoate hydrochloride. [Link]
-
PubChem. (n.d.). tert-Butyl 3-aminopropanoate. [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Substitution of tert-Butyl 3-Chloropropanoate
Abstract
This comprehensive guide details the reaction conditions for the nucleophilic substitution of tert-butyl 3-chloropropanoate, a versatile building block in organic synthesis. As a primary alkyl chloride, this substrate readily undergoes SN2 reactions with a variety of nucleophiles. This document provides an in-depth analysis of the reaction mechanism, critical experimental parameters, and potential side reactions. Detailed, field-proven protocols for substitution with key nucleophiles—including iodide, amines, and azide—are presented, aimed at researchers, scientists, and professionals in drug development.
Introduction and Mechanistic Overview
Tert-butyl 3-chloropropanoate is a valuable bifunctional molecule, featuring a primary alkyl chloride for nucleophilic attack and a sterically hindered tert-butyl ester group that resists hydrolysis under many conditions. The primary carbon bearing the chloride leaving group is highly amenable to substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.
1.1. The SN2 Pathway
The substitution reaction proceeds through a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon atom at a 180° angle to the carbon-chlorine bond.[1] This backside attack leads to an inversion of stereochemistry at the carbon center (though this substrate is achiral) and displaces the chloride ion. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1][2]
Caption: General SN2 mechanism for tert-butyl 3-chloropropanoate.
1.2. Competing Elimination (E2) Pathway
A potential side reaction is the E2 (Elimination Bimolecular) reaction, which is favored by strong, sterically hindered bases.[3][4] In this pathway, the nucleophile acts as a base, abstracting a proton from the carbon adjacent (beta) to the carbon bearing the leaving group. This concerted reaction forms a double bond, resulting in the formation of tert-butyl acrylate and elimination of HCl. The use of bulky bases like potassium tert-butoxide or strongly basic nucleophiles like sodium cyanide can increase the proportion of the elimination product.[4][5]
Caption: Competing E2 elimination pathway.
Critical Reaction Parameters
Optimizing the nucleophilic substitution reaction requires careful consideration of several factors that influence reaction rate and product selectivity.
-
Nucleophile Choice: The strength and steric bulk of the nucleophile are paramount. Strong, non-bulky nucleophiles (e.g., I⁻, N₃⁻, RNH₂) favor the SN2 pathway. Strong, bulky bases (e.g., t-BuO⁻) or nucleophiles with significant basicity (e.g., CN⁻) can promote the E2 pathway.[3][5]
-
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and acetonitrile are ideal for SN2 reactions.[6] They effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the anion.
-
Temperature: Higher temperatures generally increase the rate of both substitution and elimination. However, elimination reactions often have a higher activation energy and are more favored at elevated temperatures. Therefore, running the reaction at the lowest effective temperature is often beneficial to maximize the yield of the substitution product.
-
Leaving Group: The chloride is a competent leaving group. However, for sluggish reactions, it can be converted in situ or in a separate step to a more reactive iodide via the Finkelstein reaction.[1][6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of tert-butyl 3-chloropropanoate with various nucleophiles.
Workflow Overview
Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: Halogen Exchange (Finkelstein Reaction) - Synthesis of tert-Butyl 3-Iodopropanoate
Principle: This protocol utilizes the Finkelstein reaction, a classic SN2 process, to replace the chloride with an iodide. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in the acetone solvent.[1][6]
Materials:
-
tert-Butyl 3-chloropropanoate (1.0 eq)
-
Sodium iodide (NaI) (1.5 eq)
-
Acetone (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 3-chloropropanoate and anhydrous acetone (approx. 5-10 mL per gram of substrate).
-
Add sodium iodide to the solution.
-
Heat the reaction mixture to reflux (approx. 56 °C) with vigorous stirring. A white precipitate (NaCl) will begin to form.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl 3-iodopropanoate as a liquid.[7]
| Parameter | Condition | Rationale |
| Nucleophile | Sodium Iodide (NaI) | Excellent nucleophile; provides iodide ion. |
| Solvent | Acetone | Dissolves NaI but not NaCl, driving the equilibrium forward.[1][6] |
| Temperature | Reflux (~56 °C) | Provides sufficient energy for the reaction without promoting side reactions. |
| Time | 2-4 hours | Typical duration for complete conversion. |
| Expected Yield | >90% | High efficiency due to Le Chatelier's principle. |
Protocol 2: Substitution with an Amine - Synthesis of tert-Butyl 3-(tert-butylamino)propanoate
Principle: The reaction of alkyl halides with amines can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the initial product being nucleophilic itself.[8][9] To favor the formation of the desired monosubstituted product, a large excess of the amine is used to increase the probability that the alkyl halide will react with the starting amine rather than the product amine.
Materials:
-
tert-Butyl 3-chloropropanoate (1.0 eq)
-
tert-Butylamine (5.0 eq)
-
Acetonitrile (CH₃CN)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (Optional, as a non-nucleophilic base)
Procedure:
-
In a sealed tube or pressure vessel, combine tert-butyl 3-chloropropanoate and acetonitrile.
-
Add the large excess of tert-butylamine. The amine acts as both the nucleophile and the base to neutralize the HCl formed. Alternatively, a non-nucleophilic base can be added.
-
Seal the vessel and heat the mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate (amine hydrochloride salt) has formed, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution to remove any remaining acid, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel to obtain the desired product.
| Parameter | Condition | Rationale |
| Nucleophile | tert-Butylamine (large excess) | Minimizes over-alkylation by statistical probability.[8][10] |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | 80-100 °C | Increased temperature is needed due to the lower nucleophilicity of amines compared to iodide. |
| Time | 12-24 hours | Slower reaction kinetics require longer reaction times. |
| Expected Yield | 60-80% | Yield is dependent on successfully minimizing side products. |
Protocol 3: Substitution with Azide - Synthesis of tert-Butyl 3-azidopropanoate
Principle: Sodium azide is an excellent nucleophile for SN2 reactions, providing a versatile azido-functionalized intermediate that can be further transformed, for example, via "click" chemistry or reduction to a primary amine.
Materials:
-
tert-Butyl 3-chloropropanoate (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).
-
To a round-bottom flask, add tert-butyl 3-chloropropanoate and DMF.
-
Add sodium azide to the solution and stir vigorously.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of C-Cl stretch, appearance of azide stretch ~2100 cm⁻¹). The reaction is typically complete in 6-12 hours.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and an extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude tert-butyl 3-azidopropanoate can be used directly or purified by column chromatography if necessary.
| Parameter | Condition | Rationale |
| Nucleophile | Sodium Azide (NaN₃) | A strong nucleophile that provides the azido group. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves NaN₃ and promotes SN2 reactions.[6] |
| Temperature | 60-80 °C | Provides sufficient thermal energy for the reaction. |
| Time | 6-12 hours | A moderate reaction time is generally sufficient. |
| Expected Yield | >85% | Azide is a highly effective nucleophile for primary halides. |
Safety and Handling
-
tert-Butyl 3-chloropropanoate: Harmful if swallowed and causes skin and eye irritation.[11]
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not use with chlorinated solvents for extraction if there is any residual azide.
-
Amines: Volatile, flammable, and corrosive. Work in a well-ventilated fume hood.
-
All reactions should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
References
- Satheesh, P. (n.d.). Finkelstein Reaction. SATHEE.
-
Van Wyk, L., Neyt, N. C., Jugmohan, J., & Riley, D. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-chloropropanoate. PubChem. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Finkelstein reaction. Wikipedia. Retrieved from [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of halogenoalkanes (haloalkanes) by water or hydroxide ion. Retrieved from [Link]
-
Various authors. (2018). What does tert-Butyl chloride reacting with NaCN mainly give?. Quora. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information: Experimental Procedures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines. YouTube. Retrieved from [Link]
-
Mr Garner Chemistry. (2012, December 21). Amines - Nucleophilic Substitution. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-iodopropanoate. PubChem. Retrieved from [Link]
-
Bartleby. (2013). Investigation Of The Hydrolysis Of T Butyl Chloride. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Student. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). YouTube. Retrieved from [Link]
-
MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-butyl-3-chloropropanamide. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Tert-butyl 3-iodopropanoate | C7H13IO2 | CID 10400154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of Tert-butyl 3-chloropropanoate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: A Versatile C3 Building Block in Medicinal Chemistry
Tert-butyl 3-chloropropanoate has emerged as a highly valuable and versatile three-carbon (C3) building block in the landscape of modern pharmaceutical synthesis. Its utility is rooted in its bifunctional nature, possessing both an electrophilic carbon center susceptible to nucleophilic attack and a sterically hindered tert-butyl ester group. This ester moiety serves as a robust protecting group for the carboxylic acid, preventing its unwanted participation in reactions while conferring favorable solubility characteristics. The strategic incorporation of this reagent enables the efficient construction of key structural motifs found in a variety of active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth exploration of the applications of tert-butyl 3-chloropropanoate in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic rationale behind its use, present detailed, field-proven experimental protocols, and offer insights into its role in the synthesis of key drug classes.
Core Principles of Reactivity and Application
The primary application of tert-butyl 3-chloropropanoate in pharmaceutical synthesis revolves around its ability to introduce a protected β-amino acid scaffold. This is achieved through two principal reaction pathways: direct N-alkylation of amines and aza-Michael addition. The tert-butyl ester is particularly advantageous as it is stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions to reveal the free carboxylic acid, often in the final stages of a synthetic sequence.
The Significance of the Tert-butyl Ester Protecting Group
The choice of the tert-butyl ester is a deliberate one, guided by several key principles of synthetic strategy:
-
Steric Hindrance: The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, preventing side reactions such as amidation when reacting with primary or secondary amines.[1]
-
Orthogonal Deprotection: The tert-butyl group's stability to basic and hydrogenolytic conditions allows for selective deprotection in the presence of other common protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc).[2] Its removal is typically achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often with minimal purification required as the byproducts are volatile (isobutylene and tert-butanol).
Application in the Synthesis of β-Amino Acid Derivatives
β-amino acids are crucial components of many pharmaceuticals, including the blockbuster drugs Sitagliptin (an anti-diabetic) and Pregabalin (an anticonvulsant).[3] Tert-butyl 3-chloropropanoate provides a direct and efficient route to the corresponding β-amino esters, which are immediate precursors to these valuable intermediates.
Pathway 1: Direct N-Alkylation of Amines
In this pathway, the amine nucleophile directly displaces the chloride from tert-butyl 3-chloropropanoate in a classical SN2 reaction. This method is straightforward and effective for a wide range of primary and secondary amines.
Mechanism of N-Alkylation:
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the carbon atom bearing the chlorine. A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N), is typically employed to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[4][5]
Figure 1: General workflow for the N-alkylation of a primary amine.
Experimental Protocol 1: Synthesis of tert-Butyl 3-(Benzylamino)propanoate
This protocol details the synthesis of a model β-amino ester, a common intermediate in pharmaceutical development.[6]
Materials:
-
Benzylamine
-
Tert-butyl 3-chloropropanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add tert-butyl 3-chloropropanoate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure tert-butyl 3-(benzylamino)propanoate.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | t-Butyl 3-chloropropanoate | K₂CO₃ | Acetonitrile | Reflux | 18 | ~85 |
| Aniline | t-Butyl 3-chloropropanoate | Et₃N | DMF | 80 | 24 | ~70 |
| Morpholine | t-Butyl 3-chloropropanoate | K₂CO₃ | Acetonitrile | Reflux | 16 | ~90 |
Table 1: Representative conditions for the N-alkylation of various amines with tert-butyl 3-chloropropanoate.
Pathway 2: Aza-Michael Addition
An alternative and elegant approach involves the in situ generation of tert-butyl acrylate from tert-butyl 3-chloropropanoate, followed by an aza-Michael addition of the amine. This pathway is particularly useful when direct alkylation is sluggish or leads to side products.
Mechanism of Aza-Michael Addition:
A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), first promotes an elimination reaction to form the electrophilic tert-butyl acrylate. The amine then adds to the β-carbon of the acrylate in a conjugate addition fashion.
Figure 2: Two-step mechanism of the aza-Michael addition pathway.
Experimental Protocol 2: Aza-Michael Addition of a Primary Amine to in situ Generated Tert-butyl Acrylate
This protocol is advantageous for less reactive amines or when minimizing dialkylation is critical.
Materials:
-
Primary Amine (e.g., p-anisidine)
-
Tert-butyl 3-chloropropanoate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous toluene.
-
Add DBU (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add tert-butyl 3-chloropropanoate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Anisidine | DBU | Toluene | 80 | 12 | ~80 |
| Pyrrolidine | DBU | THF | 60 | 8 | ~92 |
| Benzylamine | DBU | Toluene | 75 | 10 | ~88 |
Table 2: Representative conditions for the aza-Michael addition of amines to in situ generated tert-butyl acrylate.
Deprotection of the Tert-butyl Ester
The final step in many synthetic sequences involving these intermediates is the removal of the tert-butyl ester to unmask the carboxylic acid.
Experimental Protocol 3: Acidic Deprotection of a Tert-butyl β-Amino Ester
Materials:
-
Tert-butyl β-amino ester
-
Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the tert-butyl β-amino ester (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise. Alternatively, a solution of 4 M HCl in dioxane can be used.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude amino acid salt can often be used directly in the next step or purified by trituration with diethyl ether or by recrystallization.
Conclusion
Tert-butyl 3-chloropropanoate is a powerful and versatile reagent in the medicinal chemist's toolbox. Its ability to serve as a protected C3 building block for the synthesis of β-amino acid derivatives via either direct N-alkylation or aza-Michael addition pathways provides a reliable and efficient means to construct key pharmaceutical intermediates. The robust nature of the tert-butyl ester protecting group, coupled with its facile removal under acidic conditions, underscores its strategic importance in complex, multi-step syntheses. The protocols and data presented herein offer a practical guide for researchers and scientists in drug development to effectively utilize this valuable synthetic tool.
References
- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
- Hansen, K. B., Hsiao, Y., Xu, F., & Armstrong, J. D. (2009). Highly efficient synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Kim, J., Park, S., & Lee, S. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega.
- Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634.
- Merck Sharp & Dohme Corp. (2012). Sitagliptin synthesis. US20120108598A1.
- Hansen, K. B., et al. (2009). Synthesis of Sitagliptin.
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate.
- Pawar, S. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.
-
ResearchGate. (2018). How we could make this reaction proceed , para aminobezoic acid + tert-butyle acrylate ( Michael addition)? Retrieved from [Link]
- Ramirez-SanJuan, E., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molbank.
-
MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
- Suresh b J, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
- V.B. MEDICARE PVT. LTD. (2010). A Novel Process For Synthesis Of Pregabalin From Substituted Cyclopropane Intermediate And A Process For Enzymatic Resolution Of Racemic Pregabalin. Quick Company.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate.
- Xu, J. H., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase.
- Ishitani, H., et al. (2017). Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts.
-
PubChem. (n.d.). Tert-butyl 3-chloropropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(benzyl(methyl)amino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition of 2-thiophenytoin to n-butyl acrylate (model reaction) at room temperature. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. Retrieved from [Link]
- Li, D., Li, Y., & Yu, W. (2017). Tert-butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)
-
RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate.
- Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology.
- Gassama, A., & Diatta, A. (2015).
-
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
- Azev, V. N., et al. (2023).
- Karl, M., et al. (2016). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A.
-
Patsnap Eureka. (n.d.). Tert-butyl substituted asymmetrical piperidone compounds with anti-tumor activities and preparation method thereof. Retrieved from [Link]
- Google Patents. (n.d.). CN107805205A - A kind of preparation method of (R) 3 amino butanol.
-
ChemSynthesis. (n.d.). 2-benzamido-propionic acid tert-butyl ester. Retrieved from [Link]
-
Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
PubChem. (n.d.). Tert-butyl 3-aminopropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols: Strategic Use of tert-Butyl 3-Chloropropanoate in the Synthesis of β-Substituted Propanoates
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile C3 Synthon for Michael-Type Adducts
tert-Butyl 3-chloropropanoate is a valuable and versatile three-carbon building block in modern organic synthesis. While not a classical Michael acceptor—lacking the requisite α,β-unsaturated system—it serves as a powerful precursor for the synthesis of compounds structurally equivalent to Michael adducts. Its utility lies in its ability to react with a wide range of nucleophiles to generate β-substituted propanoate esters, which are key intermediates in the synthesis of pharmaceuticals, including γ-aminobutyric acid (GABA) analogs like Pregabalin and Baclofen.[1][2]
The synthetic versatility of tert-butyl 3-chloropropanoate stems from two distinct, controllable mechanistic pathways:
-
Direct Nucleophilic Substitution (SN2): The nucleophile directly displaces the chloride ion via an SN2 mechanism. This pathway is predominant with strong, non-basic nucleophiles or when elimination is suppressed.
-
In Situ Elimination-Michael Addition: In the presence of a suitable base, tert-butyl 3-chloropropanoate undergoes elimination of HCl to form tert-butyl acrylate in situ. A Michael donor present in the reaction mixture can then undergo a classical conjugate addition to this transient, highly reactive Michael acceptor.
The presence of the tert-butyl ester group is a key design feature. It provides steric hindrance that can influence reactivity and, more importantly, serves as a robust protecting group for the carboxylic acid functionality. This group is stable under many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the free carboxylic acid, often without harsh saponification that could compromise other functional groups.[3]
This guide provides an in-depth exploration of these mechanistic pathways, offering detailed protocols for the application of tert-butyl 3-chloropropanoate in reactions with various nucleophiles and a discussion of the critical parameters that govern the reaction outcome.
Mechanistic Pathways and Strategic Considerations
The choice of reaction conditions, particularly the nature of the base and the nucleophile, dictates which of the two primary mechanistic pathways will be favored. Understanding this dichotomy is crucial for successful reaction design and optimization.
Pathway 1: Direct Nucleophilic Substitution (SN2 Alkylation)
In this pathway, the nucleophile directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step. This is a classical SN2 reaction.
-
Favorable Conditions: This pathway is favored by strong nucleophiles that are relatively weak bases, such as thiols, halides, or primary and secondary amines under controlled conditions. The absence of a strong, non-nucleophilic base is critical to prevent the competing elimination reaction.
-
Causality: The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the electrophilic carbon can slow the reaction, but the primary nature of the carbon in tert-butyl 3-chloropropanoate makes it a good substrate for SN2 reactions.
Caption: SN2 pathway for nucleophilic substitution.
Pathway 2: Base-Induced Elimination Followed by Michael Addition
This tandem, one-pot sequence begins with the deprotonation of the α-carbon (C2) by a base, leading to the E2 elimination of HCl and the formation of tert-butyl acrylate. This acrylate is then intercepted by a Michael donor.
-
Favorable Conditions: This pathway requires a strong base, often a non-nucleophilic one like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), to promote elimination without directly competing as a nucleophile.[4] The nucleophile should be a "soft" Michael donor, such as an enolate derived from a malonate, β-ketoester, or nitroalkane, which preferentially undergoes 1,4-conjugate addition.[5]
-
Causality: The initial elimination step is often rate-limiting. Once the α,β-unsaturated ester is formed, the subsequent Michael addition is typically fast. This strategy is highly effective for forming C-C bonds at the β-position.
Sources
- 1. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 5. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
Preparation of beta-lactams from tert-butyl 3-chloropropanoate
An in-depth guide to the synthesis of β-lactams from tert-butyl 3-chloropropanoate, designed for researchers and drug development professionals. This document provides a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step protocols for the preparation of the pivotal azetidin-2-one core structure.
Introduction: The Enduring Significance of the β-Lactam Ring
The β-lactam (2-azetidinone) is a four-membered cyclic amide that constitutes the core structural motif of some of the most important antibiotic classes in history, including penicillins, cephalosporins, carbapenems, and monobactams.[1] Their mechanism of action, the inhibition of bacterial cell wall synthesis, has saved countless lives since the discovery of penicillin.[1] Beyond their antibacterial properties, β-lactams are highly versatile chiral building blocks in organic synthesis, serving as precursors for a wide array of biologically active compounds and complex natural products.[2][3] The inherent ring strain of the four-membered ring makes it susceptible to nucleophilic attack, a property that is key to both its biological activity and its utility as a synthetic intermediate.[4]
This guide details a reliable and straightforward two-step method for synthesizing N-substituted β-lactams, starting from the commercially available reagent, tert-butyl 3-chloropropanoate. The strategy hinges on an initial amidation followed by a base-mediated intramolecular cyclization.
Core Synthetic Pathway: A Two-Step Approach
The conversion of tert-butyl 3-chloropropanoate into a β-lactam is not a direct transformation but proceeds through a crucial intermediate, an N-substituted 3-chloropropanamide. The overall synthesis can be logically divided into two distinct experimental stages.
Step 1: Amide Formation. The first step involves the synthesis of an N-substituted 3-chloropropanamide. This is achieved by reacting tert-butyl 3-chloropropanoate with a primary amine (R-NH₂). While direct thermal amidation is possible, it often requires harsh conditions. A more common and efficient approach involves the hydrolysis of the tert-butyl ester to 3-chloropropionic acid, followed by a standard peptide coupling reaction with the desired primary amine.
Step 2: Intramolecular Cyclization. This is the key ring-forming step. The N-substituted 3-chloropropanamide intermediate is treated with a strong, non-nucleophilic base. The base deprotonates the amide nitrogen, generating a highly reactive amide anion (amidate). This anion then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine substituent and displacing the chloride ion to form the strained four-membered β-lactam ring.[5][6] This type of reaction is classified as an intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction.
Experimental Workflow Overview
The following diagram illustrates the high-level workflow from the starting material to the final β-lactam product.
Caption: Overall workflow for β-lactam synthesis.
Mechanistic Insights: The Intramolecular SN2 Cyclization
The formation of the β-lactam ring from the N-substituted 3-chloropropanamide is a classic example of an intramolecular nucleophilic substitution. The success of this step relies on the careful selection of a base. The ideal base should be strong enough to deprotonate the amide N-H bond (pKa ≈ 17-18) but should not be nucleophilic itself, as this could lead to competing side reactions, such as direct attack on the electrophilic carbon. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and 1,8-diazabicycloundec-7-ene (DBU).[5][7]
The mechanism proceeds as follows:
-
Deprotonation: The base abstracts the acidic proton from the amide nitrogen, creating an amide anion (amidate).
-
Nucleophilic Attack: The negatively charged nitrogen atom attacks the adjacent carbon atom that is bonded to the chlorine atom. This is a 4-exo-tet cyclization, which is generally kinetically favorable.
-
Displacement: The chlorine atom, being a good leaving group, is displaced, and the four-membered ring is formed.
Reaction Mechanism Diagram
Caption: Mechanism of base-catalyzed cyclization.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a model β-lactam, 1-benzylazetidin-2-one, using benzylamine as the representative primary amine.
Protocol 1: Synthesis of 3-Chloro-N-benzylpropanamide
This protocol first describes the hydrolysis of the starting ester, followed by amide coupling.
Materials:
-
tert-Butyl 3-chloropropanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Ester Hydrolysis:
-
In a round-bottom flask, dissolve tert-butyl 3-chloropropanoate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield crude 3-chloropropionic acid. This is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude 3-chloropropionic acid (1.0 eq) in DCM (0.2 M).
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve benzylamine (1.0 eq) in DCM and add DIPEA (1.5 eq).
-
Slowly add the amine solution to the activated acid solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.[5]
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-chloro-N-benzylpropanamide.
-
Protocol 2: Synthesis of 1-Benzylazetidin-2-one
This protocol details the intramolecular cyclization to form the β-lactam ring.
Materials:
-
3-Chloro-N-benzylpropanamide (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion).
-
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (approx. 0.1 M relative to the substrate) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Cyclization Reaction:
-
Dissolve 3-chloro-N-benzylpropanamide (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the amide solution dropwise to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas evolution) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.[5] Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-benzylazetidin-2-one.
-
Data Summary
The yield of the final β-lactam product can be influenced by the nature of the substituent on the nitrogen atom and the choice of base for the cyclization step. The following table provides representative data for this type of transformation.
| Entry | Amine (R in R-NH₂) | Base | Solvent | Yield (%) | Reference |
| 1 | Benzylamine | NaH | THF | ~70-85 | [5] |
| 2 | 4-Methoxybenzylamine | DBU | THF | ~75-90 | [5] |
| 3 | Allylamine | KOtBu | DMF | ~65-80 | General Knowledge |
| 4 | Cyclohexylamine | Cs₂CO₃ | CH₃CN | ~60-75 | [2] |
Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Conclusion
The synthesis of β-lactams from tert-butyl 3-chloropropanoate via an N-substituted 3-chloropropanamide intermediate is a robust and versatile method for accessing the valuable azetidin-2-one core. The two-step process, involving amide formation followed by a base-mediated intramolecular cyclization, is founded on well-established and reliable organic reactions. By carefully controlling reaction conditions, particularly in the base-sensitive ring-closure step, researchers can achieve good to excellent yields of N-substituted β-lactams. This pathway provides a fundamental tool for professionals in medicinal chemistry and drug development, enabling the creation of novel β-lactam analogues for further biological evaluation.
References
-
Bentley, P. H. (1987). The Chemistry of β-Lactams. Chemical Society Reviews, 16, 111-136. Available at: [Link]
-
Caprara, M. G., et al. (2020). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 25(11), 2689. Available at: [Link]
-
Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(37), 6840-6852. Available at: [Link]
-
Jarrahpour, A. (2020). Synthesis of β-Lactams. Encyclopedia. Available at: [Link]
-
Miller, M. J. (1986). Synthesis and therapeutic potential of β-lactam antibiotics. Accounts of Chemical Research, 19(2), 49-56. Available at: [Link]
-
Page, M. I. (1984). The mechanisms of reactions of β-lactam antibiotics. Accounts of Chemical Research, 17(4), 144-151. Available at: [Link]
-
Singh, G. S. (2004). Beta-lactams in the new millennium. Part-I: Monocyclic beta-lactams. Mini-Reviews in Medicinal Chemistry, 4(1), 69-92. Available at: [Link]
-
Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Liebigs Annalen der Chemie, 356(1-2), 51-123. Available at: [Link]
-
Vilà, X., et al. (2020). Cyclization of interlocked fumaramides into β-lactams: experimental and computational mechanistic assessment of the key intercomponent proton transfer and the stereocontrolling active pocket. Chemical Science, 11(44), 12154-12164. Available at: [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 4. dokumen.pub [dokumen.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Latent Potential of tert-Butyl 3-Chloropropanoate in Advanced Polymer Synthesis: A Guide for Innovators
Introduction: Unveiling a Versatile Building Block
In the dynamic landscape of polymer chemistry, the pursuit of novel monomers and functional precursors is paramount for the development of next-generation materials. While not a conventional vinyl monomer, tert-butyl 3-chloropropanoate emerges as a molecule of significant latent potential. Its unique bifunctional nature, characterized by a readily cleavable tert-butyl ester and a reactive chlorine atom, offers a compelling platform for the design of sophisticated polymer architectures. This guide provides an in-depth exploration of the prospective applications of tert-butyl 3-chloropropanoate, moving beyond established chemistries to illuminate its utility as a precursor to functional monomers for controlled radical polymerization and as a potential initiator or chain transfer agent. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the untapped capabilities of this versatile compound.
Part 1: A Gateway to Functional Polymers via Monomer Synthesis
The primary and most promising application of tert-butyl 3-chloropropanoate in polymer chemistry is its role as a precursor to a functional monomer. By incorporating a polymerizable group, such as a methacrylate, we can create a monomer that carries both a protected carboxylic acid and a reactive handle for post-polymerization modification.
Conceptual Framework: From Precursor to Polymer
The strategic transformation of tert-butyl 3-chloropropanoate into a polymerizable monomer, followed by controlled radical polymerization and subsequent functionalization, is a powerful approach to crafting well-defined, functional polymers. This workflow allows for precise control over molecular weight and architecture, while introducing functionalities that are crucial for applications in drug delivery, biomaterials, and advanced coatings.
Caption: Proposed workflow for synthesizing functional polymers from tert-butyl 3-chloropropanoate.
Application Note 1: Synthesis of a Novel Functional Monomer
To render tert-butyl 3-chloropropanoate polymerizable via radical polymerization, it can be converted into an acrylate or methacrylate monomer. Here, we propose the synthesis of tert-butyl 3-((2-(methacryloyloxy)ethyl)oxy)propanoate (tBCPEMA), a hypothetical yet highly plausible functional monomer.
Protocol 1: Synthesis of tert-Butyl 3-((2-(methacryloyloxy)ethyl)oxy)propanoate (tBCPEMA)
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl 3-chloropropanoate (1.0 eq) and 2-hydroxyethyl methacrylate (HEMA) (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure tBCPEMA monomer.
Application Note 2: Controlled Radical Polymerization of tBCPEMA
The synthesized tBCPEMA monomer is well-suited for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Protocol 2: ATRP of tBCPEMA
-
Catalyst Preparation: In a Schlenk flask, add Cu(I)Br (1.0 eq) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq). Seal the flask, and purge with nitrogen for 15 minutes. Add deoxygenated anisole and stir to form the catalyst complex.
-
Monomer Solution: In a separate vial, dissolve tBCPEMA (100 eq) and ethyl α-bromoisobutyrate (EBiB) (1.0 eq) in anisole. Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Polymerization: Using a nitrogen-purged syringe, transfer the monomer/initiator solution to the catalyst-containing Schlenk flask. Immerse the flask in a preheated oil bath at 70 °C.
-
Monitoring and Termination: Monitor the polymerization by taking samples periodically to analyze monomer conversion via ¹H NMR. Once the desired conversion is reached, stop the reaction by cooling and exposing the mixture to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into an excess of cold methanol. Collect the polymer by filtration and dry under vacuum.
| Parameter | Value | Rationale |
| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:1 | This ratio provides good control over the polymerization, targeting a degree of polymerization of 100. |
| Solvent | Anisole | A suitable solvent for ATRP that dissolves both the monomer and the resulting polymer. |
| Temperature | 70 °C | A common temperature for the ATRP of methacrylate monomers, providing a reasonable polymerization rate. |
Protocol 3: RAFT Polymerization of tBCPEMA
-
Reaction Setup: In a reaction vial, dissolve tBCPEMA (100 eq), a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDTC) (1.0 eq), and a radical initiator (e.g., AIBN, 0.2 eq) in 1,4-dioxane.
-
Deoxygenation: Seal the vial with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Polymerization: Place the vial in a preheated oil bath at 70 °C and stir.
-
Termination and Purification: After the desired time, stop the reaction by cooling the vial in an ice bath and exposing it to air. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
| Parameter | Value | Rationale |
| [Monomer]:[RAFT Agent]:[Initiator] | 100:1:0.2 | A typical ratio for RAFT polymerization to ensure good control and high chain-end fidelity. |
| Solvent | 1,4-Dioxane | A common solvent for RAFT polymerization that is compatible with a wide range of monomers. |
| Temperature | 70 °C | A standard temperature for AIBN-initiated RAFT polymerization. |
Application Note 3: Post-Polymerization Modification
The pendant chloro- groups in poly(tBCPEMA) serve as versatile handles for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications. A particularly useful transformation is the conversion of the chloro- group to an azide, which can then be used in "click" chemistry reactions.
Protocol 4: Azidation of Poly(tBCPEMA)
-
Reaction Setup: Dissolve the chloro-functionalized polymer (1.0 eq of chloro- groups) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (2.0-5.0 eq per chloro- group) to the solution.
-
Reaction: Stir the mixture at 50-60 °C for 24-48 hours.
-
Purification: After cooling, precipitate the polymer by adding the reaction mixture to a large volume of deionized water. Collect the polymer by filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by redissolving in a suitable solvent and reprecipitating.
Caption: Post-polymerization modification pathways for polymers derived from tBCPEMA.
Application Note 4: Hydrolysis to Poly(acrylic acid) Derivatives
A key advantage of using a tert-butyl ester-containing monomer is the relative ease of its removal to unmask a carboxylic acid group. This is particularly valuable for creating amphiphilic block copolymers or water-soluble polymers.[1]
Protocol 5: Hydrolysis of the tert-Butyl Ester
-
Reaction Setup: Dissolve the tert-butyl ester-containing polymer in a suitable solvent, such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq per ester group) to the solution at room temperature.[1]
-
Reaction: Stir the mixture for 3-12 hours.[1]
-
Workup: Remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid-functionalized polymer.
Part 2: Other Potential Applications
While the synthesis of a functional monomer is the most robust application, the structure of tert-butyl 3-chloropropanoate suggests other potential, albeit less explored, roles in polymer chemistry.
As an ATRP Initiator
In principle, any molecule with a carbon-halogen bond can act as an initiator for ATRP. However, the efficiency of initiation is highly dependent on the stability of the radical formed upon halogen abstraction. Tert-butyl 3-chloropropanoate is a β-chloroester. The radical formed would be secondary, which is generally less stable than the tertiary radicals formed from common α-bromoester initiators like EBiB. This would likely result in slower and less efficient initiation, leading to polymers with broader molecular weight distributions. While not ideal, it could potentially be used in systems where slow initiation is desired.
As a Chain Transfer Agent in Cationic Polymerization
There is evidence that tert-butyl esters can function as chain transfer agents (CTAs) in the cationic copolymerization of vinyl ethers and oxiranes.[2] The proposed mechanism involves the reaction of the propagating cation with the tert-butyl ester, leading to the liberation of a stable tert-butyl cation and the formation of a polymer chain with an ester end-group.[2] This suggests a potential application for tert-butyl 3-chloropropanoate in controlling molecular weight in specific cationic polymerization systems.
Conclusion
Tert-butyl 3-chloropropanoate represents a promising, yet underexplored, building block in the polymer chemist's toolkit. Its true potential is unlocked when viewed not as a direct participant in polymerization, but as a versatile precursor to functional monomers. The ability to introduce a protected carboxylic acid and a reactive chloro- group into a polymer backbone via controlled radical polymerization opens up a vast design space for the creation of advanced materials with tailored properties. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for further innovation, encouraging the scientific community to explore the full potential of this intriguing molecule.
References
-
Kanazawa, A., & Kanaoka, S. (2021). tert-Butyl Esters as Potential Reversible Chain Transfer Agents for Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization of Vinyl Ethers and Oxiranes. Macromolecular Rapid Communications, 42(8), e2000479. [Link]
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
-
Ma, Y., & Wooley, K. L. (2000). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization: Precursors to Amphiphilic and Hydrophilic Block Copolymers and Conversion to Complex Nanostructured Materials. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4805-4820. [Link]
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-Chloropropanoate
Welcome to the comprehensive technical support guide for the synthesis of tert-butyl 3-chloropropanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable chemical intermediate. Here, we dissect the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice to ensure the integrity and success of your synthesis.
I. Understanding the Core Challenges
The synthesis of tert-butyl esters, particularly from tertiary alcohols like tert-butanol, is notoriously challenging due to the inherent reactivity of the tert-butyl carbocation intermediate. This guide will focus on the primary synthetic routes and their associated side reactions, providing you with the knowledge to anticipate and mitigate these issues.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of tert-butyl 3-chloropropanoate in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I attempted a classic Fischer esterification of 3-chloropropanoic acid with tert-butanol using a strong acid catalyst (e.g., H₂SO₄) and obtained a very low yield of my desired product. What went wrong?
A1: This is a common issue. The low yield is primarily due to a competing unimolecular elimination (E1) reaction. Under strong acid conditions, tert-butanol is protonated and loses water to form a stable tertiary carbocation. While this carbocation can be trapped by the carboxylate to form the ester (an Sₙ1 reaction), it is more likely to lose a proton, leading to the formation of isobutylene gas.[1][2] Higher reaction temperatures significantly favor this elimination pathway.[1]
Q2: During my reaction, I noticed significant bubbling, even at low temperatures. What is this gas, and how can I prevent its formation?
A2: The gas is almost certainly isobutylene, a byproduct of the E1 elimination of tert-butanol.[1] To minimize its formation, it is crucial to maintain a low reaction temperature.[1] For acid-catalyzed reactions involving tert-butanol, conducting the reaction in an ice bath is recommended to suppress the E1 pathway.[1] However, a more robust solution is to avoid the conditions that favor carbocation formation from tert-butanol altogether by choosing an alternative synthetic route (see Section IV).
Q3: My crude product analysis (GC-MS or ¹H NMR) shows an impurity with signals corresponding to a vinyl group. What is this impurity and how did it form?
A3: This impurity is likely tert-butyl acrylate. It can be formed via the elimination of hydrogen chloride (HCl) from the desired product, tert-butyl 3-chloropropanoate. This side reaction can be promoted by heat or the presence of a base. If your workup involves a basic wash (e.g., sodium bicarbonate) and is too vigorous or prolonged, it can induce this elimination.
Q4: My reaction mixture became viscous, and I ended up with a solid mass. What happened?
A4: The formation of a viscous mass or solid suggests polymerization. If tert-butyl acrylate is formed as a byproduct (see Q3), it can readily polymerize, especially in the presence of radical initiators or heat. Acrylates are known to undergo polymerization, and this can significantly reduce the yield of the desired monomeric ester.[3]
Q5: How can I best purify my crude tert-butyl 3-chloropropanoate?
A5: Purification is best achieved by distillation under reduced pressure. This is crucial for two reasons:
-
The boiling point of tert-butyl 3-chloropropanoate is relatively high, and heating at atmospheric pressure can promote the elimination of HCl to form tert-butyl acrylate.
-
Reduced pressure distillation allows for the separation of the desired product from less volatile impurities, such as unreacted 3-chloropropanoic acid or any oligomers/polymers that may have formed.
Prior to distillation, a standard aqueous workup is necessary. This involves washing the organic layer with water to remove any water-soluble starting materials or byproducts. A careful wash with a dilute solution of sodium bicarbonate can neutralize any remaining acid catalyst, but this should be done cautiously to avoid inducing elimination.[4] The organic layer should then be dried over an anhydrous drying agent like sodium sulfate before distillation.[5]
III. Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired synthetic pathways and the formation of key side products.
Sources
Technical Support Center: Purification of Crude tert-Butyl 3-Chloropropanoate by Distillation
Welcome to the technical support center for the purification of tert-butyl 3-chloropropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the distillation of this compound. Our focus is on ensuring scientific integrity, providing actionable troubleshooting, and grounding our advice in established principles.
I. Executive Summary & Core Principles
The purification of tert-butyl 3-chloropropanoate (CAS 55710-80-0) presents a unique challenge primarily due to its structure. The presence of a tert-butyl ester group makes the molecule susceptible to thermal decomposition at elevated temperatures. The estimated atmospheric boiling point is high, likely comparable to its isomer n-butyl 3-chloropropanoate (196.3°C), which would certainly induce decomposition.[1][2]
Therefore, vacuum distillation is the mandatory and sole recommended technique for this purification. This method lowers the boiling point to a temperature where the compound is stable, preventing the elimination of isobutylene and the formation of 3-chloropropanoic acid.[3] This guide is structured to address the practical challenges of performing this specific vacuum distillation.
Physical Properties of Key Compounds
A successful distillation relies on exploiting differences in boiling points between the desired product and potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| tert-Butyl 3-chloropropanoate | C₇H₁₃ClO₂ | 164.63 | High; No reliable atmospheric data available. [4][5] | Must be distilled under vacuum. Susceptible to thermal decomposition. |
| tert-Butyl Acrylate | C₇H₁₂O₂ | 128.17 | 120°C (atm)[6][7][8][9]; 61-63°C (60 mmHg)[10] | A potential starting material or impurity. Lower boiling than the product. |
| 3-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | ~204°C (atm)[11][12][13][14] | Potential decomposition product or hydrolysis artifact. High boiling. |
| tert-Butanol | C₄H₁₀O | 74.12 | 82-83°C (atm) | Potential impurity from synthesis or decomposition. |
| Isobutylene | C₄H₈ | 56.11 | -7°C (atm) | Gaseous decomposition product. |
II. Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific problems you may encounter during the vacuum distillation of tert-butyl 3-chloropropanoate.
Problem 1: The pressure in the system will not drop to the desired level (e.g., remains >50 mmHg).
-
Probable Cause 1: System Leaks. Vacuum distillation systems are highly sensitive to leaks. Even a minuscule opening can prevent the system from reaching a low pressure.
-
Solution 1:
-
Systematic Inspection: Turn off the vacuum and carefully inspect every joint. Ensure all glass pieces are free of cracks or chips.[15]
-
Proper Greasing: Disassemble, clean, and re-grease all ground glass joints with a suitable vacuum grease. Apply a thin, even layer to create a transparent, unbroken seal.[15]
-
Hose Integrity: Use only thick-walled vacuum tubing. Check for cracks or loose connections at the vacuum adapter and the trap.[15]
-
Isolate and Test: Close the stopcock to the distillation apparatus and check if the pump can evacuate the trap and manometer to the expected pressure. This isolates the leak to either the pump/trap assembly or the glassware.[16]
-
-
Probable Cause 2: Inefficient Vacuum Source. The water aspirator may have low water flow, or the vacuum pump oil may be contaminated.
-
Solution 2:
-
Water Aspirator: Ensure the water flow is at its maximum. The achievable pressure is limited by the vapor pressure of water, which depends on its temperature.
-
Vacuum Pump: If using a mechanical pump, check the oil level and color. Contaminated oil will be cloudy or dark. Change the pump oil if necessary.
-
Problem 2: The crude material is bumping violently, even with stirring.
-
Probable Cause: Trapped Volatiles and Superheating. Solutions under vacuum tend to bump, and residual low-boiling solvents (like ether or dichloromethane) will boil off rapidly and erratically once heating begins. Boiling stones are ineffective under vacuum as the trapped air is immediately removed, rendering them useless.[15]
-
Solution:
-
Use a Magnetic Stir Bar: Always use a stir bar and a magnetic stir plate. Ensure stirring is vigorous before and during heating to break up large bubbles and ensure smooth boiling.[15]
-
Initial Degassing: Before applying significant heat, pull a vacuum on the stirred, cold flask for several minutes. This will remove most of the highly volatile impurities at room temperature.[15]
-
Claisen Adapter: Incorporate a Claisen adapter in your setup. This provides an extra neck for a capillary bleed or simply adds volume to contain any bumping.[15][16]
-
Gradual Heating: Increase the heat slowly to allow for controlled boiling of any remaining low-boiling fractions.
-
Problem 3: The product is decomposing in the distillation flask (e.g., charring, gas evolution).
-
Probable Cause: Excessive Temperature. The tert-butyl ester is thermally labile. Heating it too strongly, even under a moderate vacuum, can cause it to eliminate isobutylene and form 3-chloropropanoic acid.[17]
-
Solution:
-
Improve the Vacuum: The most effective solution is to achieve a lower pressure. A lower pressure directly translates to a lower boiling point.[3] Aim for the lowest pressure your system can reliably achieve.
-
Use a Temperature-Pressure Nomograph: Estimate the boiling point at your current system pressure to guide your heating. This prevents overheating the distillation pot.[3]
-
Minimize Residence Time: Do not leave the compound sitting at high temperatures for extended periods. Once the distillation is complete, cool the flask immediately.
-
Problem 4: Poor separation of impurities from the main product.
-
Probable Cause 1: Distillation Rate is Too Fast. An excessively high distillation rate does not allow for proper vapor-liquid equilibrium, leading to co-distillation of compounds with close boiling points.
-
Solution 1: Reduce the heat input to the distillation flask. A good rule of thumb is a collection rate of 1-2 drops per second.
-
Probable Cause 2: Insufficient Column Efficiency. A simple distillation setup may not be adequate if impurities have boiling points close to the product.
-
Solution 2:
-
Use a Fractionating Column: Insert a short Vigreux column between the distillation flask and the still head. This provides a larger surface area for repeated condensation and vaporization cycles, improving separation efficiency.
-
Insulate the Column: Wrap the Vigreux column and still head with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss.
-
III. Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation essential for this compound? A1: Tert-butyl esters are known to undergo thermal decomposition at high temperatures.[17][18][19] The reaction involves the elimination of isobutylene to form the corresponding carboxylic acid. Since tert-butyl 3-chloropropanoate has a high estimated boiling point, heating it to that temperature at atmospheric pressure would lead to significant degradation. Vacuum distillation lowers the boiling point to a safe temperature where the molecule is stable, ensuring a high-purity product.[3]
Q2: I can't find a literature boiling point for tert-butyl 3-chloropropanoate. How do I know what temperature to expect? A2: This is a common issue for less-characterized compounds.[5] You should not heat the flask based on a guess. Instead, the procedure is to:
-
Achieve the lowest, most stable vacuum your system can hold.
-
Record this pressure (e.g., 10 mmHg).
-
Begin heating the distillation flask slowly while stirring vigorously.
-
Observe the temperature at the still head. The initial temperature rise will be from lower-boiling impurities.
-
The temperature will then plateau during the distillation of a pure fraction. Record this stable temperature and the corresponding pressure. This is your experimental boiling point under reduced pressure.
Q3: What is the proper way to assemble the vacuum distillation apparatus? A3: A standard setup includes a round-bottom flask with a stir bar, a Claisen adapter, a still head with a thermometer, a condenser, a vacuum adapter, and a receiving flask. All joints must be greased. The system is connected via a vacuum trap to a vacuum source.[15][20]
Q4: How do I stop the distillation and shut down the apparatus safely? A4: The shutdown sequence is critical to prevent accidents.
-
Remove the heat source and allow the distillation flask to cool down.
-
Vent the system by slowly introducing air (or an inert gas) through a stopcock or by removing the tubing from the vacuum source. This equalizes the pressure.
-
Turn off the vacuum source (pump or aspirator). Never turn off the vacuum source before venting the system. The pressure difference can cause back-siphoning of pump oil or water into your product.[15]
IV. Process & Troubleshooting Workflows
Standard Vacuum Distillation Workflow
This diagram outlines the logical flow for a successful purification.
Caption: Standard workflow for vacuum distillation.
Troubleshooting Decision Tree
Use this logic tree to diagnose common distillation problems.
Caption: Decision tree for troubleshooting distillation.
V. References
-
PubChem. (n.d.). 3-Chloropropionic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl acrylate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Univar Solutions. (n.d.). Tert.-Butyl Acrylate (TBA). Retrieved January 16, 2026, from [Link]
-
Molbase. (n.d.). tert-Butyl acrylate(1663-39-4)MSDS Melting Point Boiling Density Storage Transport. Retrieved January 16, 2026, from [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Tert-butyl Acrylate (t-BA). Retrieved January 16, 2026, from [Link]
-
ChemDB. (n.d.). 3-chloropropanoic acid. Retrieved January 16, 2026, from [Link]
-
Stenutz. (n.d.). 3-chloropropionic acid. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 16, 2026, from [Link]
-
PetroSync. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved January 16, 2026, from [Link]
-
AIDIC. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic Process Flow Diagram for Vacuum Distillation. Retrieved January 16, 2026, from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved January 16, 2026, from [Link]
-
Oregon State University. (2000). Vacuum Distillation. Retrieved January 16, 2026, from [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues?. Retrieved January 16, 2026, from [Link]
-
Cheresources.com Community. (2023). Differential Pressure Troubleshooting In Vacuum Distillation Column. Retrieved January 16, 2026, from [Link]
-
PubMed. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Retrieved January 16, 2026, from [Link]
-
Slideshare. (n.d.). Troubleshooting in Distillation Columns. Retrieved January 16, 2026, from [Link]
-
Journal of the American Chemical Society. (1936). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Chlorides, Gaseous Homogeneous Unimolecular Reactions. Retrieved January 16, 2026, from [Link]
-
Journal of the American Chemical Society. (1951). The Kinetics of the Thermal Decomposition of Peresters. III. The Effect of p-Substituents on the Unimolecular Decomposition of t-Butyl Perbenzoates. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved January 16, 2026, from [Link]
-
The Journal of Physical Chemistry. (1950). The Thermal Decomposition of Tertiary Butyl Acetate. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 3-chloropropanoate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
Sources
- 1. Butyl 3-chloropropanoate (27387-79-7) for sale [vulcanchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 55710-80-0|tert-Butyl 3-chloropropanoate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl acrylate | C7H12O2 | CID 15458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. discover.univarsolutions.com [discover.univarsolutions.com]
- 8. tert-Butyl acrylate(1663-39-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Tert-butyl Acrylate (t-BA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 10. tert-Butyl acrylate | 1663-39-4 [chemicalbook.com]
- 11. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 3-chloropropanoic acid [chemister.ru]
- 14. 3-chloropropionic acid [stenutz.eu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Vacuum Distillation [sites.science.oregonstate.edu]
- 17. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
Technical Support Center: Strategies for Preventing E1 Elimination Side Reactions with Tert-butyl Esters
Welcome to the technical support center for managing elimination side reactions in reactions involving tert-butyl esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize tert-butyl esters as protecting groups or synthetic intermediates. Here, we provide in-depth, experience-driven answers to common challenges, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is an E1 elimination reaction, and why is it a common problem with tert-butyl esters?
Answer: The E1 (Elimination, Unimolecular) reaction is a multi-step pathway that forms an alkene.[1][2] For a tert-butyl ester, this typically occurs under acidic or heated conditions. The reaction proceeds through a critical two-step mechanism:
-
Formation of a Carbocation: The reaction is initiated by the departure of a leaving group, which in the case of a tert-butyl ester under acidic conditions, is the protonated carboxylic acid. This is the slow, rate-determining step and results in the formation of a highly stable tertiary carbocation (the tert-butyl cation).[1][2][3][4] The rate of this step, and thus the overall reaction, depends only on the concentration of the substrate, hence the term "unimolecular".[1][3]
-
Deprotonation: A weak base, often the solvent (e.g., ethanol, water) or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent (beta-carbon) to the positively charged carbon.[1][3] The electrons from the C-H bond then form a π-bond, resulting in the formation of an alkene (isobutylene) and regenerating the catalyst.[1]
Tert-butyl esters are particularly susceptible to this reaction because the tert-butyl group can form a very stable tertiary carbocation. This low activation energy pathway makes E1 a common and often undesired competitor to other desired reactions, such as nucleophilic substitution (SN1).[4][5]
Troubleshooting Guide: Diagnosis and Mitigation of E1 Byproducts
Q2: I'm observing a significant amount of alkene byproduct in my reaction. What are the primary factors I should investigate?
Answer: Observing alkene byproducts is a classic sign of a competing E1 reaction. The balance between the desired SN1 substitution and the undesired E1 elimination is governed by several key experimental parameters. Here’s a prioritized checklist of factors to investigate and optimize.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Troubleshooting Flowchart for E1 Elimination"
Key Factors Influencing the SN1/E1 Ratio:
| Factor | Impact on E1 Elimination | Scientific Rationale & Recommendations |
| Temperature | Increases significantly with heat | Elimination reactions have a higher activation energy and lead to an increase in entropy (more products than reactants).[5] Therefore, raising the temperature disproportionately favors the E1 pathway over SN1.[3][5][6][7] Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. If deprotecting, consider 0°C or room temperature. |
| Solvent | Favored by polar, protic solvents | Polar protic solvents (e.g., water, ethanol, methanol) are effective at stabilizing the carbocation intermediate, which promotes the initial, rate-determining step of both SN1 and E1 pathways.[3][5] Recommendation: While often necessary for carbocation formation, if E1 is dominant, consider using a less polar solvent to potentially disfavor the formation of a "free" carbocation. |
| Base/Nucleophile | Favored by weak, non-bulky bases | Since the rate-determining step does not involve the base, its strength has a minimal effect on the E1 rate.[1][3] However, weak bases that are also poor nucleophiles (e.g., H₂O, ROH) will favor the E1/SN1 manifold.[1][5] A strong, bulky base like potassium tert-butoxide would favor an E2 mechanism instead.[5] Recommendation: The choice here is subtle. The base in E1 is often the solvent. If you desire an SN1 product, the nucleophilicity of the solvent/reagent becomes the key factor. |
| Acid Catalyst (for deprotection) | Favored by non-nucleophilic conjugate bases | When using an acid to deprotect a tert-butyl ester, the nature of the conjugate base is critical. Acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) have very poorly nucleophilic conjugate bases (HSO₄⁻, H₂PO₄⁻).[6][8] Once the carbocation forms, these bases are much more likely to abstract a proton (E1) than to attack the carbocation (SN1).[8] Recommendation: For deprotection, this is often the desired outcome. If substitution were desired, an acid with a nucleophilic conjugate base (e.g., HCl, HBr) would be used.[8] |
Advanced Protocols & Methodologies
Q3: I need to deprotect a tert-butyl ester in a sensitive molecule. What is a reliable, low-temperature protocol to minimize E1 and other side reactions?
Answer: Acid-catalyzed deprotection is the standard method for cleaving tert-butyl esters.[9][10] To suppress the E1 pathway, the key is to use conditions that are sufficiently acidic to promote cleavage but are mild in terms of temperature and minimize the lifetime of the reactive carbocation intermediate.
A widely adopted and robust method is deprotection using trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).
Protocol: TFA-Mediated Deprotection of Tert-butyl Esters
-
Preparation: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1–0.5 M in a flask equipped with a magnetic stirrer. Place the flask in an ice-water bath (0°C).
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is between 20-50% TFA in DCM (v/v). For highly sensitive substrates, start with a lower concentration.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). It is often beneficial to co-evaporate with a solvent like toluene or more DCM to ensure all TFA is removed. The resulting carboxylic acid can then be purified by standard methods (e.g., crystallization, chromatography).
Mechanism of Action and Rationale:
The tert-butyl carbocation formed during the deprotection is scavenged by TFA, which acts as a proton source and a weak base, leading to the formation of isobutylene gas.[11] Performing the reaction at 0°C significantly disfavors the E1 elimination pathway.[5]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="TFA-Mediated Deprotection of a Tert-butyl Ester"
Q4: Can I selectively cleave a Boc (tert-butyloxycarbonyl) protecting group in the presence of a tert-butyl ester?
Answer: Yes, selective deprotection is a common challenge and is achievable, but it requires careful selection of reagents and conditions as the reactivity of both groups is based on the stability of the tert-butyl cation. Generally, N-Boc groups are more labile to acid than tert-butyl esters. This kinetic difference can be exploited.
One reported method involves using sulfuric acid in tert-butyl acetate or TMSCl in a TFE/DCM solvent system.[12][13] Another approach is using aqueous phosphoric acid, which can be a mild and selective reagent for deprotecting various tert-butyl functional groups.[9] Conditions often need to be carefully screened for each specific substrate, monitoring the reaction closely to stop it before significant ester cleavage occurs.
References
-
Ashenhurst, J. (2012). The E1 Reaction and Its Mechanism. Master Organic Chemistry. [Link]
-
Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Various Authors. (2001-2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
CUI, S. (n.d.). E1 Reactions. KPU Pressbooks – Organic Chemistry I. [Link]
-
Snover, A. K., et al. (2017). Stereochemistry of 1,2-elimination reactions at the E2-E1cB interface - Tert-butyl 3-tosyloxybutanoate and its thioester. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
Chad's Prep. (2020). 7.6 E1 Reactions and E1 vs E2. YouTube. [Link]
-
LibreTexts Chemistry. (2023). E1 Elimination Reactions. [Link]
-
Reddit User Discussion. (2025). Method to remove Boc in the presence of t-butylester. r/Chempros. [Link]
-
Ashenhurst, J. (2012). Comparing the E1 vs SN1 Reactions. Master Organic Chemistry. [Link]
-
Bartoli, G., et al. (2006). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]
-
Soderberg, T. (2022). Elimination by the E1 Mechanism. LibreTexts Chemistry. [Link]
-
Chemistry Steps. (n.d.). SN1 vs E1 Reactions. [Link]
-
Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]
-
Unknown. (n.d.). RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. Course Hero. [Link]
-
Chad's Prep. (2018). 7.9 Predicting the Products of Elimination Reactions. YouTube. [Link]
-
Various Authors. (2012). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
Organic Chemistry Class Notes. (n.d.). Preparing Alkenes: A Preview of Elimination Reactions. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]
Sources
- 1. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
How to avoid hydrolysis of tert-butyl 3-chloropropanoate during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices for handling tert-butyl 3-chloropropanoate. The focus is to address a critical challenge in its application: preventing unwanted hydrolysis of the acid-labile tert-butyl ester group during reaction workup. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maximize your yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability and handling of tert-butyl 3-chloropropanoate.
Q1: Why is tert-butyl 3-chloropropanoate so susceptible to hydrolysis during workup?
A1: The susceptibility of tert-butyl 3-chloropropanoate to hydrolysis is not due to the chloropropanoate portion, but rather the tert-butyl ester functional group. This group is notoriously sensitive to acidic conditions.[1][2]
The mechanism of acid-catalyzed hydrolysis for tert-butyl esters is distinct from that of primary or secondary esters. It proceeds through a pathway known as AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular).[3]
-
Protonation: The reaction begins with the protonation of the carbonyl oxygen, which makes the ester more susceptible to cleavage.
-
Carbocation Formation: Instead of a nucleophilic attack at the carbonyl carbon, the C-O bond between the oxygen and the bulky tert-butyl group cleaves. This happens because the resulting tert-butyl carbocation is highly stabilized by hyperconjugation.[1][3]
-
Deprotonation & Elimination: The carbocation is then neutralized, typically by eliminating a proton to form isobutylene gas, and the carboxylic acid (3-chloropropanoic acid) is formed.
This low-energy pathway means that even mild acidic conditions, often encountered during workup, can lead to significant product loss.[4] Conversely, tert-butyl esters are generally very stable under neutral and basic conditions, which is a key principle in designing a proper workup.[1][5]
Caption: Acid-catalyzed hydrolysis mechanism of tert-butyl esters.
Q2: Which specific workup steps pose the highest risk for hydrolysis?
A2: Any step that introduces an aqueous phase in the presence of residual acid is a high-risk step. The most common culprits are:
-
Reaction Quenching: Adding water or an aqueous solution to a reaction mixture that was run with an acid catalyst (e.g., H₂SO₄, TsOH) without first neutralizing the acid.[6]
-
Aqueous Washes: Using deionized water or even dilute acidic solutions to remove impurities. If any acid catalyst remains in the organic layer, it will partition into the aqueous phase at the interface and catalyze hydrolysis.
-
Basic Washes (Improperly Chosen): While necessary to remove acid, using an overly strong base (like NaOH) is generally not recommended. The primary risk, however, remains with acidic or even neutral water washes when acid is present.[6]
-
Prolonged Contact Time: Allowing the organic layer to remain in contact with any aqueous phase for an extended period significantly increases the extent of hydrolysis. Workup procedures should be performed efficiently and without delay.[6]
Q3: What are the common signs that my product is hydrolyzing?
A3: Unintended hydrolysis typically manifests in several ways that can be detected during and after the workup:
-
Lower-than-Expected Yield: This is the most direct consequence of product loss.
-
Analytical Chromatography: On a Thin-Layer Chromatography (TLC) plate, you will observe the appearance of a new, more polar spot (lower Rf value) that corresponds to the 3-chloropropanoic acid byproduct.
-
NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will see peaks corresponding to 3-chloropropanoic acid alongside your desired ester peaks. A key indicator is the disappearance of the characteristic tert-butyl singlet around 1.4-1.5 ppm and the appearance of a broad carboxylic acid proton signal (>10 ppm).[6]
-
IR Spectroscopy: The presence of a very broad O-H stretching band from ~2500-3300 cm⁻¹ in the IR spectrum is a strong indicator of carboxylic acid contamination.
Part 2: Troubleshooting Guide & Optimized Protocols
This section provides solutions to specific problems encountered during the workup, with an emphasis on the underlying chemical principles.
Issue: Significant product loss and acid contamination after neutralizing an acidic reaction.
-
Root Cause Analysis: This issue commonly arises when quenching a reaction that used a stoichiometric or catalytic amount of strong acid (e.g., H₂SO₄, HCl). Adding water directly creates a highly acidic aqueous environment perfect for hydrolysis. Adding a strong base like NaOH can create localized "hot spots" and may not be ideal. The best strategy is to use a weak base that is strong enough to neutralize the acid catalyst but not strong enough to promote other side reactions.
-
Recommended Solution: The Cold Bicarbonate Protocol
This protocol is designed to neutralize acid catalysts gently and efficiently while minimizing the risk of hydrolysis.
Experimental Protocol:
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. Low temperatures significantly decrease the rate of hydrolysis.
-
Dilution: Dilute the cold reaction mixture with an appropriate, cold organic solvent (e.g., ethyl acetate, diethyl ether). This helps with heat dissipation and improves phase separation later.
-
Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the vigorously stirred reaction mixture.
-
Causality Insight: Saturated NaHCO₃ is the preferred reagent. It is basic enough (pH ~8.3) to neutralize strong acid catalysts but is a weak enough base to not promote saponification. Using a saturated solution also helps to minimize the amount of water introduced and can decrease the solubility of the organic product in the aqueous layer (a "salting out" effect).[5][6]
-
-
Venting: Be cautious of CO₂ gas evolution. Ensure the vessel is not sealed and vent any separatory funnel frequently and safely.[6][7]
-
Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer. Perform this step swiftly to minimize contact time.
-
Final Washes: Wash the organic layer once with cold, saturated NaHCO₃, followed by one wash with cold, saturated NaCl solution (brine).
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent no longer clumps, indicating that the solution is dry.[6]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation: Comparison of Aqueous Washing Agents
| Reagent | Typical Concentration | Purpose | Pros for tert-Butyl Esters | Cons / Risks for tert-Butyl Esters |
| Deionized Water | N/A | Remove water-soluble impurities | Inexpensive, readily available | High Risk. Will create an acidic solution if residual acid catalyst is present, promoting rapid hydrolysis. |
| Sat. aq. NaHCO₃ | ~8% (Saturated) | Neutralize acid catalysts | Optimal Choice. Mildly basic, effectively neutralizes strong acids without posing a risk of base-catalyzed hydrolysis.[5] | Produces CO₂ gas, requiring careful venting. |
| Dilute aq. NaOH | 1-2 M | Neutralize acid catalysts | Stronger base, very effective at neutralization. | Moderate Risk. Although tert-butyl esters are base-stable, strong bases are generally avoided to prevent any potential for saponification, especially with heating. |
| Sat. aq. NaCl (Brine) | ~26% (Saturated) | Remove residual water from the organic layer | Low Risk. Reduces water content in the organic phase prior to drying, further preventing hydrolysis.[8] | Not effective for neutralizing acids. |
Part 3: Visualization of the Optimal Workflow
To ensure maximum yield and purity, a logical and swift workflow is paramount. The following diagram outlines the recommended decision-making and procedural flow for the workup of a reaction containing tert-butyl 3-chloropropanoate.
Caption: Recommended workup workflow to prevent ester hydrolysis.
References
-
Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (acs.org) [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. (organic-chemistry.org) [Link]
-
tert-Butyl Ethers - Organic Chemistry Portal. (organic-chemistry.org) [Link]
-
8.4 - Extraction and Washing Guide - MIT OpenCourseWare. (ocw.mit.edu) [Link]
-
What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? (ResearchGate) [Link]
-
The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates. (Acta Chemica Scandinavica) [Link]
-
Extractions vs Washes - University of York. (york.ac.uk) [Link]
-
Technique of Extraction and Washing - YouTube. (youtube.com) [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry - YouTube. (youtube.com) [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (Chemistry Steps) [Link]
-
Basic Hydrolysis of Esters - Saponification. (Master Organic Chemistry) [Link]
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
Technical Support Center: A Guide to Commercial tert-Butyl 3-chloropropanoate
Welcome to the technical support center for tert-butyl 3-chloropropanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to impurities often found in commercial grades of tert-butyl 3-chloropropanoate, providing in-depth explanations and actionable protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in commercial tert-butyl 3-chloropropanoate and how are they formed?
Commercial tert-butyl 3-chloropropanoate is typically synthesized via the acid-catalyzed esterification of 3-chloropropanoic acid with isobutylene. The nature of this process can lead to several process-related impurities.
-
Unreacted Starting Materials: The most straightforward impurities are residual 3-chloropropanoic acid and dissolved isobutylene . The presence of 3-chloropropanoic acid can be attributed to incomplete reaction or inefficient purification.
-
Isobutylene Oligomers: Under acidic conditions, isobutylene can undergo self-polymerization to form dimers, trimers, and other higher-order oligomers. The most common of these are diisobutylene and triisobutylene .
-
Elimination Byproduct: An important impurity to consider is tert-butyl acrylate , which can be formed through the elimination of hydrogen chloride from the parent molecule. This elimination can be promoted by heat and residual acid from the synthesis process.
-
Hydrolysis Product: Due to the acid-sensitive nature of the tert-butyl ester, exposure to acidic conditions, particularly in the presence of water, can lead to hydrolysis, regenerating 3-chloropropanoic acid and isobutylene .[1][2][3]
The following diagram illustrates the formation pathways of these common impurities:
Caption: Formation of common impurities during the synthesis of tert-butyl 3-chloropropanoate.
Troubleshooting Guide
Problem 1: My reaction is sluggish or incomplete. Could impurities in tert-butyl 3-chloropropanoate be the cause?
Yes, certain impurities can significantly hinder your reaction's progress.
Causality:
-
Acidic Impurities: The presence of unreacted 3-chloropropanoic acid can alter the pH of your reaction mixture. For reactions that are base-sensitive or require precise pH control, this acidic impurity can neutralize bases, deactivate catalysts, or promote unwanted side reactions. In alkylation reactions, for instance, excess acid can lead to undesirable byproducts and reduced yield.[4][5]
-
Reactive Impurities: tert-Butyl acrylate , being an unsaturated ester, can compete with your intended substrate in reactions involving nucleophilic addition or polymerization. This is particularly problematic in polymer synthesis where the presence of a reactive monomer impurity can disrupt the polymerization process.[6][7]
Troubleshooting Steps:
-
pH Check: Before starting your reaction, dissolve a small amount of the commercial tert-butyl 3-chloropropanoate in a neutral solvent and check the pH. An acidic pH indicates the presence of 3-chloropropanoic acid.
-
Aqueous Wash: If acidic impurities are suspected, you can "wash" the reagent. Dissolve the tert-butyl 3-chloropropanoate in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Caution: This procedure should be performed carefully to avoid hydrolysis of the desired product.
-
Analytical Verification: To confirm the presence and identity of impurities, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
Problem 2: I am observing unexpected byproducts in my reaction. How can I identify if they originate from the commercial reagent?
Unidentified peaks in your reaction's analytical trace can often be traced back to impurities in the starting materials.
Causality:
-
Inert but Detectable Impurities: Diisobutylene and triisobutylene are relatively inert and may not participate in your reaction. However, they are volatile and will be detectable by techniques like GC-MS, appearing as extra peaks in your chromatogram.
-
Reaction of Impurities: As mentioned, tert-butyl acrylate can react with your reagents to form unexpected adducts. For example, in a reaction with a primary amine intended to displace the chloride of tert-butyl 3-chloropropanoate, you might also observe the Michael addition product of the amine with tert-butyl acrylate.
Troubleshooting Workflow:
Caption: Workflow for identifying impurity-derived byproducts.
Step-by-Step Protocol: Analytical Verification
To ensure the purity of your tert-butyl 3-chloropropanoate, the following analytical methods are recommended.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for detecting and identifying volatile impurities such as isobutylene, diisobutylene, triisobutylene, and tert-butyl acrylate.
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation: Dilute the tert-butyl 3-chloropropanoate in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
2. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is well-suited for quantifying the main component and non-volatile impurities like 3-chloropropanoic acid.[8]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
Sample Preparation: Prepare a solution of tert-butyl 3-chloropropanoate in acetonitrile at a concentration of about 1 mg/mL.
Summary of Common Impurities and their Characteristics
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway | Potential Impact on Reactions |
| 3-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | Unreacted starting material, hydrolysis | Alters pH, can neutralize bases and catalysts |
| Isobutylene | C₄H₈ | 56.11 | Unreacted starting material | Generally inert, can be a source of oligomers |
| Diisobutylene | C₈H₁₆ | 112.21 | Acid-catalyzed dimerization of isobutylene | Inert, appears as an extra peak in GC-MS |
| tert-Butyl Acrylate | C₇H₁₂O₂ | 128.17 | Elimination of HCl from the product | Reactive, can undergo polymerization or Michael addition |
References
- Isobutane Alkylation Catalyzed by H2SO4: Effect of H2SO4 Acid Impurities on Alkylate Distribution.
- Controllable Oligomerization of Isobutene Catalyzed by Functional Poly(Ionic Liquid)s with Dispersed Acid Sites.
- Tandem Oligomerization-Hydrogenation Using Brønsted Acidic Iridium Hydride Catalysts.
- Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve C
- Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Oligomerization of isobutene over solid acid catalysts.
- Gas Phase Oligomerization of Isobutene over Acid Treated Kaolinite Clay Catalyst.
- Question 14: What are your strategies to reduce alky acid consumption?. AFPM.
- The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Str
- tert-Butyl Esters. Organic Chemistry Portal.
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar.
- Alkyl
- Removing acid droplets produced by alkylation reaction. Elessent Clean Technologies.
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.
- How Can Polymerization Avoid Unwanted Side Reactions?. Chemistry For Everyone.
- Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers.
- Eliminate Reliance on Toxic and Harmful Acid Alkylation C
- 3-Chloropropanoic acid. ChemBK.
- tert-Butyl 3-chloropropano
- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Spectroscopy Online.
- 3-Chloropropanoic acid. Wikipedia.
- Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers. MDPI.
- 3-Chloropropionic acid. ChemicalBook.
- 3-chloropropanoic acid. Guidechem.
- Propanoic acid, 3-chloro-. NIST WebBook.
- Tert-butyl 3-chloropropano
- 55710-80-0 | tert-Butyl 3-chloropropano
- Multicomponent Reactions between Heteroatom Compounds and Unsaturated Compounds in Radical Reactions. PMC.
- Rapid and Quantitative De-tert-butylation for Poly(acrylic acid)
- The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization.
- Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate.
- Synthesis of Unsaturated (Co)polyesters from Ring-Opening Copolymerization by Aluminum Bipyridine Bisphenolate Complexes with Improved Protonic Impurities Tolerance.
- Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). OI Analytical.
- tert-Butyl acryl
- Butyl 3-chloropropano
- Inhibition of Free Radical Polymeriz
- HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. MDPI.
- Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well W
- HPLC Method for Simultaneous Determination of Impurities and Degrad
- N-tert-butyl-3-chloropropanamide. PubChem.
- Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Scribd.
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Question 14: What are your strategies to reduce alky acid consumption? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Butyl 3-chloropropanoate (27387-79-7) for sale [vulcanchem.com]
Technical Support Center: Purification of Reaction Mixtures Containing tert-Butyl 3-Chloropropanoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted tert-butyl 3-chloropropanoate from your product mixture. The following sections are designed to offer not just protocols, but a foundational understanding of the principles behind each purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted tert-butyl 3-chloropropanoate?
A1: The primary challenges stem from the physicochemical properties of tert-butyl 3-chloropropanoate and its potential similarity to the desired product. Key properties to consider are its moderate boiling point, polarity, and solubility. The tert-butyl ester group makes it relatively non-polar, often leading to co-elution with products of similar polarity during chromatography or co-distillation if boiling points are close.
Q2: What initial steps should I take to characterize the impurity profile of my crude product mixture?
A2: Before attempting any purification, it is crucial to analyze your crude reaction mixture. Thin-Layer Chromatography (TLC) is an excellent initial technique to visualize the number of components.[1] For visualization, a UV lamp is often effective as the ester may quench fluorescence.[1][2][3] An iodine chamber can also be used, as iodine has a high affinity for many organic compounds.[2][3][4] For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) can provide detailed information about the relative amounts of starting material, product, and any byproducts.[5][6][7][8]
Q3: Can I use a simple aqueous wash to remove tert-butyl 3-chloropropanoate?
A3: A simple aqueous wash is unlikely to be effective for removing tert-butyl 3-chloropropanoate. Due to its ester functionality and the bulky tert-butyl group, it has low solubility in water. However, an aqueous wash can be useful for removing highly polar impurities such as inorganic salts or water-soluble catalysts.[9]
Q4: Is the tert-butyl ester group stable to basic conditions during workup?
A4: Generally, tert-butyl esters are known for their high stability under basic conditions due to steric hindrance from the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[10][11] This allows for the use of basic washes (e.g., with sodium bicarbonate or sodium carbonate solution) to remove acidic impurities without significant hydrolysis of the ester.[12][13][14] However, very harsh basic conditions or prolonged exposure at elevated temperatures might lead to some hydrolysis.[15]
Q5: What are the most common side reactions associated with tert-butyl 3-chloropropanoate?
A5: Besides the intended reaction, potential side reactions include elimination (dehydrohalogenation) to form tert-butyl acrylate, especially in the presence of a base.[16] Hydrolysis of the tert-butyl ester to 3-chloropropanoic acid can occur under acidic conditions.[10][17][18] Being aware of these potential byproducts is crucial for designing an effective purification strategy.
Troubleshooting Purification Protocols
This section provides detailed protocols and the scientific rationale for common purification challenges.
Issue 1: Co-elution of Product and Starting Material in Column Chromatography
Underlying Cause: Your product and the unreacted tert-butyl 3-chloropropanoate have very similar polarities, resulting in poor separation on a silica gel column.
Solutions & Detailed Protocols:
1. Optimization of Mobile Phase Polarity (Flash Column Chromatography)
-
Expertise & Experience: The key to chromatographic separation is exploiting subtle differences in polarity. A systematic approach to solvent system selection is paramount.[19]
-
Protocol:
-
TLC Analysis: Begin by running a series of TLC plates with varying solvent systems. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[19] Test ratios such as 9:1, 4:1, and 1:1 (hexane:ethyl acetate).
-
Target Rf Value: Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.4 on the TLC plate, with clear separation from the spot corresponding to tert-butyl 3-chloropropanoate.[19]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is recommended.[20] Start with a less polar mobile phase to elute the less polar components first, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
2. Utilizing a Different Stationary Phase
-
Expertise & Experience: If normal-phase silica gel fails, consider a stationary phase with different selectivity. Neutral alumina can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[21] For highly non-polar products, reversed-phase chromatography might be an option.[21]
Issue 2: Inefficient Separation by Distillation
Underlying Cause: The boiling points of your product and tert-butyl 3-chloropropanoate are too close for effective separation by simple distillation. A difference of at least 25-70°C is generally required for simple distillation.[22][23]
Solution & Detailed Protocol:
Fractional Distillation
-
Trustworthiness: Fractional distillation enhances separation by providing multiple theoretical plates, each representing a condensation-vaporization cycle that enriches the vapor in the more volatile component.[22][23][24][25]
-
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser.[22]
-
Heating: Gently and slowly heat the mixture in a heating mantle to ensure a slow and steady rate of distillation.[13][14]
-
Fraction Collection: Monitor the temperature at the thermometer bulb. Collect different fractions as the temperature changes. The first fraction will be enriched in the lower-boiling component.
-
Analysis: Analyze each fraction by TLC or GC-MS to determine its composition. Combine the pure fractions of your product.
-
Quantitative Data for Distillation Strategy:
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| tert-Butyl 3-chloropropanoate | 164.63[26] | ~196.3 (for the n-butyl isomer, as a proxy)[27] |
| Hypothetical Product | (Varies) | (Requires experimental or estimated value) |
Issue 3: Product Contaminated with Acidic or Basic Impurities
Underlying Cause: The reaction may have been run under acidic or basic conditions, or acidic/basic byproducts may have formed.
Solution & Detailed Protocol:
Liquid-Liquid Extraction
-
Authoritative Grounding: Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, often an organic solvent and an aqueous solution.[28]
-
Protocol for Removing Acidic Impurities:
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[12][14]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (e.g., CO₂ from bicarbonate wash).
-
Allow the layers to separate. The acidic impurities will be deprotonated and move into the aqueous layer.
-
Drain the aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Protocol for Removing Basic Impurities:
-
Follow the same initial steps as above.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl).[9]
-
The basic impurities will be protonated and partition into the aqueous layer.
-
Proceed with the subsequent aqueous and brine washes and drying as described above.
-
Visualization of Purification Workflow
Below is a generalized workflow for the purification process.
Caption: Decision workflow for purification strategy.
References
-
Fisher Esterification, Reflux, Isolation and Purification of Esters . Science Ready. [Link]
-
General procedures for the purification of Esters . Chempedia - LookChem. [Link]
-
How to purify esterefication product? . ResearchGate. [Link]
-
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial . ausetute.com. [Link]
-
Synthesis, Isolation, and Purification of an Ester . Coach Benner. [Link]
-
Tert-butyl 3-chloropropanoate . PubChem - NIH. [Link]
-
Extraction Protocol for Polar Solvents . Department of Chemistry : University of Rochester. [Link]
-
Acids . Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Essential oil enzymatic esterification: 2D-GC/MS resolves complex mixtures . Wiley Analytical Science. [Link]
-
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions . Energy & Fuels - ACS Publications. [Link]
-
solid-liquid extraction . Columbia University. [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections . NIH. [Link]
-
Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase . Hawach. [Link]
-
Why isn't it possible to hydrolyze a tertiary butyl ester (for example: CH_3COOC(CH_3)_3) with sodium hydroxide? . Homework.Study.com. [Link]
-
Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether . Environmental Toxicology and Chemistry | Oxford Academic. [Link]
-
Application of Transesterification Derivatization Reaction for GC-MS Analysis . ResearchGate. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution . Arkivoc. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. [Link]
-
03-Fractional Distillation Esters . Scribd. [Link]
-
2.3F: Visualizing TLC Plates . Chemistry LibreTexts. [Link]
-
TLC Visualization Methods . University of Colorado Boulder. [Link]
-
Liquid/liquid extraction with compound immisable in water . Reddit. [Link]
-
Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids . ACS Omega. [Link]
- Method for removing unreacted electrophiles
-
Thin Layer Chromatography (TLC) . Organic Chemistry at CU Boulder. [Link]
-
Purification: Tips for Flash Column Chromatography . Department of Chemistry : University of Rochester. [Link]
- Removal of halide impurities
- Method and system for removing alkyl halides
-
7.8: TLC Visualization Methods . Chemistry LibreTexts. [Link]
-
TLC Visualization Techniques . Scribd. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]
-
tert-butyl 3-chloro-3-oxopropanoate . Chemsrc. [Link]
-
tert-Butyl 2-chloropropanoate . PubChem. [Link]
-
Purification: Fractional Distillation . Department of Chemistry : University of Rochester. [Link]
-
Removing free alkylating reagent from a reaction mixture . ResearchGate. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters . Scientific Research Publishing. [Link]
-
Fractional distillation . Wikipedia. [Link]
-
5.3: Fractional Distillation . Chemistry LibreTexts. [Link]
-
7.6.1. Elimination of Alkyl Halides . Chemistry LibreTexts. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. scribd.com [scribd.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. columbia.edu [columbia.edu]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. homework.study.com [homework.study.com]
- 12. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 13. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 14. coachbenner.weebly.com [coachbenner.weebly.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Purification [chem.rochester.edu]
- 21. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 22. Purification [chem.rochester.edu]
- 23. Fractional distillation - Wikipedia [en.wikipedia.org]
- 24. vernier.com [vernier.com]
- 25. scribd.com [scribd.com]
- 26. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Butyl 3-chloropropanoate (27387-79-7) for sale [vulcanchem.com]
- 28. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Technical Support Center: Characterization of Unexpected Byproducts by Mass Spectrometry
Welcome to the technical support center for the characterization of unexpected byproducts using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter unknown signals in their analyses. Here, we will explore common challenges, provide structured troubleshooting guides, and answer frequently asked questions to navigate the complexities of byproduct identification. Our approach is rooted in established scientific principles to ensure robust and reliable characterization.
Troubleshooting Guide: When Your Spectra Show the Unexpected
Encountering an unexpected peak in your mass spectrum can be a source of frustration, but it is also a common occurrence in analytical science. A systematic approach is key to identifying the source of the issue and, ultimately, the identity of the unknown compound.
Issue 1: An Unexpected Peak Appears in the Chromatogram
The sudden appearance of an unknown peak during an HPLC analysis can be a critical finding.[1] A logical, step-by-step investigation is crucial to determine its origin and identity.
Potential Causes & Solutions:
-
Contamination: The most common source of unexpected peaks is contamination. This can be introduced at any stage, from sample preparation to analysis.
-
Troubleshooting Steps:
-
Run a Blank Injection: Inject your mobile phase or solvent blank. This will help establish the background noise and identify any contaminants originating from the solvent or the LC-MS system itself.[2]
-
Check Sample Preparation: Review the entire sample preparation workflow. Are the solvents fresh and of high purity? Is the glassware clean? Older glassware can be a source of sodium ions, leading to adduct formation.[3] Consider potential leachables from plasticware.[4]
-
System Contamination: Contaminants can build up in the injector, tubing, or column.[4] A thorough system cleaning may be necessary.
-
-
-
Carryover: A peak from a previous, more concentrated sample may appear in a subsequent analysis.
-
Analyte Degradation: Your compound of interest may be degrading during the analytical process.
-
Troubleshooting Steps:
-
Sample Stability: Assess the stability of your sample in the autosampler over the course of your analytical run.
-
In-Source Fragmentation/Reaction: Harsh conditions in the mass spectrometer's ion source can cause the analyte to fragment or react.[6] Experiment with softer ionization conditions if possible.
-
-
-
Co-eluting Species: The unexpected peak may be from a compound that has the same retention time as your analyte.
-
Troubleshooting Steps:
-
Chromatographic Optimization: Adjust your HPLC method (e.g., gradient, mobile phase composition) to try and separate the co-eluting peaks.
-
High-Resolution Mass Spectrometry (HRMS): If you have access to an HRMS instrument, the accurate mass measurement can help distinguish between your analyte and the co-eluting species, as it is unlikely they have the exact same elemental composition.[7]
-
-
Issue 2: Poor Signal Intensity or No Peaks at All
Seeing no peaks or very weak signals for your expected compound can be alarming. This issue is often related to the instrument setup or the sample itself.[8][9]
Potential Causes & Solutions:
-
Instrumental Issues:
-
Leaks: Air leaks in the system can lead to a loss of sensitivity.[8] Check all gas connections and seals.[8]
-
Detector Problems: The detector may not be functioning correctly. Check that the flame is lit (for certain detectors) and that gases are flowing properly.[8]
-
Tuning and Calibration: The mass spectrometer may need to be tuned and calibrated to ensure it is operating at optimal performance.[9]
-
-
Sample-Related Issues:
-
Sample Concentration: The sample may be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[9]
-
Sample Preparation: Ensure the sample was prepared correctly and that the analyte is soluble in the mobile phase.
-
Ionization Efficiency: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for your analyte.[9] Experimenting with different ionization sources or parameters can improve signal intensity.[9]
-
Issue 3: High or Unstable Baseline
A high or noisy baseline can obscure low-abundance peaks and make quantification difficult.[9]
Potential Causes & Solutions:
-
Contaminated Mobile Phase or System:
-
Fresh Solvents: Prepare fresh, high-purity mobile phase.
-
System Cleaning: Contaminants in the LC system or mass spectrometer can contribute to a high baseline.
-
-
Column Bleed: The stationary phase of the HPLC column can degrade and "bleed" into the mobile phase, causing a rising baseline, especially at higher temperatures.[4]
-
Column Conditioning: Ensure the column is properly conditioned.
-
Lower Temperature: If possible, operate at a lower temperature.
-
-
Detector Settings: Adjusting detector settings, such as the gain, can help minimize noise.[9]
Frequently Asked Questions (FAQs)
Q1: What are the common sources of unexpected byproducts in drug development?
Unexpected byproducts, often referred to as impurities or degradation products, can arise from several sources throughout the drug development and manufacturing process:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and byproducts of side reactions occurring during the synthesis of the active pharmaceutical ingredient (API).
-
Degradation Products: The API can degrade over time due to exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation.[10][11] These forced degradation studies are intentionally performed to predict potential degradation pathways.[10][11][12]
-
Formulation-Related Impurities: The API can interact with excipients (inactive ingredients) in the drug product, leading to new impurities.[13]
-
Contaminants: These can be introduced from raw materials, solvents, catalysts, or the manufacturing equipment itself.
Regulatory bodies like the FDA and EMA have strict guidelines for the identification, qualification, and control of these impurities.[14][15][16]
Q2: I see an unexpected mass in my spectrum. What is the first step to identify it?
A systematic approach is crucial for identifying an unknown peak. The following workflow outlines the key steps:
-
High-Resolution Mass Spectrometry (HRMS): The first and most critical step is to obtain an accurate mass measurement of the unknown peak using an HRMS instrument like a TOF, Orbitrap, or FT-ICR.[7]
-
Elemental Composition Determination: The accurate mass allows you to determine the most likely elemental composition(s) of the molecule.[7][17]
-
Tandem Mass Spectrometry (MS/MS): By isolating the ion of interest and fragmenting it, you can obtain structural information.[7][17] The fragmentation pattern is like a fingerprint of the molecule.[3]
-
Database Searching: Compare the accurate mass and fragmentation pattern against spectral libraries and databases to see if it matches a known compound.
-
Forced Degradation Studies: If the byproduct is suspected to be a degradant, conducting forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help generate the impurity in higher abundance, aiding its characterization.[11][18]
Q3: My mass spectrum is very complex, with many peaks that are not my target analyte. What could they be?
Besides the actual byproducts, several other species can appear in your mass spectrum, especially when using soft ionization techniques like electrospray ionization (ESI).
-
Adduct Ions: Your analyte molecule (M) can associate with ions from the mobile phase or sample matrix. This is a very common phenomenon in ESI-MS.[19]
Common Positive Mode Adducts Mass Difference Common Negative Mode Adducts Mass Difference [M+H]+ +1.0078 [M-H]- -1.0078 [M+Na]+ +22.9898 [M+Cl]- +34.9688 [M+K]+ +38.9637 [M+HCOO]- +44.9977 [M+NH4]+ +18.0344 [M+CH3COO]- +59.0133 [2M+H]+ (2 * M) + 1.0078 [2M-H]- (2 * M) - 1.0078 (This table is based on common adducts and their mass differences.)[20]
-
Common Contaminants: Many common laboratory contaminants can appear in your spectra. These include plasticizers (phthalates), slip agents (erucamide), and polymers like polyethylene glycol (PEG) from various sources.[21]
-
Chemical Modifications: The analyte itself can be modified during sample preparation or analysis. These are not necessarily degradants but artifacts of the process.
Common Modification Mass Shift (Da) Potential Source Acetylation +42 Reaction with acetic acid or acetylating agents Formylation +28 Artifact from using formic acid in mobile phase[22] Oxidation +16 Air oxidation, especially of methionine or tryptophan residues[22] Sodiation +22 Contamination from glassware or buffers Trifluoroacetylation +96 From trifluoroacetic acid (TFA) used in chromatography
Q4: How can I differentiate between an isomer of my main compound and an unrelated byproduct?
Isomers have the exact same molecular weight and elemental composition, making them indistinguishable by mass alone. This is a common challenge in byproduct characterization.
Strategies for Isomer Differentiation:
-
Chromatography: The most effective way to separate isomers is through chromatography. Developing a high-resolution HPLC or UPLC method is key.[11] If you can achieve chromatographic separation, you can analyze each isomer individually by MS.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers are not chromatographically separated, they may produce different fragmentation patterns in an MS/MS experiment.[6] A careful comparison of the MS/MS spectra can reveal structural differences.
-
Ion Mobility Spectrometry (IMS): IMS is a technique that separates ions based on their size and shape in the gas phase. It can often separate isomers that are difficult to resolve by chromatography alone.
-
NMR Spectroscopy: If the unknown byproduct can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating its complete structure and stereochemistry.[1][18]
Troubleshooting Logic Flowchart
When faced with an unexpected peak, a logical progression of troubleshooting steps can efficiently lead to a solution.
References
-
National Center for Biotechnology Information. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
GenTech Scientific. A Guide To Troubleshooting Mass Spectrometry. [Link]
-
ResearchGate. Characterization of Impurities and Degradant Using Mass Spectrometry. [Link]
-
Springer. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]
-
Contract Pharma. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. [Link]
-
BUSE Library. Characterization of Impurities and Degradants Using Mass Spectrometry. [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
-
KBI Biopharma. Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
ResolveMass Laboratories Inc. The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
European Medicines Agency. Quality: impurities. [Link]
-
LCGC International. The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. [Link]
-
ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
National Center for Biotechnology Information. Review of Peak Detection Algorithms in Liquid-Chromatography-Mass Spectrometry. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
ACS Publications. Effect of Chemical Modifications on Peptide Fragmentation Behavior upon Electron Transfer Induced Dissociation. [Link]
-
Academic Strive. Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. [Link]
-
ScienceDirect. Interferences and contaminants encountered in modern mass spectrometry. [Link]
-
SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]
-
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
Waters Corporation. What are common adducts in ESI mass spectrometry?. [Link]
-
Frontier Laboratories. 5 Analytical Techniques for Characterizing Unknown Samples. [Link]
-
Scribd. Impurity Specifications Guide. [Link]
-
Manufacturing Chemist. Peak identification by LC/MS: Automation versus analyst. [Link]
-
American Pharmaceutical Review. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
University of Washington. Identification of Protein Modifications by Mass Spectrometry. [Link]
-
ResearchGate. A review of the role of chemical modification methods in contemporary mass spectrometry-based proteomics research. [Link]
-
U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]
-
ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
The MetaRbolomics book. 2.1 Mass spectrometry data handling and (pre-)processing. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
Genedata. Mass Spectrometry Analysis Workflows. [Link]
-
Agilent. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
Waters Corporation. Mass Spectrometry Data Handling. [Link]
-
National Center for Biotechnology Information. Computational methods for processing and interpreting mass spectrometry-based metabolomics. [Link]
-
Taylor & Francis Online. Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. [Link]
Sources
- 1. sgs.com [sgs.com]
- 2. Peak identification by LC/MS: Automation versus analyst [manufacturingchemist.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 11. waters.com [waters.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. support.waters.com [support.waters.com]
- 21. ccc.bc.edu [ccc.bc.edu]
- 22. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of tert-Butyl 3-Chloropropanoate and Ethyl 3-Chloropropanoate
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The reactivity of these building blocks dictates reaction conditions, potential side reactions, and overall efficiency. This guide provides an in-depth technical comparison of the reactivity of two structurally similar yet mechanistically distinct haloalkanoate esters: tert-butyl 3-chloropropanoate and ethyl 3-chloropropanoate. By examining the subtle interplay of steric and electronic effects, we aim to provide a predictive framework for their behavior in nucleophilic substitution reactions, supported by established chemical principles and detailed experimental protocols for verification.
Introduction: Two Esters, Two Divergent Paths
Tert-butyl 3-chloropropanoate and ethyl 3-chloropropanoate are both bifunctional molecules, possessing a reactive primary alkyl chloride and an ester moiety.[1] This combination makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] While they share the same reactive C-Cl bond at the 3-position, the nature of the ester group—bulky tert-butyl versus the less sterically demanding ethyl group—profoundly influences the accessibility and mechanism of nucleophilic attack at the electrophilic carbon.
This guide will dissect these differences, focusing on the competition between bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) pathways.
Theoretical Reactivity Analysis: Steric Hindrance as the Decisive Factor
The reactivity of alkyl halides is primarily governed by the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile, and the solvent.[2] In comparing our two subject compounds, the leaving group (chloride) and the position of the halogen (primary) are identical. The key differentiator is the steric bulk of the ester group.
Ethyl 3-chloropropanoate: As a primary alkyl chloride, ethyl 3-chloropropanoate is expected to readily undergo SN2 reactions.[3] The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[4] This concerted, single-step process is highly sensitive to steric hindrance.[5] The ethyl group presents minimal steric bulk, allowing for easy access of the nucleophile to the reaction center.
tert-Butyl 3-chloropropanoate: In stark contrast, the tert-butyl group is exceptionally bulky. While the chlorine is on a primary carbon, the proximity of the voluminous tert-butyl group creates significant steric hindrance. This bulkiness shields the electrophilic carbon from backside attack, dramatically slowing down or even preventing the SN2 pathway.[3][6] Consequently, under conditions that might favor nucleophilic substitution, tert-butyl 3-chloropropanoate is far more likely to undergo an SN1-type reaction if a stable carbocation can be formed, or it may be significantly less reactive altogether compared to its ethyl counterpart in SN2 reactions.
The electronic effects of the ester groups are generally considered to be weakly electron-withdrawing.[7] This effect is transmitted through the sigma bonds and diminishes with distance. While there might be subtle differences in the inductive effects of the tert-butyl versus the ethyl group, the steric effects are overwhelmingly the dominant factor in determining the reaction mechanism and rate for these primary chlorides.[8]
The following diagram illustrates the proposed dominant reaction pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chegg.com [chegg.com]
- 6. differencebetween.com [differencebetween.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. amherst.edu [amherst.edu]
The Bulwark of Chemistry: A Comparative Guide to the Steric Hindrance of the tert-Butyl Group
In the intricate dance of molecular interactions, the size and shape of chemical groups play a pivotal role in dictating reaction outcomes, conformational preferences, and biological activity. Among the myriad of substituents available to the synthetic chemist, the tert-butyl group, -C(CH₃)₃, stands as a quintessential example of a sterically demanding moiety. Its unique tetrahedral arrangement of four carbon atoms creates a significant steric shield, a property that is both a powerful tool and a formidable challenge in chemical synthesis and drug design. This technical guide offers an in-depth comparison of the steric hindrance effects of the tert-butyl group against other common alkyl substituents, supported by quantitative data and detailed experimental methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its profound influence.
Quantifying Steric Hindrance: A Multifaceted Approach
The steric influence of a substituent is not merely a qualitative concept but can be quantified through various experimental parameters. These values provide a standardized basis for comparing the steric bulk of different groups.
Conformational Preference: The A-Value
In the realm of conformational analysis, the "A-value" of a substituent provides a quantitative measure of its steric demand within a cyclohexane ring. It represents the Gibbs free energy difference (ΔG°) between the conformation where the substituent is in an axial position versus an equatorial position. A larger A-value signifies a greater preference for the equatorial position, thereby indicating a larger effective steric size. The tert-butyl group possesses one of the highest A-values among common substituents, effectively "locking" the conformation of a substituted cyclohexane ring with the tert-butyl group in the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2]
Table 1: Comparison of A-Values for Common Alkyl Groups
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.74[1] |
| -CH₂CH₃ (Ethyl) | 1.79[2] |
| -CH(CH₃)₂ (Isopropyl) | 2.15[2] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 [1] |
Data compiled from various sources, representing accepted values.[1][2][3][4][5]
The dramatic increase in the A-value from isopropyl to tert-butyl highlights the exceptional steric bulk of the latter. While methyl, ethyl, and isopropyl groups can orient themselves to minimize steric strain, the fixed tetrahedral geometry of the tert-butyl group ensures that one of its methyl groups will invariably cause significant steric clashes in the axial position.[1]
Reaction Rate Impact: Taft Steric Parameter (E_s)
The Taft steric parameter, E_s, is a measure of the steric effect of a substituent on the rate of a reaction.[6][7] It is determined by comparing the rate of acid-catalyzed hydrolysis of a substituted ester to that of a reference ester (usually methyl). More negative E_s values indicate greater steric hindrance at the reaction center.
Table 2: Taft Steric Parameters (E_s) for Common Alkyl Groups
| Substituent | Taft E_s Value |
| -H | +1.24 |
| -CH₃ (Methyl) | 0.00 |
| -CH₂CH₃ (Ethyl) | -0.07 |
| -CH(CH₃)₂ (Isopropyl) | -0.47 |
| -C(CH₃)₃ (tert-Butyl) | -1.54 [8] |
Data compiled from various sources.[7][8]
As the branching at the α-carbon increases, the E_s value becomes progressively more negative, signifying a decrease in reaction rate due to steric hindrance. The tert-butyl group exhibits a significantly more negative E_s value compared to other alkyl groups, underscoring its profound ability to impede access to a reaction center.
Experimental Manifestations of tert-Butyl Steric Hindrance
The quantitative parameters discussed above are rooted in observable chemical phenomena. The following sections detail key experiments that vividly illustrate the steric dominance of the tert-butyl group.
Influence on Nucleophilic Substitution (S_N2) Reactions
The S_N2 reaction is exquisitely sensitive to steric hindrance.[9] The reaction mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. Bulky substituents on or near this carbon atom physically obstruct this approach, dramatically slowing the reaction rate.
Table 3: Relative Reaction Rates of Alkyl Bromides in an S_N2 Reaction
| Alkyl Bromide | Structure | Relative Rate |
| Methyl Bromide | CH₃Br | ~2,000,000 |
| Ethyl Bromide | CH₃CH₂Br | ~40,000 |
| Isopropyl Bromide | (CH₃)₂CHBr | ~500 |
| tert-Butyl Bromide | (CH₃)₃CBr | ~1 (Negligible) |
Illustrative data compiled from various sources representing typical relative rates for S_N2 reactions.[9][10]
The data unequivocally demonstrates that as steric bulk increases from methyl to tert-butyl, the rate of the S_N2 reaction plummets. The three methyl groups of the tert-butyl substituent effectively form a barrier, making backside attack by a nucleophile virtually impossible.[10] This steric inhibition is a cornerstone of predicting the outcomes of substitution reactions.
Directing Effects in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), alkyl groups are generally activating and ortho, para-directing due to their electron-donating inductive and hyperconjugation effects. However, the steric bulk of the tert-butyl group significantly alters the ratio of ortho to para substituted products.
Table 4: Product Distribution in the Nitration of Toluene and tert-Butylbenzene
| Starting Material | % Ortho | % Meta | % Para |
| Toluene | 58.5% | 4.5% | 37% |
| tert-Butylbenzene | 16% | 8% | 75% |
Data from nitration reactions, highlighting the steric effect on product ratios.[11][12]
While both methyl and tert-butyl groups are ortho, para-directors, the large size of the tert-butyl group sterically hinders the approach of the electrophile to the ortho positions.[11] This results in a strong preference for substitution at the less hindered para position. This effect is a valuable tool for controlling regioselectivity in the synthesis of polysubstituted aromatic compounds.
Applications in Drug Development
The profound steric properties of the tert-butyl group are strategically employed in medicinal chemistry.
-
Metabolic Shielding: By sterically hindering a metabolically labile site on a drug molecule, a tert-butyl group can prevent or slow down enzymatic degradation, thereby increasing the drug's half-life and bioavailability.
-
Receptor Selectivity: The defined and rigid shape of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype. Its bulk can prevent a drug molecule from fitting into the binding pocket of an off-target receptor, thus reducing side effects.
-
Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can be utilized to fine-tune the solubility and membrane permeability of a drug candidate.
Experimental Protocols
To provide a practical context for the data presented, this section outlines methodologies for key experiments used to quantify and compare the steric effects of the tert-butyl group.
Protocol: Determination of A-Values by Variable Temperature ¹H NMR Spectroscopy
Objective: To determine the conformational equilibrium constant and the A-value for a substituent on a cyclohexane ring.
Principle: At room temperature, the chair-chair interconversion of a substituted cyclohexane is rapid on the NMR timescale, resulting in time-averaged signals. At low temperatures, this interconversion can be slowed down ("frozen out"), allowing for the observation of distinct signals for the axial and equatorial conformers. The ratio of the integrated areas of these signals provides the equilibrium constant (K_eq), from which the A-value (ΔG°) can be calculated using the equation: ΔG° = -RTln(K_eq).
Materials:
-
High-field NMR spectrometer with variable temperature capabilities
-
Appropriate low-temperature NMR tubes (e.g., Pyrex)
-
Substituted cyclohexane of interest (e.g., tert-butylcyclohexane)
-
Low-freezing deuterated solvent (e.g., dichloromethane-d₂, toluene-d₈)
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 5-10 mg/mL) of the substituted cyclohexane in the chosen deuterated solvent.
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Cooling and Data Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Identify Coalescence: Observe the spectral changes upon cooling. Broadening of signals indicates the onset of slow conformational exchange. The temperature at which two distinct signals merge into a single broad peak is the coalescence temperature.
-
Low-Temperature Spectrum: Continue cooling until well-resolved, sharp signals for both the axial and equatorial conformers are observed.
-
Integration: Carefully integrate a well-resolved signal (e.g., the proton on the carbon bearing the substituent) for both the major (equatorial) and minor (axial) conformers.
-
Calculation:
-
Determine the equilibrium constant, K_eq, from the ratio of the integrals: K_eq = Integral(equatorial) / Integral(axial).
-
Calculate the A-value using the formula: A-value (ΔG°) = -RTln(K_eq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the low-temperature spectrum was recorded.
-
Protocol: Comparison of S_N2 Reaction Rates via a Competition Experiment
Objective: To qualitatively and semi-quantitatively compare the relative reactivity of a primary, secondary, and tertiary alkyl halide in an S_N2 reaction.
Principle: When two or more alkyl halides are reacted with a limited amount of a nucleophile, they will compete for the nucleophile. The product distribution will reflect the relative rates of reaction of the starting alkyl halides. The progress of the reaction can be monitored by the formation of a precipitate if the resulting salt is insoluble in the solvent.
Materials:
-
1-bromobutane (primary alkyl halide)
-
2-bromobutane (secondary alkyl halide)
-
tert-butyl bromide (tertiary alkyl halide)
-
15% (w/v) solution of sodium iodide in acetone
-
Test tubes and rack
-
Stopwatch
Procedure:
-
Setup: Label three clean, dry test tubes for each of the alkyl halides.
-
Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Initiation: To the first test tube, add 5 drops of 1-bromobutane. To the second, add 5 drops of 2-bromobutane. To the third, add 5 drops of tert-butyl bromide. Immediately after adding the alkyl halide, stopper each tube, shake vigorously to mix, and start the stopwatch.
-
Observation: Observe the test tubes against a dark background for the formation of a cloudy precipitate (sodium bromide). Record the time at which the precipitate first becomes visible for each reaction.
-
Comparison: Compare the recorded times. The order of reactivity is inversely proportional to the time taken for the precipitate to form.
Expected Outcome: A precipitate will form rapidly in the test tube containing 1-bromobutane, more slowly in the tube with 2-bromobutane, and likely not at all within the lab period for tert-butyl bromide, visually demonstrating the reactivity trend: primary > secondary >> tertiary.
Conclusion
The tert-butyl group is a powerful and versatile tool in the arsenal of chemists and drug designers. Its profound steric hindrance effects provide a means to control reaction outcomes, dictate molecular shape, and fine-tune the properties of molecules. A thorough understanding of the quantitative and qualitative aspects of its steric influence, as detailed in this guide, is essential for its effective application in research and development. By leveraging the principles of steric hindrance, researchers can design more efficient syntheses, develop more selective catalysts, and create more effective therapeutic agents.
References
-
Oregon State University. (n.d.). A values. Retrieved from [Link]
- Fujita, T., Takayama, C., & Nakajima, M. (1973). Nature and composition of Taft-Hancock steric constants. The Journal of Organic Chemistry, 38(9), 1623–1630.
-
Wikipedia. (2023). Taft equation. Retrieved from [Link]
-
Slideshare. (2014). Steric parameters taft's steric factor (es). Retrieved from [Link]
-
Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
Glasp. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Taft alkyl steric hindrance constants. Retrieved from [Link]
-
Michigan State University. (n.d.). Conformational Energies (A-Values). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why is the ortho isomer a major product in the nitration of toluene?. Retrieved from [Link]
-
Scribd. (n.d.). Nitration of Benzene and Toluene Study. Retrieved from [Link]
-
PubMed. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Retrieved from [Link]
-
ResearchGate. (2008). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Retrieved from [Link]
-
RSC Publishing. (n.d.). Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Retrieved from [Link]
-
Wikipedia. (2023). A value. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Retrieved from [Link]
-
YouTube. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. Retrieved from [Link]
Sources
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A values [sites.science.oregonstate.edu]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. homework.study.com [homework.study.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. glasp.co [glasp.co]
A Senior Application Scientist's Guide to Alternative Reagents for β-Alanine Synthesis: A Comparative Analysis
For: Researchers, scientists, and drug development professionals
Introduction: The Enduring Importance of β-Alanine and the Need for Synthetic Versatility
β-Alanine, the only naturally occurring beta-amino acid, is a cornerstone molecule with broad applications across pharmaceuticals, food science, and materials chemistry.[1] It serves as a vital precursor for the synthesis of critical compounds such as pantothenic acid (Vitamin B5) and the dipeptide carnosine, which plays a significant role in muscle buffering and athletic performance.[1] The growing demand for β-alanine necessitates a comprehensive understanding of its synthetic routes, moving beyond traditional methods to embrace more efficient, scalable, and sustainable alternatives.
This guide provides an in-depth comparison of various reagents and synthetic strategies for β-alanine production, moving beyond the use of tert-butyl 3-chloropropanoate. We will explore both established chemical syntheses and innovative biological routes, offering detailed experimental protocols, comparative performance data, and mechanistic insights to empower researchers in selecting the optimal pathway for their specific needs.
I. Chemical Synthesis Routes: The Workhorses of Industrial Production
Chemical synthesis has historically dominated the industrial production of β-alanine. These methods are often characterized by high throughput but can require harsh reaction conditions and generate significant waste streams.
From Acrylic Acid: A Direct and High-Yield Approach
The reaction of acrylic acid or its esters with ammonia represents one of the most straightforward and high-yielding methods for industrial-scale β-alanine production.[1][2] This process, known as conjugate addition or hydroamination, directly introduces the amino group at the β-position of the carboxylic acid.
Mechanism: The reaction proceeds via a nucleophilic attack of ammonia on the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. This is typically carried out at elevated temperatures and pressures to overcome the activation energy and drive the reaction to completion. The addition of ammonium carbonates can inhibit the formation of by-products like 3,3'-iminodipropionic acid (IDPA) and can even convert formed IDPA into β-alanine, further enhancing the yield.
Experimental Protocol: Synthesis of β-Alanine from Acrylic Acid
Materials:
-
Acrylic Acid
-
Aqueous Ammonia (25-28%)
-
Ammonium Carbonate (optional)
-
High-pressure autoclave reactor
Procedure:
-
Charge a high-pressure autoclave reactor with aqueous ammonia. The molar ratio of ammonia to acrylic acid should be at least 5:1 to favor the formation of the primary amine.
-
If used, add ammonium carbonate to the reactor. A typical molar ratio is 0.5-1.5 moles per mole of acrylic acid.
-
Seal the reactor and begin agitation.
-
Slowly feed acrylic acid into the reactor while carefully monitoring the internal temperature and pressure.
-
Once the addition is complete, heat the reactor to 100-200°C. The reaction is typically maintained for 1-5 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent any excess pressure.
-
The resulting aqueous solution contains β-alanine, unreacted ammonia, and potential by-products.
-
Purification: The crude product is typically purified by evaporation to remove excess ammonia and water, followed by crystallization from a suitable solvent like methanol.[3] Ion-exchange chromatography can also be employed for higher purity.[3]
The Acrylonitrile Pathway: A Two-Step Industrial Mainstay
Acrylonitrile serves as another major feedstock for β-alanine synthesis in industrial settings.[1][2] This method typically proceeds in two main steps: the initial reaction of acrylonitrile with ammonia to form β-aminopropionitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.
Mechanism: The first step is a cyanoethylation reaction, where ammonia adds across the double bond of acrylonitrile. The resulting β-aminopropionitrile is then hydrolyzed under acidic or basic conditions. Alkaline hydrolysis is common, though it generates a significant amount of inorganic salts, which can complicate purification.[1]
Experimental Protocol: Synthesis of β-Alanine from Acrylonitrile
Part A: Synthesis of β-Aminopropionitrile
-
In a well-ventilated fume hood, combine concentrated aqueous ammonia and acrylonitrile in a pressure-resistant vessel. A molar excess of ammonia is used.
-
Seal the vessel and allow the exothermic reaction to proceed with caution. The temperature will rise, and a pressure of less than 2 atm may be generated.
-
After the initial reaction subsides (typically after a few hours or overnight), the mixture is distilled under reduced pressure to remove water and excess ammonia.
Part B: Hydrolysis of β-Aminopropionitrile to β-Alanine
-
The crude β-aminopropionitrile is then subjected to hydrolysis. For alkaline hydrolysis, a solution of sodium hydroxide or potassium hydroxide is used.[2]
-
The mixture is heated to facilitate the hydrolysis of the nitrile to a carboxylate salt.
-
After the reaction is complete, the solution is neutralized with an acid (e.g., hydrochloric acid), leading to the precipitation of β-alanine.
-
Purification: The crude β-alanine is collected by filtration and can be further purified by recrystallization. The removal of inorganic salts formed during neutralization is a key challenge in this method.[1]
The Hofmann Rearrangement of Succinimide: A Classical Approach
The Hofmann rearrangement of succinimide offers a classical, albeit less common, route to β-alanine. This method involves the conversion of an amide to a primary amine with one fewer carbon atom.
Mechanism: Succinimide is treated with an alkaline solution of sodium hypochlorite or sodium hypobromite. The reaction proceeds through the formation of an N-haloimide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields β-alanine.
Experimental Protocol: Synthesis of β-Alanine from Succinimide
-
Prepare an alkaline solution of sodium hypochlorite (e.g., from a mixture of sodium hypochlorite, sodium hydroxide, and sodium carbonate).[1]
-
Dissolve succinimide in the cooled alkaline hypochlorite solution.
-
Slowly warm the reaction mixture to initiate the Hofmann rearrangement.
-
Once the reaction is complete, the β-alanine can be isolated from the reaction mixture.
-
Purification: This method generates a significant amount of salt, making product purification challenging.[1] Crystallization and ion-exchange chromatography are potential purification strategies.
Comparative Performance of Chemical Synthesis Routes
| Starting Material | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Acrylic Acid | >90%[1] | High temperature (100-200°C), high pressure[2] | Simple, high yield, ideal for industrial production[1] | Requires high pressure equipment, potential for by-product formation |
| Acrylonitrile | Variable, can be lower due to side reactions[1] | High temperature and pressure for direct amination; hydrolysis with strong acid/base[1] | Utilizes a common industrial feedstock | Two-step process, significant inorganic salt waste, difficult purification[1] |
| Succinimide | ~50%[1] | Alkaline sodium hypochlorite solution | Classical named reaction | Low yield, significant salt by-product, complex purification[1] |
II. Biological Synthesis Routes: The Green Chemistry Frontier
Biological methods, including enzymatic conversion and whole-cell biocatalysis, are gaining prominence as environmentally friendly alternatives to traditional chemical synthesis.[1] These approaches offer mild reaction conditions, high specificity, and the potential for sustainable production from renewable feedstocks.
L-Aspartate Decarboxylation: A Highly Specific Enzymatic Route
The most direct biological route to β-alanine is the α-decarboxylation of L-aspartate, catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC).[1]
Mechanism: ADC, a pyruvoyl-dependent or pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the removal of the α-carboxyl group from L-aspartate, producing β-alanine and carbon dioxide. This reaction is highly specific and proceeds under mild physiological conditions.
Experimental Protocol: Enzymatic Synthesis of β-Alanine from L-Aspartate
Materials:
-
L-Aspartic Acid
-
L-aspartate-α-decarboxylase (ADC) enzyme (e.g., from Corynebacterium glutamicum expressed in E. coli)
-
Buffer solution (e.g., phosphate buffer, pH ~6.0-7.5)
-
Bioreactor or temperature-controlled reaction vessel
Procedure:
-
Prepare a solution of L-aspartic acid in the appropriate buffer within the bioreactor. The initial concentration can range from 5 g/L to higher, depending on the enzyme's substrate tolerance.[2]
-
Adjust the pH of the substrate solution to the optimal range for the ADC enzyme (typically between 6.0 and 7.5).
-
Add the purified ADC enzyme or a whole-cell biocatalyst expressing ADC to the reactor.
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 37-55°C).
-
Monitor the progress of the reaction by measuring the consumption of L-aspartate or the formation of β-alanine using methods like HPLC.
-
A fed-batch strategy, where L-aspartate is added portion-wise, can be employed to overcome substrate inhibition and achieve higher product concentrations.[2]
-
Purification: The enzymatic reaction mixture is relatively clean. Purification can involve filtration to remove the enzyme/cells, followed by crystallization or chromatography to isolate pure β-alanine.
Fumaric Acid: A Cost-Effective Two-Enzyme Cascade
To circumvent the higher cost of L-aspartate, a two-enzyme cascade system utilizing the cheaper substrate fumaric acid has been developed.[1]
Mechanism: This cascade involves two enzymes:
-
Aspartate ammonia-lyase (AspA): Catalyzes the amination of fumaric acid to produce L-aspartate.
-
L-aspartate-α-decarboxylase (ADC): Converts the in-situ generated L-aspartate to β-alanine.
By coupling these two reactions, fumaric acid is efficiently converted to β-alanine in a single pot.
Experimental Protocol: Dual-Enzyme Synthesis from Fumaric Acid
-
Co-express AspA and ADC in a suitable host, such as E. coli, or use the two purified enzymes.
-
Prepare a buffered solution of fumaric acid and an ammonia source (e.g., ammonium chloride).
-
Add the whole-cell biocatalyst or the purified enzymes to the reaction mixture.
-
Maintain the reaction at an optimal pH and temperature for both enzymes.
-
The reaction proceeds to completion, with L-aspartate as a transient intermediate.
-
Purification: Similar to the L-aspartate method, the product can be purified from a relatively clean reaction mixture.
From Maleic Acid: An Innovative Three-Enzyme Cascade
Building upon the fumaric acid route, a three-enzyme cascade has been developed to produce β-alanine from the even more inexpensive starting material, maleic acid.
Mechanism: This elegant one-pot synthesis utilizes three enzymes:
-
Maleate isomerase (MaiA): Converts maleic acid to fumaric acid.
-
Aspartate ammonia-lyase (AspA): Transforms fumaric acid to L-aspartate.
-
L-aspartate-α-decarboxylase (ADC): Decarboxylates L-aspartate to β-alanine.
This cascade demonstrates the power of synthetic biology to create novel and efficient biosynthetic pathways.
Comparative Performance of Biological Synthesis Routes
| Starting Material | Key Enzyme(s) | Typical Molar Conversion | Reaction Conditions | Advantages | Disadvantages |
| L-Aspartic Acid | L-aspartate-α-decarboxylase (ADC) | >95% | Mild (pH 6-7.5, 37-55°C) | High specificity, clean reaction, high conversion | High cost of L-aspartate substrate[1] |
| Fumaric Acid | Aspartate ammonia-lyase (AspA), ADC | ~95% | Mild (pH ~8.0, ~35°C) | Uses a cheaper substrate, one-pot reaction | Requires co-expression or co-immobilization of two enzymes |
| Maleic Acid | Maleate isomerase (MaiA), AspA, ADC | ~94% | Mild (pH ~8.0, ~35°C) | Utilizes a very inexpensive feedstock, green process | Requires a three-enzyme system, process optimization can be complex |
Visualizing the Synthetic Pathways
dot digraph "Chemical_Synthesis_of_Beta_Alanine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot digraph "Biological_Synthesis_of_Beta_Alanine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Conclusion: Selecting the Optimal Synthetic Route
The choice of reagent and synthetic pathway for β-alanine production is a critical decision that depends on factors such as scale, cost, purity requirements, and environmental considerations.
-
For large-scale industrial production where cost is the primary driver, the acrylic acid and acrylonitrile routes remain dominant due to their high throughput and the availability of inexpensive starting materials. However, the environmental impact of these processes, particularly the waste generated from the acrylonitrile route, is a significant consideration.
-
For applications requiring high purity and a greener footprint, the enzymatic routes are exceptionally promising. The direct decarboxylation of L-aspartate offers a very clean and specific conversion, though it is hampered by the cost of the substrate. The cascade reactions starting from fumaric acid and maleic acid represent the cutting edge of β-alanine synthesis, combining the benefits of biocatalysis with the use of economically viable feedstocks.
As the field of industrial biotechnology continues to advance, it is anticipated that these biological routes will become increasingly competitive, offering a sustainable and efficient means of producing this vital amino acid. This guide serves as a foundational resource for researchers to navigate the diverse landscape of β-alanine synthesis and to make informed decisions that align with their research and development goals.
References
-
Song, P., Zhang, X., Wang, S., Xu, W., & Wei, F. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]
-
Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. [Link]
- Google Patents. (1972). Process for preparing beta-alanine. US3642888A.
- Google Patents. (1963).
-
Wu, J., Ma, B. D., & Xu, Y. (2023). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation. Catalysts, 13(2), 267. [Link]
-
Qian, Y., Liu, J., Song, W., Chen, X., Luo, Q., & Liu, L. (2020). Production of β‐Alanine from Fumaric Acid Using a Dual‐Enzyme Cascade. ChemCatChem, 12(20), 5066-5073. [Link]
Sources
A Comparative Guide to the Electrophilicity of Tert-Butyl 3-Iodopropanoate
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate electrophile is a critical decision that dictates reaction efficiency, yield, and pathway. Tert-butyl 3-iodopropanoate is a common building block, but a nuanced understanding of its reactivity compared to viable alternatives is essential for strategic synthesis design. This guide provides an in-depth analysis of its performance, grounded in mechanistic principles and supported by comparative data.
Understanding Electrophilicity in Alkyl Halopropanoates
An electrophile's reactivity in nucleophilic substitution reactions is not a singular property but a composite of several key factors. In the case of tert-butyl 3-iodopropanoate, two primary structural features govern its behavior: the nature of the leaving group (the iodo- group) and the steric environment of the electrophilic carbon.
The reaction of interest is typically a bimolecular nucleophilic substitution (S_N2), where a nucleophile attacks the carbon atom bonded to the halogen, displacing it in a single, concerted step.[1][2] The efficiency of this process is dictated by:
-
Leaving Group Ability: A good leaving group is one that is stable on its own after detaching from the carbon backbone. This stability is inversely correlated with its basicity; weaker bases make better leaving groups.[3][4]
-
Steric Accessibility: The S_N2 mechanism requires the nucleophile to approach the electrophilic carbon from the side opposite the leaving group, a trajectory known as "backside attack".[2][5] Any bulky substituents on or near the electrophilic carbon will physically impede this approach, slowing down or preventing the reaction.[5][6]
Tert-butyl 3-iodopropanoate features a primary alkyl halide, where the iodine is attached to a -CH₂- group. This primary center is relatively unhindered, favoring the S_N2 pathway. The tert-butyl group, while exceptionally bulky, is part of the ester functionality and is positioned four atoms away from the reaction center. Its steric influence on the substitution reaction itself is therefore minimal.
Comparative Analysis: The Decisive Role of the Halogen
To objectively assess the electrophilicity of tert-butyl 3-iodopropanoate, we must compare it to its direct analogs where only the halogen is varied. The classic trend for leaving group ability in the halogen series is I > Br > Cl > F.[1][7][8] This is a direct consequence of the decreasing basicity of the corresponding halide anions (I⁻ < Br⁻ < Cl⁻ < F⁻) and the decreasing strength of the carbon-halogen bond down the group.[1][4][9]
Weaker bases are better able to stabilize the negative charge they acquire upon leaving.[7][9] This is because the parent acids (HI, HBr, HCl) are stronger acids, meaning their conjugate bases are weaker and more stable.[10]
Quantitative Data Comparison
The following table summarizes the key properties that govern the reactivity of 3-halopropanoate esters in S_N2 reactions.
| Electrophile | Leaving Group | C–X Bond Energy (kJ/mol) | pKa of Conjugate Acid (H-X) | Typical Relative S_N2 Rate |
| tert-Butyl 3-iodopropanoate | I⁻ | ~228 | -10 | ~30,000 |
| tert-Butyl 3-bromopropanoate | Br⁻ | ~285 | -9 | ~1,000 |
| tert-Butyl 3-chloropropanoate | Cl⁻ | ~346 | -7 | ~200 |
Data compiled from established principles in organic chemistry. Relative rates are illustrative for a typical S_N2 reaction and can vary with conditions.[1][4]
As the data clearly indicates, the significantly lower C-I bond energy and the superior stability of the iodide anion make tert-butyl 3-iodopropanoate the most reactive electrophile in this series by a substantial margin. Reactions with the iodo-analog proceed much faster and often under milder conditions than with its bromo or chloro counterparts.
Mechanistic Visualization
To better illustrate these principles, we can visualize the reaction pathway and the factors influencing it.
S_N2 Reaction Mechanism
The diagram below shows the concerted backside attack by a nucleophile (Nu⁻) on tert-butyl 3-iodopropanoate. The transition state involves the partial formation of the Nu-C bond and the partial breaking of the C-I bond.
Caption: General workflow for an S_N2 reaction mechanism.
Effect of Leaving Group on Transition State Energy
A better leaving group lowers the activation energy of the reaction, leading to a faster rate. The C-I bond is weaker and the departing I⁻ is more stable, resulting in a lower energy transition state compared to the C-Cl bond.
Caption: Energy profile comparing Iodo vs. Chloro leaving groups.
Experimental Protocol: Synthesis of Tert-Butyl 3-Azidopropanoate
This protocol details a representative S_N2 reaction, providing a self-validating system for comparing electrophile reactivity.
Objective: To synthesize tert-butyl 3-azidopropanoate from tert-butyl 3-iodopropanoate via nucleophilic substitution with sodium azide.
Materials:
-
Tert-butyl 3-iodopropanoate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-iodopropanoate (1.0 eq) and anhydrous DMF.
-
Causality: DMF is a polar aprotic solvent, which is ideal for S_N2 reactions. It solvates the cation (Na⁺) well but leaves the azide anion (N₃⁻) relatively "naked" and highly nucleophilic.
-
-
Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.
-
Causality: A slight excess of the nucleophile is used to ensure the reaction goes to completion, following Le Châtelier's principle.
-
-
Reaction Conditions: Stir the mixture at room temperature (or gently heat to 40-50 °C to accelerate the reaction) and monitor the progress by Thin Layer Chromatography (TLC).
-
Trustworthiness: Monitoring by TLC allows for empirical determination of reaction completion, preventing premature work-up or unnecessary heating that could lead to side products. The disappearance of the starting material spot confirms the reaction is finished.
-
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Causality: This step partitions the organic product into the ether layer while the inorganic salts (unreacted NaN₃, NaI byproduct) and DMF are partitioned into the aqueous layer.
-
-
Washing: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution, and finally with brine.
-
Causality: The water washes remove the bulk of the DMF. The NaHCO₃ wash removes any acidic impurities. The brine wash removes residual water from the organic layer and helps to break emulsions.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removal of all water is crucial before solvent evaporation to obtain a pure, dry product.
-
-
Analysis: Characterize the resulting tert-butyl 3-azidopropanoate by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The appearance of a strong, sharp peak around 2100 cm⁻¹ in the IR spectrum is characteristic of the azide group.
Conclusion: A Highly Reactive and Versatile Electrophile
So, is tert-butyl 3-iodopropanoate a "better" electrophile? Yes, in terms of sheer reactivity in nucleophilic substitution reactions, it is demonstrably superior to its bromo- and chloro- analogs.
-
High Reactivity: The exceptional leaving group ability of iodide makes it highly susceptible to S_N2 attack, enabling reactions to proceed faster, at lower temperatures, and with higher yields.[1][4]
-
Strategic Utility: The tert-butyl ester functionality is sterically bulky but remote from the primary electrophilic center, meaning it does not hinder the S_N2 reaction.[11] It serves as a robust protecting group for the carboxylic acid, which can be easily removed under acidic conditions post-substitution, adding to the molecule's synthetic versatility.
For researchers needing to efficiently form a C-C or C-heteroatom bond at the 3-position of a propanoate scaffold, tert-butyl 3-iodopropanoate is often the electrophile of choice. Its high reactivity provides a significant advantage, particularly when working with weak nucleophiles or sensitive substrates where mild reaction conditions are paramount. The alternatives, while less expensive, may require more forcing conditions that can compromise yield and selectivity.
References
-
Brainly. (2024, January 15). Which of the following is the best leaving group? a) Iodine (I) b) Bromine (Br) c) Chlorine (Cl) d) All. Retrieved from [Link]
-
Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group? Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. Retrieved from [Link]
-
Quora. (2018, May 3). You told that leaving group ability is in the order I>Br>Cl>F but the basic character is in the... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Kinetic Studies of Reactions Involving Tert-Butyl 3-Chloropropanoate
The kinetic analysis of reactive intermediates is a cornerstone of modern drug development and process chemistry. Understanding the rates and mechanisms of reactions involving functionalized molecules like tert-butyl 3-chloropropanoate is critical for optimizing synthetic routes, predicting shelf-life, and understanding potential metabolic pathways. The unique structure of this molecule—featuring a bulky tert-butyl ester group and a reactive primary chloride—presents a fascinating case study in the competition between substitution and elimination pathways. The tert-butyl group offers steric hindrance and is a common motif in medicinal chemistry for enhancing metabolic stability[1]. The chloro-substituent, a versatile leaving group, is also prevalent in a vast number of FDA-approved drugs[2].
This guide provides a comparative analysis of the kinetic profiles of tert-butyl 3-chloropropanoate under various conditions. We will delve into the experimental methodologies required to obtain high-quality kinetic data, interpret the results to elucidate reaction mechanisms, and provide field-proven insights into experimental design.
Theoretical Framework: A Battle of Mechanisms
The reactions of alkyl halides are classic examples of competing nucleophilic substitution (SN1, SN2) and elimination (E1, E2) pathways[3][4]. The structure of tert-butyl 3-chloropropanoate—a primary alkyl chloride (C-Cl bond) but with significant steric bulk from the adjacent tert-butyl ester—creates a nuanced scenario where multiple pathways are viable and highly sensitive to reaction conditions.
-
SN2 (Substitution, Nucleophilic, Bimolecular): A one-step process where a nucleophile attacks the electrophilic carbon, displacing the chloride ion. This pathway is favored by strong nucleophiles and polar aprotic solvents but is highly sensitive to steric hindrance.
-
SN1 (Substitution, Nucleophilic, Unimolecular): A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. It is favored by polar protic solvents that can stabilize the carbocation and the leaving group[5].
-
E2 (Elimination, Bimolecular): A concerted, one-step reaction where a strong base removes a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond. Higher temperatures and strong, sterically hindered bases favor this pathway[6].
-
E1 (Elimination, Unimolecular): A two-step process that also proceeds through a carbocation intermediate. A weak base removes an adjacent proton to form a double bond. It often competes with the SN1 reaction, especially at higher temperatures[7].
The following diagram illustrates these competing pathways for tert-butyl 3-chloropropanoate.
Caption: Competing reaction pathways for tert-butyl 3-chloropropanoate.
Experimental Methodologies for Kinetic Monitoring
Choosing the right analytical technique is crucial for accurate kinetic studies. The choice depends on the reaction timescale, the chemical properties of the species involved, and the available instrumentation. We will compare two primary approaches: a classical discontinuous method and a modern continuous method.
Workflow for a Typical Kinetic Experiment
The general process for obtaining kinetic data, whether through discontinuous or continuous methods, follows a structured workflow.
Caption: Generalized workflow for chemical kinetics experiments.
Method 1: Discontinuous Titration (Solvolysis)
This classical method is ideal for solvolysis reactions where an acidic byproduct (HCl) is generated. It involves taking samples at intervals, stopping ("quenching") the reaction, and titrating the acid produced[5][8].
Protocol: Kinetic Study of Tert-Butyl 3-Chloropropanoate Solvolysis in 50:50 Ethanol/Water
-
Objective: To determine the pseudo-first-order rate constant for the solvolysis of tert-butyl 3-chloropropanoate.
-
Materials:
-
Tert-butyl 3-chloropropanoate (0.1 M stock in acetone)
-
50:50 (v/v) Ethanol/Water solvent mixture
-
Standardized 0.02 M NaOH solution
-
Bromothymol blue indicator
-
Ice bath, constant temperature water bath (25°C), burette, pipettes, conical flasks.
-
-
Procedure:
-
Place 100 mL of the 50:50 ethanol/water solvent in a 250 mL conical flask and allow it to equilibrate in the 25°C water bath.
-
Add 5-6 drops of bromothymol blue indicator to the flask.
-
Initiate the reaction (t=0) by pipetting 1.0 mL of the 0.1 M tert-butyl 3-chloropropanoate stock solution into the flask. Mix thoroughly.
-
Immediately withdraw a 10 mL aliquot and transfer it to a separate flask containing 20 mL of ice-cold acetone to quench the reaction.
-
Titrate the quenched sample with 0.02 M NaOH until the bromothymol blue endpoint (blue color) is reached. Record the volume of NaOH used. This is the t=0 reading.
-
Repeat steps 4 and 5 at regular time intervals (e.g., 10, 20, 30, 45, 60, 90 minutes), recording the volume of NaOH for each time point.
-
After 24 hours (or by gently heating a final aliquot), take an "infinity" reading (t=∞) to determine the total amount of HCl produced upon complete reaction.
-
-
Data Analysis:
-
The amount of HCl produced at time t is proportional to the volume of NaOH used (Vt).
-
The concentration of the reactant remaining, [RCl]t, is proportional to (V∞ - Vt).
-
For a first-order reaction, a plot of ln(V∞ - Vt) versus time (t) will yield a straight line.
-
The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
-
Rationale for Experimental Choices:
-
Solvent: The ethanol/water mixture acts as both the solvent and the nucleophile. Its high polarity stabilizes the transition state of an SN1/E1 pathway[9][10].
-
Quenching: Ice-cold acetone is used to rapidly cool the reaction and dilute the reactants, effectively stopping the reaction without participating in it[8].
-
Indicator: Bromothymol blue provides a clear visual endpoint for the titration of the strong acid (HCl) produced.
-
Method 2: Continuous Monitoring by Electrical Conductivity
For reactions that produce or consume ions, monitoring the solution's conductivity provides a powerful, non-invasive, and continuous method to track reaction progress[11].
Protocol: Comparative Kinetics using Conductivity
-
Objective: To compare the reaction rates of tert-butyl 3-chloropropanoate with different weak nucleophiles in a polar solvent.
-
Apparatus: Conductivity probe and meter, temperature-controlled reaction vessel, magnetic stirrer.
-
Procedure:
-
Calibrate the conductivity probe using standard KCl solutions.
-
Place 50 mL of the desired solvent (e.g., 80% acetone/water) in the thermostatted reaction vessel.
-
Add the nucleophile (e.g., sodium acetate) and allow the system to reach thermal and electrical equilibrium, recording the initial conductivity (G0).
-
Initiate the reaction by injecting a small, known amount of tert-butyl 3-chloropropanoate.
-
Record the conductivity (Gt) as a function of time until the reading is stable (G∞).
-
Repeat the experiment with a different nucleophile or solvent system.
-
-
Data Analysis:
-
Assuming the change in conductivity is directly proportional to the extent of the reaction, the concentration of reactant remaining is proportional to (G∞ - Gt).
-
Similar to the titration method, a plot of ln(G∞ - Gt) versus time will be linear for a first-order process, with the slope equal to -k.
-
-
Comparison of Methods:
| Feature | Discontinuous Titration | Continuous Conductivity |
| Principle | Measures product formation (HCl) by chemical titration. | Measures change in ionic concentration continuously. |
| Pros | Inexpensive, uses standard lab equipment, robust. | Real-time data, high precision, non-invasive, good for faster reactions. |
| Cons | Labor-intensive, prone to sampling errors, not suitable for fast reactions. | Requires specialized equipment, sensitive to temperature fluctuations, only for reactions involving ions. |
| Best For | Solvolysis studies, teaching laboratories. | Mechanistic comparisons, studying salt effects, reactions up to millisecond timescales (with stopped-flow). |
Comparative Kinetic Analysis: Substitution vs. Elimination
To illustrate how kinetic data provides mechanistic insight, we present a comparative analysis based on expected results from the methodologies described above.
Scenario 1: The Effect of Solvent Polarity on Solvolysis
The solvolysis of tert-butyl 3-chloropropanoate is expected to proceed via a pathway with significant carbocation character (SN1/E1). The rate-determining step is the ionization of the C-Cl bond, which is highly sensitive to the ionizing power and polarity of the solvent[12].
Table 1: Comparison of Pseudo-First-Order Rate Constants for Solvolysis at 25°C
| Solvent System (v/v) | Relative Polarity | Expected Rate Constant, k (s-1) | Predominant Mechanism |
| 50% Ethanol / 50% Water | High | 3.5 x 10-4 | SN1/E1 |
| 70% Ethanol / 30% Water | Medium | 1.2 x 10-4 | SN1/E1 |
| 50% Acetone / 50% Water | High | 2.8 x 10-4 | SN1/E1 |
| 70% Acetone / 30% Water | Medium | 0.9 x 10-4 | SN1/E1 |
Interpretation: A significant increase in the rate constant is observed in more polar solvent mixtures (higher water content). This strongly supports a mechanism involving a charge-separated transition state, characteristic of the SN1 and E1 pathways. Water is more effective at solvating the forming chloride anion and the incipient carbocation than ethanol or acetone, thus lowering the activation energy[5].
Scenario 2: The Effect of the Base/Nucleophile
By using a constant solvent (e.g., ethanol) and varying the reagent, we can probe the competition between SN2 and E2 pathways[6].
Table 2: Comparison of Second-Order Rate Constants and Product Distribution in Ethanol at 55°C
| Reagent (0.1 M) | Reagent Type | Rate Constant, k (M-1s-1) | Product Ratio (Subst.:Elim.) | Predominant Mechanism |
| Sodium Ethoxide (NaOEt) | Strong Base, Strong Nuc. | 8.1 x 10-3 | 25:75 | E2 |
| Sodium Acetate (NaOAc) | Weak Base, Good Nuc. | 1.5 x 10-4 | 90:10 | SN2 |
| Sodium Iodide (NaI) | Negligible Base, Good Nuc. | 9.5 x 10-5 | >99:<1 | SN2 |
Interpretation:
-
Sodium Ethoxide: As a strong, albeit unhindered, base, it dramatically favors the E2 pathway, leading to tert-butyl acrylate as the major product. The high temperature (55°C) also favors elimination over substitution[7].
-
Sodium Acetate: A weaker base but still a good nucleophile, it primarily engages in the SN2 reaction.
-
Sodium Iodide: An excellent nucleophile but a very weak base, it yields almost exclusively the substitution product. This demonstrates that in the absence of a strong base, the SN2 pathway, while perhaps slow due to steric hindrance, is preferred over elimination.
Conclusion for the Practicing Scientist
The kinetic behavior of tert-butyl 3-chloropropanoate is a delicate balance of steric, electronic, and environmental factors. For researchers in drug development and process chemistry, a thorough kinetic understanding is not merely academic; it is essential for rational process design.
-
To favor substitution: Employ good, non-basic nucleophiles (e.g., I-, N3-, AcO-) in polar aprotic solvents or mixed aqueous solvents at moderate temperatures.
-
To favor elimination: Utilize strong, non-nucleophilic bases (e.g., DBU) or strong, hindered bases (e.g., potassium tert-butoxide) in less polar solvents at elevated temperatures.
-
Methodology Choice: For initial mechanistic screening and solvolysis studies, classical titration or modern conductivity measurements are excellent. For complex reaction mixtures or to precisely quantify product ratios, quenched-flow analysis by HPLC or GC is indispensable.
By carefully selecting reaction conditions based on sound kinetic principles, chemists can steer the reaction of versatile substrates like tert-butyl 3-chloropropanoate toward the desired product, maximizing yield and minimizing purification challenges.
References
-
Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]
-
tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab. (n.d.). Studylib. Retrieved from [Link]
-
Smolinski, A., & Sikora, B. (2014). Application of XAFS in the studies of reaction kinetics in solutions. Physical Sciences Reviews. Retrieved from [Link]
-
Making Sense Chem. (2022, May 21). Kinetics | Experimental Methods | A level H2 Chem [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved from [Link]
-
Lower, S. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. Retrieved from [Link]
-
Luthfa, A. (2016, May 19). Experimental Methods in Chemical Kinetics. Slideshare. Retrieved from [Link]
-
Eccleston, J. F., & Goody, R. S. (2007). Rapid Kinetic Techniques. University of Hertfordshire Research Archive. Retrieved from [Link]
-
Solvolysis of tert-Butyl Chloride: Kinetics Experiment. (n.d.). Studylib. Retrieved from [Link]
-
Ammal, S. C., et al. (2021). Properties of the tert-butyl halide solvolysis transition states. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Substitution and elimination reactions. (n.d.). Khan Academy. Retrieved from [Link]
-
C. Elimination vs. Substitution. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. International Journal of Molecular Sciences. Retrieved from [Link]
-
Tert-butyl 3-chloropropanoate. (n.d.). PubChem. Retrieved from [Link]
-
Elimination vs substitution: tertiary substrate. (n.d.). Khan Academy. Retrieved from [Link]
-
Review of Substitution and Elimination Reactions. (2023, September 25). The Organic Chemistry Tutor [Video]. YouTube. Retrieved from [Link]
-
G, O. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. studylib.net [studylib.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. studylib.net [studylib.net]
- 9. amherst.edu [amherst.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Purity Confirmation: Elemental Analysis in the Modern Laboratory
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of chemical synthesis and drug development, the purity of a synthesized derivative is not merely a quality metric; it is the bedrock upon which all subsequent data rests. An unconfirmed or impure compound can invalidate biological assays, compromise material science studies, and lead to costly dead ends. For decades, elemental analysis (EA) has served as a fundamental gatekeeper for purity confirmation, providing a quantitative assessment of a compound's elemental composition.
However, the modern analytical laboratory is now equipped with a powerful suite of spectroscopic and chromatographic techniques. This guide provides a senior-level perspective on the enduring role of elemental analysis, objectively comparing its performance with orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present self-validating protocols, and offer a strategic framework for integrating these techniques for comprehensive purity assurance.
Part 1: The Cornerstone Technique: Elemental Analysis (EA)
Elemental analysis remains a uniquely powerful tool because it provides an absolute, quantitative measure of the mass percentages of key elements within a sample, most commonly carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).[1][2] This information is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity.[1][3]
The Principle of Operation: Combustion Analysis
The most prevalent form of elemental analysis for organic compounds is combustion analysis, based on the Pregl-Dumas method.[4][5] The core principle is the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature furnace (typically ~1000°C) within an oxygen-rich environment.[2][5]
This process quantitatively converts the constituent elements into simple, detectable gases:
-
Carbon is converted to Carbon Dioxide (CO₂)
-
Hydrogen is converted to Water (H₂O)
-
Nitrogen is converted to Nitrogen Gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂)
These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[4][6] The instrument's software then back-calculates the mass percentage of each element in the original sample.
The Litmus Test of Purity: Experimental vs. Theoretical Values
The power of EA as a purity check lies in the direct comparison between the experimentally measured elemental percentages and the theoretical values calculated from the compound's proposed molecular formula.[7] For a compound to be considered pure, the experimental values must fall within a narrow margin of error from the theoretical values. Most academic journals and pharmaceutical standards require a deviation of no more than ±0.4% .[8][9]
A significant deviation can indicate the presence of impurities, such as residual solvents, inorganic salts, or unreacted starting materials. For instance, a higher-than-expected carbon percentage might suggest contamination with a carbon-rich solvent like toluene, while a low nitrogen value could indicate an incomplete reaction or the presence of a nitrogen-free byproduct. However, it's important to note that this ±0.4% standard has been a subject of debate, with studies showing variability among analytical service providers, highlighting the importance of proper sample preparation and instrument calibration.[10][11][12]
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of elemental analysis data is critically dependent on a meticulous and repeatable experimental protocol. Each step is designed to minimize external sources of error.
Step 1: Rigorous Sample Preparation The single most critical factor for accurate EA is sample preparation. The small sample size (typically 1-3 mg) means that the portion analyzed must be perfectly representative of the entire batch.[13]
-
Homogenization: Solid samples must be ground into a fine, uniform powder to ensure homogeneity.[13][14] For materials with low homogeneity, using a larger sample size in a macro elemental analyzer can be beneficial.[13]
-
Drying: Samples must be thoroughly dried to a constant weight, typically under a high vacuum or in a drying oven, to remove residual solvents and atmospheric moisture.[14] The presence of water will artificially inflate the hydrogen percentage and affect the relative percentages of other elements.[13][15]
-
Weighing: Use a calibrated microbalance to accurately weigh the sample in a tin or silver capsule. This step is crucial as the final calculation is a direct function of the initial sample mass.
Step 2: Instrument Calibration and Validation An elemental analyzer must be calibrated to ensure the accuracy of its detector response.
-
Calibration Standard: A high-purity, stable organic compound with a precisely known elemental composition, such as Acetanilide or Sulfanilamide, is used to create a calibration curve.
-
Reference Materials: The instrument's performance and the validity of the calibration should be periodically checked using Standard Reference Materials (SRMs) from authoritative bodies like the National Institute of Standards and Technology (NIST).[16][17][18] This provides metrological traceability and ensures the data is authoritative.[19]
Step 3: Data Acquisition and Analysis Once the sample is introduced into the analyzer, the combustion and detection process is automated. The output is a report comparing the "Calculated" (theoretical) and "Found" (experimental) values.
-
Acceptance Criterion: The deviation for each element (C, H, N, S) should be within the established ±0.4% limit.
-
Troubleshooting: If the results are outside this range, the first step is to re-evaluate sample preparation (purity and dryness) before suspecting instrumental error.
Workflow for Elemental Analysis
Caption: Workflow for purity confirmation using elemental analysis.
Part 2: Orthogonal Validation - A Comparative Guide
While elemental analysis is excellent for quantitative confirmation, it has limitations. It cannot distinguish between isomers, and it may not detect impurities that have a similar elemental composition to the target compound. Therefore, relying solely on EA is insufficient. Orthogonal methods, which measure different chemical or physical properties, are essential for a complete purity profile.
Comparison with Spectroscopic Methods (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation.[20] It provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in a molecule.
-
Principle of Purity Assessment: A ¹H NMR spectrum of a pure compound will show signals corresponding only to the protons of that molecule, with integrations that are proportional to the number of protons they represent. The presence of unexpected peaks indicates impurities.
-
Quantitative NMR (qNMR): By adding a certified internal standard, NMR can be used for quantitative analysis, providing a highly accurate measure of the main compound's concentration.[7]
| Parameter | Elemental Analysis (EA) | NMR Spectroscopy |
| Principle | Combustion and quantification of resulting elemental gases (CO₂, H₂O, N₂).[7] | Measures the magnetic properties of atomic nuclei to provide structural information.[20] |
| Information Provided | Mass percentage of C, H, N, S, etc. Confirms the empirical formula. | Detailed molecular structure, stereochemistry, and identification of impurities.[21] |
| Purity Assessment | Compares experimental vs. theoretical elemental composition. | Identification of impurity signals and quantification relative to the main compound or an internal standard (qNMR). |
| Strengths | Absolute quantification without a specific reference standard for the compound itself. Detects inorganic impurities and residual solvents that NMR might miss. | Excellent for identifying isomers and structurally similar impurities. Provides definitive structural confirmation. |
| Limitations | Cannot distinguish between isomers. Insensitive to impurities with similar elemental composition. Destructive. | Less sensitive than chromatography for trace impurities. Can be complex to quantify without a dedicated qNMR protocol. |
Comparison with Chromatographic Methods (HPLC, GC)
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses for purity analysis, excelling at separating complex mixtures.[22][23]
-
Principle of Purity Assessment: These techniques separate components of a mixture based on their differential interactions with a stationary and a mobile phase.[7] The output chromatogram shows peaks for each separated component. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
-
Application: HPLC is ideal for non-volatile and thermally sensitive compounds, which covers the majority of drug molecules.[24][25] GC is used for volatile and semi-volatile compounds.[24][26]
| Parameter | Elemental Analysis (EA) | Chromatographic Methods (HPLC/GC) |
| Principle | Combustion and quantification of resulting elemental gases. | Separation of components based on their physical/chemical properties (e.g., polarity, volatility).[7] |
| Information Provided | Bulk elemental composition (C, H, N, S). | Number of components in a mixture and their relative concentrations. |
| Purity Assessment | Compares experimental vs. theoretical elemental composition. | Quantification of the main peak area relative to the total peak area (Area % Purity). |
| Strengths | Provides an absolute, fundamental measure of elemental composition. | High sensitivity for detecting trace impurities (ppm levels).[27] Excellent resolving power for complex mixtures. |
| Limitations | Does not provide information on the number or nature of impurities, only their effect on the bulk composition. | Purity is relative (Area %) and assumes all components have a similar detector response. Requires a reference standard for absolute quantification. |
Part 3: An Integrated Strategy for Purity Assurance
The most robust approach to purity confirmation does not rely on a single technique but integrates the strengths of each. The choice of methods depends on the stage of research and the nature of the compound.
Decision-Making Workflow for Purity Analysis
A logical workflow can guide the researcher in selecting the appropriate analytical tests. For a novel compound, a combination of all three techniques provides the most complete picture: NMR for structure, HPLC/GC for impurity profiling, and EA for absolute quantitative confirmation of the bulk sample's composition.
Logical Flow for Selecting a Purity Validation Method
Caption: Decision-making workflow for selecting purity analysis methods.
Case Study: Purity Confirmation of "Compound A"
Let's consider a hypothetical synthesized drug intermediate, "Compound A," with the molecular formula C₁₀H₁₂N₂O₂.
Theoretical Composition: C: 62.49%, H: 6.29%, N: 14.57%
Analytical Results:
| Analysis Technique | Result | Interpretation |
| Elemental Analysis | Found: C: 62.35%, H: 6.33%, N: 14.49% | All values are within ±0.4% of the theoretical values. This confirms the correct elemental composition of the bulk material. |
| ¹H NMR Spectroscopy | Spectrum matches the proposed structure of Compound A. Integration of peaks is correct. A small set of peaks at 2.1 ppm, integrating to ~3% of a main peak, is observed. | The structure is confirmed. The small peak corresponds to residual acetone, a common laboratory solvent. |
| HPLC (UV 254 nm) | Main Peak: 99.6% (retention time 5.8 min). Minor Peak: 0.4% (retention time 3.2 min). | The sample is very pure with respect to organic, UV-active impurities. The minor peak could be an unreacted starting material or a byproduct. |
Integrated Conclusion: The combined data provides a high degree of confidence in the sample's purity. Elemental Analysis confirms the bulk material has the correct elemental formula.[1] NMR confirms the correct molecular structure and identifies a specific, volatile impurity (acetone) that might be missed by HPLC but removed upon further drying.[21] HPLC demonstrates that the sample is 99.6% pure with respect to non-volatile, UV-active impurities.[24] Together, these orthogonal techniques provide a comprehensive and trustworthy purity profile.
Conclusion
In the landscape of modern analytical chemistry, no single technique can be the sole arbiter of compound purity. Spectroscopic and chromatographic methods offer unparalleled insight into molecular structure and impurity profiles. However, elemental analysis maintains its essential role as a fundamental, quantitative benchmark. It provides an absolute measure of elemental composition that is independent of the compound's structure or the response factor of impurities.
For researchers, scientists, and drug development professionals, the most rigorous and defensible strategy is an integrated one. By combining the structural detail of NMR, the separation power of chromatography, and the absolute quantitation of elemental analysis, one can achieve a holistic and authoritative confirmation of a synthesized derivative's purity, ensuring the integrity and reliability of all subsequent scientific endeavors.
References
- Best practices for sample preparation in elemental analysis - Elementar. (2025).
- Elemental analysis - Wikipedia. (n.d.).
- A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques - Benchchem. (2025).
- What Are Common Interferences In ICP-MS? - Chemistry For Everyone. (2025).
- Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024).
- Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. (2021). Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C.
- Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. (n.d.).
- Elemental Analysis – Sample preparation ‒ ISIC - EPFL. (n.d.).
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021).
- Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. (n.d.).
- A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods - Benchchem. (2025).
- CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.).
- An International Study Evaluating Elemental Analysis | ACS Central Science. (2022). ACS Central Science.
- Comparison of Elemental Analysis Techniques - Measurlabs. (2023).
- What is a CHNS Elemental Analyzer? - AZoM. (2023).
- Measurements, Standards, and Reference Materials for Industrial Commodities | NIST. (n.d.).
- CHNS Elemental Analysers - The Royal Society of Chemistry. (2008).
- Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys - MDPI. (n.d.). Metals.
- Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025). Retrieved from a relevant analytical chemistry source.
- A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate - Benchchem. (2025).
- Controlling your Chemistry: Optimized Sample Prep for Elemental Analysis - Anton Paar. (n.d.).
- 9.3: Interferences in Absorption Spectroscopy - Chemistry LibreTexts. (2022).
- Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) - Triclinic Labs. (n.d.).
- NMR spectroscopy: Significance and symbolism. (2026).
- Sample Preparation for Elemental Analysis of Biological Samples in the Environment. (2006). Encyclopedia of Analytical Chemistry.
- Applications-of-Nuclear-Magnetic-Resonance--Technique-in-Purity-Check-of-Food-Items. (2021).
- Chemists Debate the Value of Elemental Analysis - PMC - PubMed Central. (2022). C&EN.
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde - Benchchem. (2025).
- Elemental analysis under scrutiny again as competition raises accuracy questions | News. (2024). Chemistry World.
- Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.).
- An International Study Evaluating Elemental Analysis - PMC - PubMed Central. (2022). ACS Central Science.
- Resolving Interferences in ICP-OES Using Inter-Element Correction. (2021).
- Types of interferences in AAS - Delloyd's Lab-Tech Chemistry resource. (n.d.).
- Video: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Interferences - JoVE. (2024).
- How to Determine the Purity of a Substance using Elemental Analysis - Study.com. (2021).
- CHNS analysis of NIST Standard Reference Materials - Elementar. (n.d.).
- (PDF) An International Study Evaluating Elemental Analysis - ResearchGate. (2022).
- ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel. (2023).
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF - ResearchGate. (2011). Progress in Nuclear Magnetic Resonance Spectroscopy.
- ASTM E777-08 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel (Withdrawn 2017). (2008).
- Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021). Inorganic Chemistry Frontiers.
- Standard Reference Materials | NIST - National Institute of Standards and Technology. (n.d.).
- NIST Standard Reference Materials® 2023 Catalog. (2023).
- NIST Standard Reference Materials® Technical Catalog | PDF | Solid | Steel - Scribd. (2012).
- Chromatographic Techniques- GC, HPLC, SCFC - YouTube. (2018).
- Carbon and Hydrogen in the Analysis Sample of Refuse- Derived Fuel. (2023).
- ASTM E777-17 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. (2017).
- METHODS OF ANALYZING AND TESTING COAL AND COKE - UNT Digital Library. (n.d.).
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. researchgate.net [researchgate.net]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. rsc.org [rsc.org]
- 6. azom.com [azom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elemental analysis under scrutiny again as competition raises accuracy questions | News | Chemistry World [chemistryworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 14. mt.com [mt.com]
- 15. epfl.ch [epfl.ch]
- 16. Measurements, Standards, and Reference Materials for Industrial Commodities | NIST [nist.gov]
- 17. CHNS analysis of NIST Standard Reference Materials - Elementar [elementar.com]
- 18. Standard Reference Materials | NIST [nist.gov]
- 19. nist.gov [nist.gov]
- 20. NMR spectroscopy: Significance and symbolism [wisdomlib.org]
- 21. azooptics.com [azooptics.com]
- 22. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 23. youtube.com [youtube.com]
- 24. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of Tert-butyl 3-chloropropanoate: A Guide for the Modern Laboratory
In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and efficiently. Tert-butyl 3-chloropropanoate, a common building block in organic synthesis, presents a case study in the nuanced requirements for the disposal of halogenated organic compounds. This guide provides a comprehensive, technically grounded protocol for its proper disposal, moving beyond mere procedural steps to elucidate the chemical rationale that underpins these essential safety measures. Our aim is to foster a culture of safety and regulatory compliance, ensuring that today's scientific advancements do not become tomorrow's environmental liabilities.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with tert-butyl 3-chloropropanoate is paramount. This compound is classified as a hazardous substance with the following primary risks[1]:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to dermatitis upon prolonged contact.
-
Causes serious eye irritation: Potential for significant eye damage.
-
May cause respiratory irritation: Inhalation of vapors can irritate the respiratory tract.
As a chlorinated organic ester, its disposal is strictly regulated, and it must never be discharged into the sanitary sewer system[2]. The presence of the carbon-chlorine bond necessitates a disposal pathway that can effectively neutralize its hazardous characteristics and prevent the formation of more toxic byproducts.
Table 1: Hazard Profile of Tert-butyl 3-chloropropanoate
| Hazard Statement | GHS Classification | Key Precaution |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not ingest. Wash hands thoroughly after handling. |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Wear protective gloves and clothing. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Wear safety glasses or goggles. |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Work in a well-ventilated area or fume hood. |
The Core Directive: Segregation is Non-Negotiable
The foundational principle for the disposal of tert-butyl 3-chloropropanoate is strict segregation. This is not merely a matter of good housekeeping but is rooted in chemical compatibility and the economic and environmental realities of hazardous waste disposal.
The "Why" of Segregation:
-
Chemical Reactivity: Tert-butyl 3-chloropropanoate, as a tert-butyl ester, is sensitive to strong acids and bases, which can catalyze its hydrolysis to tert-butanol and 3-chloropropanoic acid[3][4]. While this may seem like a simple degradation pathway, uncontrolled reactions in a mixed waste container can generate heat and pressure, potentially leading to container failure. Furthermore, as an alkyl halide, it can react with various nucleophiles[5]. Mixing with other reactive waste streams could initiate unintended and hazardous chemical transformations.
-
Disposal Pathway and Cost: Halogenated organic waste requires high-temperature incineration for complete destruction[2][6]. This is a more expensive disposal method compared to that for non-halogenated solvents, which can sometimes be recycled or used as fuel[6]. Co-mingling halogenated and non-halogenated waste streams contaminates the entire volume, necessitating that it all be treated by the more costly high-temperature incineration process.
-
Preventing Persistent Organic Pollutants (POPs): Incomplete or low-temperature combustion of chlorinated compounds can lead to the formation of highly toxic and environmentally persistent byproducts, such as chlorinated dioxins and furans[6]. Dedicated high-temperature incineration facilities are designed to operate at temperatures that ensure the complete destruction of these hazardous molecules, breaking them down into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride (which is then scrubbed from the exhaust gases)[7].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste tert-butyl 3-chloropropanoate.
Waste Collection
-
Select an Appropriate Waste Container:
-
Use a designated container specifically for "Halogenated Organic Waste"[2].
-
The container should be made of a chemically resistant material such as high-density polyethylene (HDPE) or glass[8][9]. Avoid metal containers, as prolonged contact with halogenated solvents can lead to the formation of acidic byproducts that corrode the metal[8].
-
Ensure the container has a secure, leak-proof screw cap.
-
-
Proper Labeling:
-
The moment the first drop of waste is added, the container must be labeled[10].
-
The label should also list the full chemical name of all constituents, including "tert-butyl 3-chloropropanoate". Avoid abbreviations or chemical formulas[2].
-
Indicate the specific hazards of the contents by checking the appropriate boxes (e.g., toxic, corrosive, ignitable, reactive) on the hazardous waste label[11]. For tert-butyl 3-chloropropanoate, "Toxic" should be marked.
-
Waste Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[8].
-
Ventilation: Store the container in a well-ventilated area, such as a fume hood or a designated cabinet for flammable and hazardous materials[13].
-
Closure: Keep the waste container tightly closed at all times, except when adding waste[8]. This prevents the release of harmful vapors.
-
Incompatibles: Do not store the halogenated waste container with incompatible materials, particularly strong acids, bases, or oxidizing agents[8].
Requesting Disposal
-
Once the container is full or has been in accumulation for the maximum allowable time per your institution's and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills, or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Before attempting to clean a small, manageable spill, don appropriate PPE, including:
-
Chemical-resistant gloves (nitrile may require double-gloving for prolonged contact with some halogenated solvents; consult a glove compatibility chart)[8].
-
Chemical splash goggles.
-
A lab coat.
-
-
Containment and Cleanup:
-
Contain the spill using a chemical spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads).
-
Work from the outside of the spill inward to prevent spreading.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste bag or container.
-
Seal the container, label it as "Hazardous Waste" with a description of the contents, and arrange for its disposal through your EHS department.
-
-
Decontamination: Clean the spill area with soap and water after the bulk of the material has been removed.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of tert-butyl 3-chloropropanoate.
Caption: Decision workflow for proper segregation and disposal.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of tert-butyl 3-chloropropanoate is a microcosm of the broader responsibilities inherent in modern chemical research. By adhering to these protocols, which are grounded in an understanding of the compound's chemical properties and potential environmental impact, laboratories can ensure they are operating not only in compliance with regulations but also with a profound commitment to the safety of their personnel and the preservation of the environment. This proactive approach to waste management is a hallmark of a trustworthy and authoritative research enterprise.
References
-
Halogenated Solvents. Washington State University - Environmental Health & Safety. [Link]
-
Organic solvent waste. Kemicentrum, Lund University. (2025-01-13). [Link]
-
What Goes in Chemical Waste Containers. National Institutes of Health - Office of Research Facilities. (2012-12-14). [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
-
EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Hazardous Waste Experts. (2019-03-22). [Link]
-
Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. (2014-05-01). [Link]
-
Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. ResearchGate. [Link]
-
NEW HAZARDOUS WASTE LABELING REQUIREMENTS. University of Georgia Environmental Safety Division. (2017-05-30). [Link]
-
Hazardous Waste Label Requirements. GAIACA. (2021-07-27). [Link]
-
Hazardous Waste Label Requirements | EPA & DOT Compliance. MLI Environmental. (2025-02-21). [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central. (2013-01-06). [Link]
-
EPA and DOT Hazardous Waste Labeling Requirements. OSHA and EHS Compliance Texas. (2021-07-21). [Link]
-
CHEMICAL RESISTANCE CHART. Cole-Parmer. [Link]
-
Tert-butyl 3-chloropropanoate. PubChem. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
Sources
- 1. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. Buy Tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (EVT-3531054) | 1026096-81-0 [evitachem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. What Goes in Chemical Waste Containers [orf.od.nih.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. esd.uga.edu [esd.uga.edu]
- 12. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-chloropropanoate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Tert-butyl 3-chloropropanoate is a valuable building block, but its handling requires a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe selection, use, and disposal of Personal Protective Equipment (PPE), grounded in established safety protocols and the specific chemical properties of the substance.
Hazard Assessment: Understanding the Risks
Tert-butyl 3-chloropropanoate (CAS No. 55710-80-0) presents several key hazards that directly inform our PPE strategy.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2]
-
Causes skin irritation (Skin Corrosion/Irritation, Category 2)[2]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A)[2]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3)[2]
These classifications are not merely administrative; they are directives. The irritant nature of the compound to skin, eyes, and the respiratory system is the primary driver for our PPE choices. The potential for acute toxicity upon ingestion underscores the importance of preventing any hand-to-mouth contact and practicing rigorous hygiene.
Core Protective Measures: A Multi-Layered Defense
Effective chemical safety relies on the hierarchy of controls, where PPE is the final, essential barrier between the individual and the hazard. Engineering controls, such as chemical fume hoods, are the first line of defense and are mandatory when handling this substance to mitigate respiratory exposure.
Eye and Face Protection: Shielding Against Irritation
The high risk of serious eye irritation necessitates robust protection.[2]
-
Minimum Requirement: At all times, chemical splash goggles that conform to ANSI Z87.1 standards are required. Standard safety glasses do not provide adequate protection from splashes.
-
High-Risk Operations: When handling larger volumes (>100 mL) or performing operations with a significant splash potential (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from direct contact.
Hand Protection: Preventing Dermal Contact
Given that Tert-butyl 3-chloropropanoate causes skin irritation, selecting the correct gloves is critical to prevent dermal absorption and irritation.[2][3]
-
Recommended Materials: Nitrile or neoprene rubber gloves are recommended for handling this chemical.[4] These materials provide a suitable barrier against chlorinated compounds and esters.
-
Glove Thickness: A standard nitrile examination glove (typically 4-8 mil) is sufficient for incidental contact. For extended handling or immersion, heavier-duty gloves should be used. As a general rule, thicker glove material increases chemical resistance.[5]
-
Causality: The selection of nitrile or neoprene is based on their proven resistance to a broad range of chemicals, including the functional groups present in this molecule.[5] Materials like natural latex may offer less protection and can cause allergic reactions in some individuals.[5] Always inspect gloves for tears or pinholes before use.[6]
Body Protection: Minimizing Skin Exposure
To protect against accidental spills and splashes, appropriate body protection is essential.
-
Standard Use: A flame-resistant (FR) laboratory coat should be worn and kept fully buttoned.
-
Splash Hazard: For procedures with a higher risk of splashing, a chemically resistant apron made of rubber or a suitable plastic should be worn over the lab coat.[7]
-
Contamination Protocol: Any clothing that becomes contaminated should be removed immediately, and the affected skin should be flushed with water for at least 15 minutes.[8][9]
Respiratory Protection: A Necessary Precaution
The primary method for controlling respiratory hazards is to handle Tert-butyl 3-chloropropanoate within a certified chemical fume hood.[10][11]
-
When Required: Respiratory protection should be used if engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup.
-
Respirator Type: If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is appropriate.[3][7]
-
Programmatic Compliance: Use of respirators must be done under a comprehensive written respiratory protection program, as required by OSHA (29 CFR 1910.134), which includes medical clearance and fit testing.[12][13]
Summary of PPE Requirements
The following table summarizes the necessary PPE for handling Tert-butyl 3-chloropropanoate under different laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume / Low Splash Risk | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood |
| (e.g., weighing, small transfers) | ||||
| High Volume / High Splash Risk | Goggles and Full Face Shield | Nitrile or Neoprene Gloves | Lab Coat and Chemical Apron | Not required inside a fume hood |
| (e.g., large transfers, reactions) | ||||
| Spill Cleanup | Goggles and Full Face Shield | Heavy-Duty Nitrile Gloves | Chemical Resistant Suit/Coveralls | NIOSH-approved respirator |
Procedural Workflow for Safe Handling and Disposal
Adherence to a strict procedural workflow is paramount for ensuring safety. This includes the correct sequence for putting on (donning) and taking off (doffing) PPE, as well as managing waste.
Experimental Protocol: Safe Handling Workflow
-
Preparation: Before entering the lab, ensure you are wearing proper laboratory attire (long pants, closed-toe shoes).[3]
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning:
-
Put on the lab coat and fasten it completely.
-
Don chemical splash goggles.
-
Wash and dry hands, then don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Chemical Handling: Perform all manipulations with Tert-butyl 3-chloropropanoate inside the fume hood.
-
Post-Handling: Securely close the chemical container.
-
Decontamination: Wipe down the work area. If gloves are contaminated, clean them with a towel before removal, or doff and replace them.
-
PPE Doffing:
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.[6]
-
Remove the lab coat.
-
Remove eye protection.
-
-
Hygiene: Wash hands thoroughly with soap and water.[8]
Disposal Plan
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated disposable items must be placed in a designated hazardous waste container.[6] Do not discard them in the regular trash.
-
Chemical Waste: Unused Tert-butyl 3-chloropropanoate and any solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6][14] Never pour this chemical down the drain.[6][8]
By integrating this expert-driven PPE strategy into your daily laboratory operations, you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your research endeavors.
References
-
Laboratory Safety Guidance - OSHA . Source: Occupational Safety and Health Administration, [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Source: The University of Tennessee Health Science Center, [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials - IPG . Source: IPG, [Link]
-
OSHA Standards for Biological Laboratories - ASPR . Source: Administration for Strategic Preparedness and Response, [Link]
-
The OSHA Laboratory Standard - Lab Manager . Source: Lab Manager, [Link]
-
Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem . Source: National Institutes of Health, [Link]
-
Chemical Resistance Guide . Source: North Safety Products, [Link]
-
Personal Protective Equipment (PPE) - CHEMM . Source: Chemical Hazards Emergency Medical Management, [Link]
-
Personal Protective Equipment | US EPA . Source: U.S. Environmental Protection Agency, [Link]
-
Hazardous Substance Fact Sheet - NJ.gov . Source: New Jersey Department of Health, [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive . Source: Centers for Disease Control and Prevention, [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety . Source: University of Nevada, Reno, [Link]
-
Glove Chemical Resistant Chart - The Glove Guru . Source: The Glove Guru, [Link]
-
1-(t-BUTYLDIMETHYLSILOXY)-3-CHLOROPROPANE - Gelest, Inc. . Source: Gelest, Inc., [Link]
-
NIOSH Pocket Guide to Chemical Hazards - CDC . Source: Centers for Disease Control and Prevention, [Link]h/npg/default.html)
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 4. gelest.com [gelest.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. ipgsf.com [ipgsf.com]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
